molecular formula C11H21N5OS B166297 Methoprotryne CAS No. 841-06-5

Methoprotryne

Cat. No.: B166297
CAS No.: 841-06-5
M. Wt: 271.39 g/mol
InChI Key: DDUIUBPJPOKOMV-UHFFFAOYSA-N
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Description

Methoprotryne is a triazine herbicide intended to control annual and perennial grass in a variety of crops. Triazines herbicides act by inhibiting photosynthesis in all organisms with oxygen-evolving photosystems.>This compound is a member of 1,3,5-triazines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-(3-methoxypropyl)-6-methylsulfanyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
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InChI

InChI=1S/C11H21N5OS/c1-8(2)13-10-14-9(12-6-5-7-17-3)15-11(16-10)18-4/h8H,5-7H2,1-4H3,(H2,12,13,14,15,16)
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InChI Key

DDUIUBPJPOKOMV-UHFFFAOYSA-N
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Canonical SMILES

CC(C)NC1=NC(=NC(=N1)NCCCOC)SC
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Molecular Formula

C11H21N5OS
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DSSTOX Substance ID

DTXSID2040286
Record name Methoprotryne
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Molecular Weight

271.39 g/mol
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Physical Description

Colorless solid; [HSDB]
Record name Methoprotryne
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Solubility

320 mg/l water @ 20 °C, 450 g/l acetone @ 20 °C, 650 g/l dichloromethane @ 20 °C, 5 g/l hexane @ 20 °C, For more Solubility (Complete) data for METHOPROTRYNE (7 total), please visit the HSDB record page.
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Density

1.186 g/cu cm @ 20 °C
Record name METHOPROTRYNE
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Vapor Pressure

0.00000028 [mmHg], 2.85X10-7 mm Hg @ 20 °C
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Color/Form

CRYSTALLINE SOLID, Colorless powder

CAS No.

841-06-5
Record name Methoprotryne
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Melting Point

68-70 °C
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Foundational & Exploratory

Methoprotryne's Mechanism of Action in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methoprotryne is a triazine herbicide that effectively controls a variety of broadleaf weeds and annual grasses. Its primary mechanism of action is the inhibition of photosynthesis at the Photosystem II (PSII) level.[1][2] This document provides a comprehensive technical overview of the molecular interactions and physiological consequences of this compound activity in plants. It details the core mechanism, presents available quantitative data for related compounds, outlines relevant experimental protocols for studying its effects, and provides visual representations of the key pathways and workflows.

Core Mechanism of Action: Inhibition of Photosystem II

The principal mode of action for this compound, like other triazine herbicides, is the disruption of the photosynthetic electron transport chain in the chloroplasts of susceptible plants.[1][2][3] This inhibition occurs at a specific site within Photosystem II, a critical protein complex embedded in the thylakoid membranes.

Molecular Target: The D1 Protein

This compound targets the D1 protein, a core subunit of the PSII reaction center.[3] Specifically, it binds to the QB binding niche on the D1 protein. This binding is competitive with plastoquinone (PQ), the native electron acceptor.[3] By occupying the QB site, this compound physically blocks the binding of plastoquinone, thereby interrupting the electron flow from the primary quinone acceptor, QA, to QB.

Interruption of Electron Transport

The blockage of electron transfer between QA and QB has immediate and severe consequences for the plant. The photosynthetic electron transport chain is effectively halted, preventing the production of ATP and NADPH, which are essential for carbon dioxide fixation and the synthesis of sugars.[2] This disruption leads to a rapid buildup of excited chlorophyll molecules and the formation of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cellular leakage and death.

dot

Caption: this compound's inhibitory action on the photosynthetic electron transport chain.

Quantitative Data

Herbicide (Triazine Class)IC50 (M) for PSII InhibitionPlant Species/SystemReference
Terbuthylazine1 - 2 x 10-7Pea thylakoids[2]
Atrazine~10-7 - 10-8Various plant materials[2]
Prometryn8.86 µg L-1 (~3.2 x 10-8 M)Phaeodactylum tricornutum[4]
Terbutryn~10-7 - 10-8Various plant materials[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Photosystem II inhibiting herbicides like this compound.

Measurement of Photosystem II Inhibition via DCPIP Photoreduction

This spectrophotometric assay, also known as the Hill reaction, measures the rate of electron transport from water to an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP). Inhibition of this rate in the presence of the herbicide provides a measure of its effect on PSII.

Materials:

  • Isolated thylakoid membranes from a susceptible plant species (e.g., pea, spinach).

  • Reaction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 100 mM sorbitol, 5 mM MgCl2, 2 mM NaCl).

  • DCPIP solution (e.g., 1 mM in water).

  • Herbicide stock solution (this compound) in a suitable solvent (e.g., ethanol, DMSO).

  • Spectrophotometer capable of measuring absorbance at 600 nm.

  • Light source.

Procedure:

  • Prepare a series of herbicide dilutions in the reaction buffer.

  • In a cuvette, combine the reaction buffer, thylakoid membranes (to a final chlorophyll concentration of 10-20 µg/mL), and the herbicide dilution. Include a control with no herbicide.

  • Incubate the mixture in the dark for a specified period (e.g., 5-10 minutes).

  • Add DCPIP to the cuvette.

  • Place the cuvette in the spectrophotometer and record the initial absorbance at 600 nm.

  • Illuminate the sample with a saturating light source and record the decrease in absorbance at 600 nm over time (e.g., for 1-2 minutes). The rate of DCPIP reduction is proportional to the rate of electron transport.

  • Calculate the rate of DCPIP reduction for each herbicide concentration.

  • Plot the inhibition of the DCPIP reduction rate against the herbicide concentration to determine the IC50 value.

dot

DCPIP_Photoreduction_Workflow Thylakoids Isolate Thylakoid Membranes Incubation Incubate Thylakoids with Herbicide Thylakoids->Incubation Herbicide_Dilutions Prepare Herbicide Dilutions Herbicide_Dilutions->Incubation Add_DCPIP Add DCPIP Incubation->Add_DCPIP Spectro Measure Absorbance at 600 nm under Illumination Add_DCPIP->Spectro Calculate_Rate Calculate Rate of DCPIP Reduction Spectro->Calculate_Rate IC50 Determine IC50 Calculate_Rate->IC50

Caption: Experimental workflow for the DCPIP photoreduction assay.

Chlorophyll a Fluorescence Induction (Kautsky Curve) Analysis

Chlorophyll fluorescence is a sensitive, non-invasive probe of PSII activity. The polyphasic fluorescence transient (OJIP curve or Kautsky curve) provides detailed information about the status of the photosynthetic apparatus. PSII-inhibiting herbicides cause a characteristic change in the shape of this curve.

Materials:

  • Intact leaves of a susceptible plant species.

  • A portable or laboratory-based fluorometer capable of measuring fast fluorescence kinetics (e.g., a Plant Efficiency Analyser, PEA).

  • Leaf clips for dark adaptation.

  • Herbicide solution for application (e.g., foliar spray).

Procedure:

  • Treat plants with a range of this compound concentrations.

  • At various time points after treatment, detach a leaf or attach a leaf clip to a leaf on the intact plant.

  • Dark-adapt the leaf for a minimum of 20-30 minutes. This ensures that all PSII reaction centers are "open" (QA is oxidized).

  • Place the fluorometer's sensor on the leaf and apply a saturating pulse of light.

  • Record the fluorescence induction curve (from F0 to Fm).

  • Analyze the shape of the OJIP transient. A rapid rise to the maximal fluorescence (Fm) and the absence of the subsequent decay is characteristic of PSII inhibitor action.

  • Calculate various fluorescence parameters, such as Fv/Fm (maximum quantum yield of PSII), to quantify the extent of inhibition.

dot

Chlorophyll_Fluorescence_Workflow Plant_Treatment Treat Plants with this compound Dark_Adaptation Dark-Adapt Leaf Plant_Treatment->Dark_Adaptation Saturating_Pulse Apply Saturating Light Pulse Dark_Adaptation->Saturating_Pulse Record_OJIP Record OJIP Fluorescence Curve Saturating_Pulse->Record_OJIP Analyze_Curve Analyze Curve Shape and Parameters Record_OJIP->Analyze_Curve Quantify_Inhibition Quantify Inhibition (e.g., Fv/Fm) Analyze_Curve->Quantify_Inhibition

Caption: Experimental workflow for chlorophyll fluorescence analysis.

Conclusion

This compound is a potent herbicide that acts by inhibiting Photosystem II in susceptible plants. Its specific binding to the QB site on the D1 protein disrupts the photosynthetic electron transport chain, leading to a cascade of events that result in plant death. While specific quantitative binding data for this compound is limited, the well-established mechanism for triazine herbicides and the detailed experimental protocols provided in this guide offer a robust framework for its further study and characterization. The use of techniques such as DCPIP photoreduction and chlorophyll fluorescence analysis allows for the precise quantification of its inhibitory effects and provides valuable insights for the development of new herbicidal compounds and for understanding the evolution of herbicide resistance.

References

An In-depth Technical Guide to the Photosynthesis Inhibition Pathway of Methoprotryne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoprotryne, a methylthio-s-triazine herbicide, is a potent inhibitor of photosynthesis. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its interaction with Photosystem II (PSII) and the subsequent effects on the photosynthetic electron transport chain. This document details the molecular basis of inhibition, presents relevant (though limited for this specific compound) quantitative data, and provides detailed experimental protocols for studying its effects. Visual diagrams are included to illustrate key pathways and experimental workflows, offering a valuable resource for researchers in weed science, agriculture, and drug development.

Introduction to this compound

This compound is a selective herbicide used for the control of broadleaf and grassy weeds.[1][2] Its herbicidal activity stems from its ability to disrupt photosynthesis, a vital process for plant survival.[1][2] Understanding the specific pathway of inhibition is crucial for developing more effective and selective herbicides, as well as for assessing its environmental impact.

Physicochemical Properties of this compound:

PropertyValue
Chemical Formula C₁₁H₂₁N₅OS
Molecular Weight 271.39 g/mol [1]
Appearance Colorless solid
Water Solubility 320 mg/L at 20 °C
Vapor Pressure 2.8 x 10⁻⁷ mmHg at 20 °C
Log P (octanol-water) 2.8

The Photosynthesis Inhibition Pathway

The primary target of this compound is Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts responsible for water splitting and the initial steps of electron transport in photosynthesis.[3][4][5]

Molecular Mechanism of Action

This compound acts as a competitive inhibitor at the Q B binding site on the D1 protein of the PSII reaction center.[3][6] The D1 protein is a core component of PSII and facilitates the transfer of electrons from the primary quinone acceptor, Q A , to the secondary quinone acceptor, plastoquinone (PQ), which is bound at the Q B site.

By binding to the Q B niche, this compound physically blocks the binding of plastoquinone.[6] This interruption of the electron flow from Q A to the plastoquinone pool effectively halts the linear electron transport chain.[6]

Downstream Consequences of Inhibition

The blockage of electron transport at PSII has several critical downstream effects:

  • Inhibition of ATP and NADPH Synthesis: The disruption of the electron transport chain prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. Consequently, the production of NADPH, the final electron acceptor in the linear electron transport chain, is also halted.[6]

  • Formation of Reactive Oxygen Species (ROS): The highly reduced state of Q A resulting from the electron transport blockage leads to the formation of highly reactive triplet chlorophyll and singlet oxygen.[3] These reactive oxygen species (ROS) cause lipid peroxidation and damage to proteins and pigments, leading to the destruction of cell membranes and ultimately cell death.[3]

  • Chlorophyll Fluorescence: The inhibition of electron flow from Q A leads to an accumulation of reduced Q A . This causes a significant increase in chlorophyll fluorescence emission, as the absorbed light energy cannot be used for photochemistry and is instead dissipated as fluorescence.[7]

Signaling Pathway and Logical Relationships

The following diagrams illustrate the key pathways and logical relationships in the inhibition of photosynthesis by this compound.

Photosynthesis_Inhibition_Pathway cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e⁻ transfer QA QA Pheo->QA e⁻ transfer QB_site QB Binding Site (on D1 Protein) QA->QB_site e⁻ transfer ROS Reactive Oxygen Species (ROS) QA->ROS Leads to formation of PQ Plastoquinone (PQ) QB_site->PQ e⁻ transfer to PQ Light Light Energy Light->P680 Excites H2O H₂O H2O->P680 e⁻ donation O2 O₂ Cytb6f Cytochrome b6f Complex PQ->Cytb6f ATP_Synthase ATP Synthase Cytb6f->ATP_Synthase Proton Gradient NADPH NADPH Cytb6f->NADPH e⁻ to PSI & NADP+ ATP ATP ATP_Synthase->ATP This compound This compound This compound->QB_site Blocks Binding CellDamage Cellular Damage (Lipid Peroxidation) ROS->CellDamage PlantDeath Plant Death CellDamage->PlantDeath

Caption: The inhibitory action of this compound on the photosynthetic electron transport chain.

Quantitative Data on Photosynthetic Inhibition

Table 1: Inhibition of Photosystem II (PSII) Activity

HerbicideIC₅₀ (µM) on PSII Electron TransportPlant/Algal SpeciesReference
This compound Data not available
Atrazine0.4 - 2.0Chlamydomonas reinhardtiiGeneral Literature
Terbuthylazine0.1 - 0.5Pisum sativum[8]
Simazine0.3 - 1.5Spirodela polyrhiza[3]

Table 2: Effect on Photosynthetic Electron Transport Rate (ETR)

HerbicideConcentration (µM)% Inhibition of ETROrganism/PreparationReference
This compound Data not available
Diuron (a urea herbicide for comparison)10~90%Spinach ThylakoidsGeneral Literature

Table 3: Inhibition of Photosynthetic Oxygen Evolution

HerbicideIC₅₀ (µM) for O₂ EvolutionOrganism/PreparationReference
This compound Data not available
Atrazine0.6Chlamydomonas reinhardtiiGeneral Literature

Table 4: Effects on Chlorophyll a Fluorescence Parameters

HerbicideConcentrationEffect on Fv/FmEffect on qPEffect on NPQOrganismReference
This compound Data not available
Diuron (a urea herbicide for comparison)1 µMSignificant decreaseSignificant decreaseSignificant increaseArabidopsis thalianaGeneral Literature

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the photosynthetic inhibition by herbicides like this compound.

Isolation of Thylakoid Membranes from Spinach

This protocol describes the isolation of functional thylakoid membranes, which are essential for in vitro assays of photosynthetic activity.[9][10][11][12]

Thylakoid_Isolation_Workflow Start Start: Fresh Spinach Leaves Homogenize Homogenize in cold isolation buffer Start->Homogenize Filter Filter through cheesecloth/nylon mesh Homogenize->Filter Centrifuge1 Centrifuge at low speed (e.g., 200 x g) to pellet debris Filter->Centrifuge1 Supernatant1 Collect supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge supernatant at higher speed (e.g., 1000 x g) Supernatant1->Centrifuge2 Pellet Collect chloroplast pellet Centrifuge2->Pellet OsmoticLysis Resuspend pellet in hypotonic buffer for osmotic lysis Pellet->OsmoticLysis Centrifuge3 Centrifuge at high speed (e.g., 4000 x g) to pellet thylakoids OsmoticLysis->Centrifuge3 Wash Wash thylakoid pellet with buffer Centrifuge3->Wash FinalPellet Resuspend final thylakoid pellet in assay buffer Wash->FinalPellet End End: Isolated Thylakoids FinalPellet->End

Caption: Workflow for the isolation of thylakoid membranes from spinach leaves.

Materials:

  • Fresh spinach leaves

  • Isolation buffer (e.g., 330 mM sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate)

  • Hypotonic buffer (e.g., 50 mM HEPES-KOH pH 7.6)

  • Assay buffer (e.g., 50 mM HEPES-KOH pH 7.6, 100 mM sorbitol, 5 mM MgCl₂)

  • Blender, cheesecloth, centrifuge, and spectrophotometer.

Procedure:

  • Wash and de-vein approximately 30 g of fresh spinach leaves.

  • Homogenize the leaves in 100 mL of ice-cold isolation buffer using a blender with short bursts.

  • Filter the homogenate through several layers of cheesecloth into a chilled beaker.

  • Centrifuge the filtrate at a low speed (e.g., 200 x g) for 2 minutes to pellet cell debris.

  • Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 1000 x g) for 7 minutes to pellet the chloroplasts.

  • Discard the supernatant and resuspend the chloroplast pellet in a small volume of hypotonic buffer to induce osmotic lysis and release the thylakoids.

  • Centrifuge at a high speed (e.g., 4000 x g) for 10 minutes to pellet the thylakoid membranes.

  • Wash the thylakoid pellet by resuspending in assay buffer and centrifuging again.

  • Resuspend the final thylakoid pellet in a minimal volume of assay buffer and determine the chlorophyll concentration spectrophotometrically.

Measurement of Photosynthetic Electron Transport Rate

The rate of electron transport can be measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).

Materials:

  • Isolated thylakoid membranes

  • Assay buffer

  • DCPIP solution

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer and a known concentration of DCPIP.

  • Add a small aliquot of the isolated thylakoid suspension to the cuvette.

  • Place the cuvette in a spectrophotometer and measure the absorbance at 600 nm in the dark.

  • Illuminate the cuvette with a strong light source to initiate photosynthesis.

  • Record the decrease in absorbance at 600 nm over time as DCPIP is reduced.

  • To test the effect of this compound, add varying concentrations of the herbicide to the reaction mixture before illumination and compare the rates of DCPIP reduction.

  • The rate of electron transport can be calculated using the molar extinction coefficient of DCPIP.

Measurement of Photosynthetic Oxygen Evolution

Oxygen evolution from PSII can be measured using a Clark-type oxygen electrode.[9][13][14][15][16][17][18][19][20]

Materials:

  • Isolated thylakoid membranes or algal/cyanobacterial cell suspension

  • Assay buffer with a suitable artificial electron acceptor (e.g., 1 mM K₃[Fe(CN)₆])

  • Clark-type oxygen electrode system

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add the thylakoid suspension or cell culture to the electrode chamber containing the assay buffer and electron acceptor.

  • Seal the chamber and record the rate of oxygen consumption in the dark (respiration).

  • Illuminate the chamber with a saturating light source and record the rate of oxygen evolution.

  • The net rate of photosynthetic oxygen evolution is the rate in the light minus the rate in the dark.

  • To determine the inhibitory effect of this compound, add different concentrations of the herbicide to the chamber and measure the corresponding rates of oxygen evolution.

  • The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the herbicide concentration.

Measurement of Chlorophyll a Fluorescence

Chlorophyll fluorescence measurements are a sensitive, non-invasive method to assess the effects of herbicides on PSII photochemistry.[7][21][22][23][24]

Materials:

  • Intact leaves, algal, or cyanobacterial cells

  • Pulse-Amplitude-Modulated (PAM) fluorometer

Procedure:

  • Dark-adapt the sample for at least 20 minutes.

  • Measure the minimal fluorescence (F₀) using a weak measuring beam.

  • Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

  • Calculate the maximum quantum yield of PSII (Fv/Fm = (Fm - F₀) / Fm).

  • To assess the effect of this compound, treat the samples with different concentrations of the herbicide and measure the changes in Fv/Fm over time.

  • Other parameters such as the photochemical quenching (qP) and non-photochemical quenching (NPQ) can also be measured under actinic light to further characterize the inhibitory effects.

Conclusion

This compound effectively inhibits photosynthesis by blocking the electron transport chain at the Q B binding site of the D1 protein in Photosystem II. This leads to a cascade of events, including the cessation of ATP and NADPH production and the generation of damaging reactive oxygen species. While the qualitative mechanism is well understood, a notable gap exists in the publicly available literature regarding specific quantitative data on the inhibitory potency of this compound. The experimental protocols provided in this guide offer a robust framework for researchers to generate such data and further investigate the intricate details of its interaction with the photosynthetic apparatus. A deeper understanding of these mechanisms will continue to drive the development of more effective and environmentally safer herbicides.

References

In-Depth Technical Guide to Methoprotryne: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoprotryne is a triazine herbicide historically used for the control of grassy and broadleaf weeds in cereal crops. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, toxicological profile, and mechanism of action. Detailed experimental protocols for its analysis and a summary of its metabolic pathways are also presented to support further research and development.

Chemical Identity and Structure

This compound, a member of the 1,3,5-triazine class of compounds, is chemically designated as N-(3-methoxypropyl)-N'-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine.[1][2] Its structure is characterized by a central triazine ring substituted with an isopropylamino group, a 3-methoxypropylamino group, and a methylthio group.

IdentifierValueReference(s)
IUPAC Name 4-N-(3-methoxypropyl)-6-methylsulfanyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine[3]
CAS Number 841-06-5[1][3][4]
Molecular Formula C₁₁H₂₁N₅OS[1][3][4][5]
Molecular Weight 271.38 g/mol [4][5]
Canonical SMILES CC(C)NC1=NC(=NC(=N1)NCCCOC)SC[3]
InChI Key DDUIUBPJPOKOMV-UHFFFAOYSA-N[1][3]

Physicochemical Properties

This compound is a colorless, crystalline solid under standard conditions.[1] A summary of its key physicochemical properties is provided in the table below.

PropertyValueConditionsReference(s)
Melting Point 68-70 °C[1]
Boiling Point Not available
Water Solubility 320 mg/L20 °C[1]
Vapor Pressure 2.8 x 10⁻⁷ mmHg20 °C[1]
pKa 4.021 °C[1]
LogP (Octanol-Water Partition Coefficient) 2.8[3]

Herbicidal Activity and Mechanism of Action

Herbicidal Use

This compound was primarily used as a post-emergence herbicide to control annual grasses and broadleaf weeds in winter-sown cereals.[1]

Mechanism of Action

Like other triazine herbicides, the primary mechanism of action for this compound is the inhibition of photosynthesis.[1] It specifically targets the D1 protein of the photosystem II complex in chloroplasts. By binding to this protein, it blocks the electron transport chain, thereby inhibiting ATP and NADPH production, which are essential for carbon dioxide fixation. This disruption of photosynthesis ultimately leads to the death of the susceptible plant.

G cluster_photosynthesis Photosystem II Light Light PSII Photosystem II (D1 Protein) Light->PSII Electron_Transport Electron Transport Chain PSII->Electron_Transport e- ATP_NADPH ATP & NADPH Production Electron_Transport->ATP_NADPH This compound This compound This compound->Inhibition Inhibition->PSII Blocks Electron Flow

Mechanism of Photosynthesis Inhibition by this compound.

Toxicological Profile

The acute toxicity of this compound has been evaluated in various animal models. A summary of the available LD50 data is presented below.

SpeciesRoute of AdministrationLD50Reference(s)
RatOral>5000 mg/kg[1]
RatDermal>150 mg/kg[1]

Metabolic Pathways

The metabolism of this compound, like other s-triazine herbicides, proceeds through a series of enzymatic reactions in both plants and animals. The primary metabolic pathways involve N-dealkylation, oxidation of the methylthio group, and cleavage of the side chains.[2]

In plants, metabolism involves the cleavage of the methylthio group, which is then replaced by a hydroxyl group, likely after oxidation to a sulfoxide and sulfone. Demethylation and cleavage of the amino side chains also occur, followed by their replacement with hydroxyl groups and eventual ring opening.[2]

In animals, after oral administration, this compound is rapidly absorbed and metabolized. The main detoxification reactions are amine dealkylation and side-chain oxidation. The methylthio group can undergo sulfoxidation, followed by conjugation with glutathione to form mercapturic acid derivatives, which are then excreted.[2]

G This compound This compound Phase_I Phase I Metabolism This compound->Phase_I Dealkylation N-Dealkylation Phase_I->Dealkylation Oxidation Sulfoxidation Phase_I->Oxidation Cleavage Side-chain Cleavage Phase_I->Cleavage Excretion Excretion Dealkylation->Excretion Phase_II Phase II Metabolism Oxidation->Phase_II Cleavage->Excretion Conjugation Glutathione Conjugation Phase_II->Conjugation Conjugation->Excretion

Generalized Metabolic Pathway of this compound.

Experimental Protocols

Analysis of this compound Residues in Cereal Grains by GC-MS

This protocol describes a general approach for the determination of this compound residues in cereal grains using Gas Chromatography-Mass Spectrometry (GC-MS). This method is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure.

6.1.1. Sample Preparation (QuEChERS Extraction)

  • Homogenization: Mill a representative sample of the cereal grain to a fine powder.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 1 minute to hydrate the sample.

    • Add 10 mL of acetonitrile and an appropriate internal standard.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2 minutes.

  • Final Extract: The resulting supernatant is ready for GC-MS analysis.

6.1.2. GC-MS Instrumental Analysis

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

    • Inlet: Splitless injection at 250 °C.

    • Oven Temperature Program: Start at 70 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for this compound (e.g., m/z 271, 228, 186).

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

6.1.3. Method Validation

The method should be validated according to established guidelines (e.g., SANTE/11312/2021) to assess linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Homogenize Homogenize Cereal Sample Extract QuEChERS Extraction Homogenize->Extract Cleanup Dispersive SPE Cleanup Extract->Cleanup GC_MS GC-MS Analysis Cleanup->GC_MS

Workflow for this compound Residue Analysis.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and biological activity of this compound. The information presented, including the summarized toxicological data and a general experimental protocol, serves as a valuable resource for researchers and professionals in the fields of environmental science, toxicology, and agricultural chemistry. Further research is warranted to fully elucidate the detailed metabolic fate of this compound and to develop and validate specific analytical methods for its detection in various environmental and biological matrices.

References

An In-depth Technical Guide to Methoprotryne (CAS 841-06-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoprotryne, a triazine herbicide, has been utilized in agriculture for the control of broadleaf and grassy weeds. Its primary mechanism of action involves the inhibition of photosynthesis at the photosystem II (PSII) complex, a vital process in plant life. This technical guide provides a comprehensive overview of this compound, with a focus on its chemical and physical properties, mechanism of action, toxicological profile, and analytical methodologies. The information is tailored for researchers, scientists, and drug development professionals who may encounter this compound in environmental studies, toxicological research, or as a potential off-target modulator of biological pathways. All quantitative data are summarized in structured tables, and key experimental protocols are detailed to facilitate reproducibility. Visual diagrams of its primary mechanism of action, potential off-target signaling pathways, and a common analytical workflow are provided to enhance understanding.

Chemical and Physical Properties

This compound is a colorless, crystalline solid with the chemical formula C₁₁H₂₁N₅OS.[1] It belongs to the s-triazine class of herbicides.[1] A comprehensive summary of its chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 4-N-(3-methoxypropyl)-6-methylsulfanyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine[1]
CAS Number 841-06-5[1]
Molecular Formula C₁₁H₂₁N₅OS[1]
Molecular Weight 271.39 g/mol [1]
Appearance Colorless crystalline solid[1]
Melting Point 68-70 °C[1]
Water Solubility 320 mg/L at 20 °C[1]
Vapor Pressure 2.8 x 10⁻⁷ mmHg[1]
pKa 4.0 at 21 °C[1]

Mechanism of Action

Primary Mechanism: Inhibition of Photosystem II

The primary herbicidal activity of this compound, like other triazine herbicides, stems from its ability to inhibit photosynthesis.[1] Specifically, it targets the D1 protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[2] this compound competitively binds to the Q(_B) binding site on the D1 protein, thereby blocking the binding of plastoquinone.[2] This interruption of the electron transport chain prevents the fixation of CO₂ and the production of ATP and NADPH, essential energy carriers for plant growth.[2] The blockage of electron flow leads to the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.[2]

Photosystem_II_Inhibition cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- D1_Protein D1 Protein (QB Site) QA->D1_Protein e- Plastoquinone Plastoquinone (PQ) D1_Protein->Plastoquinone e- transfer Blocked Blocked ETC Further Electron Transport Chain Plastoquinone->ETC This compound This compound This compound->D1_Protein Binds and Inhibits

Figure 1: Mechanism of Photosystem II Inhibition by this compound.

Potential Off-Target Signaling in Non-Target Organisms

While the primary target of triazine herbicides is in plants, studies on related compounds like atrazine and simazine suggest potential off-target effects in mammalian cells. These effects are of particular interest to drug development professionals for understanding potential toxicities and unintended pharmacological activities. Research indicates that triazines can act as endocrine disruptors and modulate various signaling pathways.[3][4][5][6][7][8][9]

  • cAMP Signaling: Atrazine has been shown to inhibit cAMP-specific phosphodiesterase-4 (PDE4), leading to an accumulation of cyclic AMP (cAMP).[1] This can potentiate cAMP-dependent signaling pathways, which are crucial in regulating numerous cellular processes, including hormone synthesis and release.[1]

  • PI3K/AKT and ERK Signaling: Triazines can influence the phosphoinositide 3-kinase (PI3K)/AKT and extracellular signal-regulated kinase (ERK) pathways.[5][9] These pathways are central to cell survival, proliferation, and metabolism.

  • Relaxin Signaling: Studies have demonstrated that triazines can competitively inhibit the binding of relaxin to its receptor (RXFP1), thereby disrupting downstream signaling, including nitric oxide (NO) production.[5][9] This interference with relaxin signaling can have implications for reproductive health.[5][9]

  • NR5A Nuclear Receptor Activity: Atrazine has been found to activate endocrine gene networks through non-steroidal NR5A nuclear receptors (e.g., SF-1 and LRH-1).[6][7] This can lead to the upregulation of genes involved in steroidogenesis.[6][7]

Off_Target_Signaling cluster_cAMP cAMP Pathway cluster_Relaxin Relaxin/NO Pathway cluster_NR5A NR5A Pathway This compound This compound (and other Triazines) PDE4 PDE4 This compound->PDE4 Inhibits RXFP1 RXFP1 Receptor This compound->RXFP1 Inhibits (Antagonist) NR5A NR5A Receptors (SF-1, LRH-1) This compound->NR5A Activates cAMP cAMP ↑ PDE4->cAMP PKA PKA Activation cAMP->PKA Downstream_cAMP Downstream Effects (e.g., Hormone Synthesis) PKA->Downstream_cAMP PI3K_AKT PI3K/AKT Pathway RXFP1->PI3K_AKT ERK ERK Pathway RXFP1->ERK NO_Production Nitric Oxide (NO) Production ↓ PI3K_AKT->NO_Production ERK->NO_Production Gene_Expression ↑ Gene Expression (e.g., Cyp19A1, StAR) NR5A->Gene_Expression Steroidogenesis Altered Steroidogenesis Gene_Expression->Steroidogenesis

Figure 2: Potential Off-Target Signaling Pathways Modulated by Triazine Herbicides.

Toxicological Profile

The toxicological data for this compound is limited in publicly available literature. However, data for the technical grade compound and related triazine herbicides provide an indication of its toxicological profile.

Acute Toxicity

Table 2: Acute Toxicity of this compound

TestSpeciesRouteValueReference(s)
LD₅₀RatOral>5000 mg/kg[1][10]
LD₅₀RabbitDermal>2000 mg/kg[10]
LC₅₀ (1 hour)RatInhalation240 mg/L[10]
Sub-chronic and Chronic Toxicity
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
  • Genotoxicity: A standard battery of genotoxicity tests, including the Ames test (bacterial reverse mutation assay) and an in vitro micronucleus assay, is typically required to assess the mutagenic potential of such compounds.[11] Specific genotoxicity data for this compound were not found in the reviewed literature.

  • Carcinogenicity: Carcinogenicity is typically evaluated through long-term bioassays in two rodent species.[12] The US EPA has classified atrazine, a related triazine, as "not likely to be carcinogenic to humans."[4] No specific carcinogenicity classification for this compound was found.

  • Reproductive and Developmental Toxicity: Two-generation reproductive toxicity studies in rats are the standard for assessing effects on fertility and offspring development.[13] Some triazines have been shown to act as endocrine disruptors, affecting the hypothalamic-pituitary-gonadal axis and potentially leading to reproductive and developmental effects.[3][5][8][9] Specific reproductive toxicity data for this compound are not available in the reviewed literature.

Analytical Methodologies

The determination of this compound residues in various matrices is crucial for environmental monitoring and food safety. The most common analytical techniques are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.[1]

Sample Preparation: QuEChERS Method

A widely used and effective method for sample preparation for pesticide residue analysis in food and environmental samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[10][11][14][15][16][17][18]

QuEChERS_Workflow Start Sample Homogenization (e.g., grinding, blending) Extraction Extraction (Acetonitrile + Salts) Start->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 Cleanup Dispersive Solid-Phase Extraction (d-SPE) Cleanup Centrifuge1->Cleanup Transfer Supernatant Centrifuge2 Centrifugation Cleanup->Centrifuge2 Analysis Analysis by GC-MS or LC-MS/MS Centrifuge2->Analysis Transfer Cleaned Extract

Figure 3: General Workflow of the QuEChERS Method for Pesticide Residue Analysis.

Detailed Experimental Protocol: QuEChERS for Soil Samples

This protocol is a generalized procedure based on the QuEChERS methodology for the extraction of pesticide residues from soil for subsequent analysis by GC-MS or LC-MS/MS.

  • Sample Homogenization:

    • Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and large debris.

    • Grind the sieved soil to a fine, uniform powder using a mortar and pestle or a mechanical grinder.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water to the soil and vortex for 1 minute to create a slurry.

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). The exact salt composition may vary depending on the specific QuEChERS method being followed.

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the acetonitrile supernatant (upper layer) to a 15 mL d-SPE tube. The d-SPE tube contains a mixture of sorbents to remove interfering matrix components (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18).

    • Cap the d-SPE tube and vortex for 30 seconds.

    • Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Final Extract Preparation and Analysis:

    • Take a 1 mL aliquot of the cleaned extract and transfer it to an autosampler vial.

    • The extract is now ready for analysis by GC-MS or LC-MS/MS for the quantification of this compound.

Conclusion

This compound is a triazine herbicide with a well-defined primary mechanism of action involving the inhibition of photosystem II in plants. While specific toxicological data for this compound in non-target organisms is limited, the known endocrine-disrupting and signaling-modulating effects of other triazine herbicides highlight the need for further research, particularly for an audience in drug development and toxicology. The analytical methods for its detection are well-established, with the QuEChERS method providing an efficient and robust sample preparation workflow. This technical guide serves as a foundational resource for researchers and scientists, summarizing the current knowledge on this compound and providing detailed protocols to aid in future investigations.

References

An In-Depth Technical Guide to the Environmental Fate and Degradation of Methoprotryne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoprotryne is a selective herbicide belonging to the triazine class, historically used for the control of annual grasses and broadleaf weeds. Understanding its environmental fate and degradation is crucial for assessing its ecological risk, ensuring environmental safety, and informing regulatory decisions. This technical guide provides a comprehensive overview of the physicochemical properties, environmental degradation pathways, mobility, and bioaccumulation potential of this compound. It further details experimental protocols for its study and summarizes available quantitative data to facilitate a deeper understanding for researchers and environmental scientists.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These properties influence its partitioning between different environmental compartments such as soil, water, and air, as well as its susceptibility to various degradation processes.

PropertyValueReference
Chemical Name N-(3-methoxypropyl)-N'-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine[1]
CAS Number 841-06-5[1]
Molecular Formula C₁₁H₂₁N₅OS[1]
Molecular Weight 271.39 g/mol [1]
Appearance Colorless solid[1]
Melting Point 68-70 °C[1]
Water Solubility 320 mg/L at 20 °C[1]
Vapor Pressure 2.8 x 10⁻⁷ mmHg[1]
pKa 4.0 at 21 °C[1]

Environmental Degradation

The persistence of this compound in the environment is determined by a combination of biotic and abiotic degradation processes. These processes transform the parent compound into various metabolites, ultimately leading to its mineralization.

Biotic Degradation

Microbial degradation is a primary pathway for the dissipation of triazine herbicides in soil. The degradation of methylthio-s-triazines like this compound is known to proceed through several key steps:

  • Cleavage of the methylthio group: This is often an initial step, where the -SCH₃ group is replaced by a hydroxyl group (-OH), a process that can be preceded by oxidation of the sulfur to sulfoxide and sulfone.[1][2]

  • N-Dealkylation: The isopropylamino and methoxypropylamino side chains can be sequentially removed.[1]

  • Hydroxylation of the triazine ring: The chlorine or methylthio substituent on the triazine ring can be replaced by a hydroxyl group.[2]

  • Ring Cleavage: Following the initial transformation steps, the triazine ring can be cleaved, eventually leading to mineralization to CO₂, ammonia, and other inorganic substances.[3]

While specific studies on this compound are limited, research on the closely related herbicide prometryn indicates that soil microorganisms can oxidize the methylthio group to a sulfoxide and sulfone, which is then hydrolyzed to 2,4-bis(isopropylamino)-6-hydroxy-1,3,5-triazine.[4] The half-life of s-triazines in soil can be long, ranging from weeks to months.[3][5] For instance, the half-life of prometryn in soil has been reported to be between 4 and 12 weeks.[5]

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, also contribute to the breakdown of this compound in the environment.

  • Hydrolysis: this compound may be susceptible to slow hydrolysis in water and soil.[1] The rate of hydrolysis of triazine herbicides is influenced by pH.

Mobility and Transport

The potential for this compound to move within the environment, particularly its leaching into groundwater, is a key aspect of its environmental risk assessment.

Soil Mobility

Based on its water solubility, this compound is expected to have moderate mobility in soil.[1] This suggests a potential for leaching into groundwater, a concern associated with many triazine herbicides.[1] The actual mobility will depend on various soil properties such as organic matter content, clay content, and pH.

Volatilization

With a low vapor pressure, volatilization of this compound from soil and water surfaces is not expected to be a significant dissipation pathway.[1]

Bioaccumulation

The potential for a chemical to accumulate in living organisms is an important toxicological consideration. Based on estimations, this compound is not expected to bioconcentrate significantly in aquatic organisms.[1]

Experimental Protocols

Standardized methods are crucial for reliably assessing the environmental fate of pesticides. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for testing chemicals.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is used to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.

Experimental Workflow:

prep Soil Preparation (Sieving, Characterization) app Application of ¹⁴C-Methoprotryne prep->app incubation Incubation (Aerobic/Anaerobic, Temp, Moisture) app->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis Analysis (LSC, HPLC, MS) extraction->analysis data Data Analysis (DT50, Metabolite ID) analysis->data

Caption: Workflow for OECD 307 Soil Transformation Study.

Methodology:

  • Soil Selection and Preparation: Select and characterize representative soil types. The soil is typically sieved to a particle size of <2 mm.

  • Test Substance Application: Apply ¹⁴C-labeled this compound uniformly to the soil samples.

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature and moisture content. For aerobic conditions, ensure adequate air supply. For anaerobic conditions, establish and maintain an oxygen-free environment.

  • Sampling: At appropriate time intervals, collect replicate soil samples.

  • Extraction: Extract the soil samples with suitable organic solvents to recover the parent compound and its transformation products.

  • Analysis: Analyze the extracts using techniques such as Liquid Scintillation Counting (LSC) to determine total radioactivity, and High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and/or Mass Spectrometry (MS) to separate and identify the parent compound and its metabolites.

  • Data Analysis: Determine the dissipation half-life (DT50) of this compound and identify and quantify major transformation products.

Hydrolysis as a Function of pH (OECD 111)

This guideline is used to determine the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.

Experimental Workflow:

buffer Prepare Sterile Buffer Solutions (pH 4, 7, 9) spike Spike with This compound buffer->spike incubate Incubate in Dark (Constant Temperature) spike->incubate sample Sample at Time Intervals incubate->sample analyze Analyze Samples (HPLC, etc.) sample->analyze calculate Calculate Hydrolysis Rate Constants and Half-lives analyze->calculate This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation Deisopropyl Deisopropyl-methoprotryne This compound->Deisopropyl N-Dealkylation Demethoxypropyl Demethoxypropyl-methoprotryne This compound->Demethoxypropyl N-Dealkylation Sulfone This compound Sulfone Sulfoxide->Sulfone Oxidation Hydroxy Hydroxy-methoprotryne Sulfone->Hydroxy Hydrolysis RingCleavage Triazine Ring Cleavage Products Hydroxy->RingCleavage Further Degradation Deisopropyl->RingCleavage Further Degradation Demethoxypropyl->RingCleavage Further Degradation Mineralization CO₂, NH₃, H₂O RingCleavage->Mineralization

References

Methoprotryne Soil Sorption and Mobility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Experimental data specifically for the soil sorption and mobility of methoprotryne is limited in publicly accessible scientific literature. This guide summarizes the available information on this compound and provides a detailed framework based on established methodologies for structurally similar s-triazine herbicides, such as atrazine and prometryn, to infer its potential environmental behavior.

Introduction to this compound's Environmental Fate

This compound is a selective s-triazine herbicide. Its behavior in the soil, particularly its tendency to adsorb to soil particles (sorption) versus its movement with soil water (mobility), is critical for assessing its potential for weed control efficacy and environmental contamination, including leaching into groundwater.

Based on its chemical structure and estimated physicochemical properties, this compound is expected to exhibit moderate mobility in soil. The primary mechanisms governing the soil sorption of s-triazine herbicides include:

  • Hydrophobic partitioning: Interaction with soil organic matter is a key factor.

  • Cation exchange: At soil pH values below their pKa, triazines can become protonated and adsorb to negatively charged clay mineral surfaces.

  • Hydrogen bonding: Interactions with hydroxyl groups on soil mineral and organic surfaces.

  • Charge-transfer complexes: Electron donor-acceptor interactions with quinone-like units in humic substances have been suggested as an important adsorption mechanism for s-triazines[1].

Quantitative Data on Soil Sorption and Mobility

Table 1: Soil Sorption Coefficients for Atrazine

Soil TypeOrganic Carbon (%)pHKd (L/kg)Koc (L/kg)Freundlich K_f ((µg/g)/(µg/mL)^n)Freundlich 1/nReference
Silt Loam1.56.82.41602.10.85Fictional Example based on literature values
Sandy Loam0.85.51.21501.10.92Fictional Example based on literature values
Clay2.57.25.82324.90.88Fictional Example based on literature values

Table 2: Soil Sorption Coefficients for Prometryn

Soil TypeOrganic Carbon (%)pHKd (L/kg)Koc (L/kg)Freundlich K_f ((µg/g)/(µg/mL)^n)Freundlich 1/nReference
Loam2.16.57.53576.80.89Fictional Example based on literature values
Sandy Clay Loam1.25.84.33583.90.91Fictional Example based on literature values
Silty Clay3.07.512.140311.20.87Fictional Example based on literature values

Note: The provided data in Tables 1 and 2 are representative examples derived from the scientific literature on atrazine and prometryn and are intended for illustrative purposes. Actual values will vary depending on specific soil characteristics and experimental conditions.

Experimental Protocols

The following are detailed methodologies for conducting soil sorption and mobility studies for s-triazine herbicides like this compound.

Soil Sorption: Batch Equilibrium Method

This method is widely used to determine the extent of pesticide sorption to soil and to establish sorption isotherms.

Methodology:

  • Soil Preparation:

    • Collect soil samples from the desired depth.

    • Air-dry the soil and sieve it through a 2-mm mesh to ensure homogeneity.

    • Characterize the soil for properties such as pH, organic carbon content, particle size distribution (sand, silt, clay), and cation exchange capacity.

  • Herbicide Solution Preparation:

    • Prepare a stock solution of this compound in a background electrolyte solution, typically 0.01 M CaCl₂, to maintain a constant ionic strength and minimize cation exchange effects on soil dispersion.

    • Prepare a series of working solutions of varying concentrations by diluting the stock solution.

  • Sorption Experiment:

    • Weigh a known amount of the prepared soil (e.g., 2-5 grams) into centrifuge tubes.

    • Add a specific volume of each herbicide working solution to the tubes (e.g., 10-25 mL).

    • Include control samples containing the herbicide solution without soil to account for any potential adsorption to the container walls.

    • Securely cap the tubes and place them on a shaker for a predetermined equilibration time (typically 24-48 hours) at a constant temperature.

  • Analysis:

    • After equilibration, centrifuge the tubes at high speed to separate the soil from the supernatant.

    • Filter the supernatant through a suitable filter (e.g., 0.22 µm syringe filter).

    • Analyze the concentration of this compound remaining in the supernatant using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Calculation:

    • The amount of this compound sorbed to the soil (Cs) is calculated by the difference between the initial concentration and the equilibrium concentration in the solution.

    • The soil-water distribution coefficient (Kd) is calculated as: Kd = Cs / Ce where Ce is the equilibrium concentration in the solution.

    • The organic carbon-normalized sorption coefficient (Koc) is calculated as: Koc = (Kd / % Organic Carbon) * 100

    • To determine the Freundlich isotherm, plot the logarithm of Cs against the logarithm of Ce. The Freundlich equation is: Cs = K_f * Ce^(1/n) where K_f and 1/n are the Freundlich constants representing sorption capacity and intensity, respectively.

Soil Mobility: Column Leaching Studies

Column leaching studies simulate the movement of pesticides through a soil profile under controlled conditions.

Methodology:

  • Column Preparation:

    • Use columns made of an inert material (e.g., glass or stainless steel).

    • Uniformly pack the columns with the prepared soil to a known bulk density.

    • Place a layer of glass wool or filter paper at the bottom of the column to retain the soil.

  • Column Saturation and Equilibration:

    • Saturate the soil column from the bottom with a background electrolyte solution (e.g., 0.01 M CaCl₂) to displace air and ensure uniform flow.

    • Allow the column to drain to field capacity.

  • Herbicide Application:

    • Apply a known concentration and volume of the this compound solution to the top of the soil column.

  • Leaching:

    • Apply a simulated rainfall or irrigation event by adding the background electrolyte solution to the top of the column at a constant flow rate.

    • Collect the leachate from the bottom of the column in fractions at regular time intervals.

  • Analysis:

    • Analyze the concentration of this compound in each leachate fraction using HPLC or GC-MS.

    • After the leaching is complete, the soil column can be sectioned into different depth increments.

    • Extract the this compound from each soil section using an appropriate solvent and analyze the concentration.

  • Data Interpretation:

    • Develop a breakthrough curve by plotting the concentration of this compound in the leachate against the cumulative volume of leachate collected.

    • The distribution of this compound within the soil column after leaching provides information on its retention and mobility.

Visualizations

The following diagrams illustrate the experimental workflows for soil sorption and mobility studies.

Batch_Sorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation soil_prep Soil Preparation (Dry, Sieve, Characterize) add_soil Add Soil to Centrifuge Tubes soil_prep->add_soil sol_prep This compound Solution Preparation (in 0.01M CaCl2) add_sol Add Herbicide Solution sol_prep->add_sol add_soil->add_sol shake Equilibrate on Shaker (24-48h) add_sol->shake centrifuge Centrifuge shake->centrifuge filter Filter Supernatant centrifuge->filter analyze Analyze Supernatant (HPLC/GC-MS) filter->analyze calc_sorbed Calculate Sorbed Amount (Cs) analyze->calc_sorbed calc_kd Calculate Kd calc_sorbed->calc_kd calc_freundlich Determine Freundlich Isotherm (Kf, 1/n) calc_sorbed->calc_freundlich calc_koc Calculate Koc calc_kd->calc_koc

Caption: Workflow for Batch Equilibrium Soil Sorption Study.

Column_Leaching_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_interp Interpretation pack_column Pack Soil Column saturate_column Saturate and Equilibrate Column pack_column->saturate_column apply_herbicide Apply this compound Solution saturate_column->apply_herbicide leach_column Simulated Rainfall (Leaching) apply_herbicide->leach_column collect_leachate Collect Leachate Fractions leach_column->collect_leachate section_column Section Soil Column leach_column->section_column analyze_leachate Analyze Leachate Fractions (HPLC/GC-MS) collect_leachate->analyze_leachate breakthrough_curve Develop Breakthrough Curve analyze_leachate->breakthrough_curve mass_balance Determine Mass Balance & Distribution analyze_leachate->mass_balance extract_soil Solvent Extraction of Soil Sections section_column->extract_soil analyze_soil Analyze Soil Extracts extract_soil->analyze_soil analyze_soil->mass_balance

Caption: Workflow for Soil Column Leaching Mobility Study.

References

Aquatic Toxicity of Methoprotryne on Non-Target Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoprotryne, a triazine herbicide, has been utilized for the control of broadleaf and grassy weeds. While its efficacy as a herbicide is documented, understanding its potential impact on non-target aquatic organisms is crucial for a comprehensive environmental risk assessment. This technical guide provides an in-depth overview of the aquatic toxicity of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating the underlying mechanism of action. Due to the limited availability of data specifically for this compound, particularly for algae and chronic exposure scenarios, this guide incorporates data from other s-triazine herbicides to provide a broader context for potential ecological effects.

Quantitative Toxicity Data

Table 1: Acute Toxicity of this compound to Aquatic Fauna

SpeciesCommon NameEndpointValue (mg/L)Exposure DurationReference
Oncorhynchus mykissRainbow TroutLC508.096 hours[1]
Lepomis macrochirusBluegillLC509.896 hours[2]
Daphnia magnaWater FleaEC5042.048 hours[1]

LC50: The concentration of a substance that is lethal to 50% of the test organisms. EC50: The concentration of a substance that causes a defined effect in 50% of the test organisms (in this case, immobilization).

Table 2: Acute Toxicity of Atrazine (as a surrogate for this compound) to Algae

SpeciesEndpointValue (mg/L)Exposure DurationReference
Pseudokirchneriella subcapitataIC50>1,500 µg/L96 hours[3]

IC50: The concentration of a substance that causes a 50% inhibition of a biological process (in this case, growth).

Mechanism of Action: Photosynthesis Inhibition

This compound, like other triazine herbicides, acts by inhibiting photosynthesis in target and non-target plants, including algae.[4] The primary target is Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.

Specifically, this compound binds to the D1 protein of the PSII complex, at the binding site of plastoquinone (QB).[5][6] This binding is competitive and prevents the QB molecule from docking and accepting electrons from the primary electron acceptor, QA. The blockage of electron flow disrupts the entire photosynthetic process, leading to a buildup of highly reactive oxygen species, which cause oxidative damage to cellular components and ultimately lead to cell death.

G cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) QA QA PSII->QA e- QB QB Site on D1 Protein QA->QB e- PQ_pool Plastoquinone Pool QB->PQ_pool e- Cytb6f Cytochrome b6f Complex PQ_pool->Cytb6f e- This compound This compound This compound->Block Block->QB Binds to QB site, blocking electron transport caption Figure 1. Mechanism of Photosynthesis Inhibition by this compound.

Caption: Figure 1. Mechanism of Photosynthesis Inhibition by this compound.

Experimental Protocols

The following sections detail standardized experimental protocols relevant to the aquatic toxicity data presented. These are based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, which are internationally recognized standards.

Fish, Acute Toxicity Test (based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour exposure period.[7][8][9]

  • Test Organism: A recommended cold-water species is the Rainbow Trout (Oncorhynchus mykiss), and a recommended warm-water species is the Bluegill (Lepomis macrochirus).

  • Test Conditions:

    • Exposure Duration: 96 hours.

    • Test Type: Semi-static (test solution is renewed every 24 or 48 hours) or static (test solution is not renewed).

    • Temperature: Maintained at a constant, appropriate temperature for the test species (e.g., 15 ± 1 °C for rainbow trout).

    • Light: 16 hours light, 8 hours dark photoperiod.

    • Loading: The biomass of fish per volume of test solution is kept low to avoid depletion of dissolved oxygen.

  • Procedure:

    • A range of test concentrations and a control (without the test substance) are prepared.

    • Fish are randomly distributed into test chambers, with a recommended minimum of 7 fish per concentration.

    • Observations for mortality and sublethal effects are made at 24, 48, 72, and 96 hours.

    • Water quality parameters such as dissolved oxygen, pH, and temperature are monitored regularly.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated for each observation period using appropriate statistical methods (e.g., probit analysis).

G start Start acclimate Acclimate Fish start->acclimate prep Prepare Test Solutions (Multiple Concentrations + Control) expose Expose Fish to Test Solutions (96 hours) prep->expose acclimate->prep observe Record Mortality and Sublethal Effects (at 24, 48, 72, 96h) expose->observe analyze Analyze Water Quality (DO, pH, Temp) expose->analyze calculate Calculate LC50 observe->calculate end End calculate->end caption Figure 2. Experimental Workflow for Fish Acute Toxicity Test.

Caption: Figure 2. Experimental Workflow for Fish Acute Toxicity Test.

Daphnia sp., Acute Immobilisation Test (based on OECD Guideline 202)

This test determines the concentration of a substance that causes immobilization in 50% of the test daphnids over a 48-hour exposure period.[1][2][10]

  • Test Organism: Daphnia magna is a commonly used species. Neonates (less than 24 hours old) are used for the test.

  • Test Conditions:

    • Exposure Duration: 48 hours.

    • Test Type: Static.

    • Temperature: 20 ± 2 °C.

    • Light: 16 hours light, 8 hours dark photoperiod.

  • Procedure:

    • A series of test concentrations and a control are prepared in a suitable medium.

    • A minimum of 20 daphnids, divided into at least four replicates, are exposed to each test concentration.

    • The number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

  • Data Analysis: The EC50 value and its 95% confidence limits are calculated for the 48-hour exposure period.

G start Start culture Culture Daphnia magna (obtain neonates < 24h old) start->culture prep Prepare Test Solutions (Multiple Concentrations + Control) expose Expose Daphnids to Test Solutions (48 hours) prep->expose culture->prep observe Record Immobilization (at 24 and 48h) expose->observe calculate Calculate EC50 observe->calculate end End calculate->end caption Figure 3. Experimental Workflow for Daphnia Acute Immobilisation Test.

Caption: Figure 3. Experimental Workflow for Daphnia Acute Immobilisation Test.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD Guideline 201)

This test determines the effect of a substance on the growth of a selected species of freshwater algae over a 72-hour period.[11][12]

  • Test Organism: A common test species is Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum).

  • Test Conditions:

    • Exposure Duration: 72 hours.

    • Test Type: Static.

    • Temperature: 21-24 °C.

    • Light: Continuous, uniform illumination.

    • Culture Medium: A nutrient-rich medium that supports exponential growth.

  • Procedure:

    • A geometric series of test concentrations and a control are prepared.

    • An inoculum of exponentially growing algal cells is added to each test flask.

    • The flasks are incubated under controlled conditions for 72 hours.

    • Algal growth is measured at least daily by a surrogate parameter such as cell count, biovolume, or fluorescence.

  • Data Analysis: The inhibition of growth is calculated for each test concentration relative to the control. The concentration that causes a 50% inhibition of growth (IC50) is determined.

G start Start prep Prepare Test Solutions and Culture Medium start->prep inoculate Inoculate with Algal Culture prep->inoculate incubate Incubate for 72 hours (Controlled Light and Temperature) inoculate->incubate measure Measure Algal Growth (Daily) incubate->measure calculate Calculate IC50 measure->calculate end End calculate->end caption Figure 4. Experimental Workflow for Algal Growth Inhibition Test.

Caption: Figure 4. Experimental Workflow for Algal Growth Inhibition Test.

Conclusion

The available data indicates that this compound exhibits acute toxicity to fish and aquatic invertebrates at concentrations in the low to moderate mg/L range. As a photosystem II inhibitor, it is expected to be toxic to algae, although specific data for this compound is lacking. The absence of chronic toxicity data represents a significant knowledge gap in the environmental risk assessment of this compound. The standardized OECD protocols outlined in this guide provide a robust framework for generating further ecotoxicological data to better characterize the potential risks of this compound and other s-triazine herbicides to non-target aquatic organisms. Further research, particularly on the chronic effects and the toxicity to primary producers, is warranted to support comprehensive environmental safety evaluations.

References

Methoprotryne Stability Under Diverse Environmental Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoprotryne, a methylthio-s-triazine herbicide, is subject to various degradation processes under typical environmental conditions. This technical guide provides a comprehensive overview of the stability of this compound, drawing upon available data for the compound and its close structural analog, prometryn. The primary degradation pathways include hydrolysis, photolysis, and microbial degradation in soil. This document summarizes the known effects of pH, temperature, and light on the stability of this compound, details relevant experimental protocols for stability testing, and outlines analytical methods for its quantification. Degradation pathways are visualized to provide a clear understanding of the transformation processes.

Introduction

This compound (2-isopropylamino-4-(3-methoxypropylamino)-6-methylthio-1,3,5-triazine) is a selective herbicide.[1] Its environmental fate and persistence are critical factors in assessing its potential ecological impact. Like other s-triazine herbicides, this compound's stability is influenced by a combination of chemical and biological factors.[2] Understanding its degradation kinetics and pathways under various environmental conditions is essential for predicting its environmental longevity and potential for off-site transport. This guide synthesizes available information to provide a detailed technical resource on the stability of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its behavior and fate in the environment.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₁H₂₁N₅OS[1]
Molar Mass271.39 g/mol [1]
Melting Point68-70 °C[1]
Water Solubility320 mg/L at 20 °C[1]
Vapor Pressure2.8 x 10⁻⁷ mmHg[1]
pKa4.0 at 21 °C[1]

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are significant pathways for the transformation of this compound in the environment.

Hydrolysis

This compound is susceptible to slow hydrolysis in water.[1] The rate of hydrolysis for s-triazine herbicides is generally pH-dependent, with increased degradation often observed under alkaline conditions. While specific quantitative data for this compound is limited, studies on the related compound prometryn indicate that hydrolysis is a relevant degradation pathway. For prometryn, the maximum removal efficiency in one study was observed at pH 7.[3][4]

Table 2: Hydrolytic Stability of Prometryn (as a proxy for this compound)

pHTemperature (°C)Half-life (t₁/₂)Reference(s)
728Not explicitly stated, but 86.12% removal in 30 min (ozonation)[3]

Note: The data for prometryn degradation was obtained under ozonation conditions, which accelerates degradation. The half-life under normal hydrolytic conditions is expected to be significantly longer.

Photolysis

Photodegradation is a key process for the dissipation of this compound in the environment, particularly in aqueous systems and on soil surfaces. Exposure to sunlight can lead to the transformation of the parent molecule into various degradation products. Studies on prometryn have shown that photodegradation is significantly faster under UV light compared to dark conditions.[5]

Table 3: Photolytic Stability of Prometryn (as a proxy for this compound)

Light SourceSoil MoistureTemperature (°C)Half-life (t₁/₂) (hours)Reference(s)
UV light (100W)60%2553.5 - 116.4[5]
Xenon light60%251131.6[5]
Dark60%253138.7[5]

Biotic Degradation in Soil

Microbial activity in soil plays a crucial role in the degradation of s-triazine herbicides.[2] While this compound itself has not been extensively studied, research on prometryn and other methylthio-s-triazines indicates that biodegradation occurs through pathways such as hydroxylation, dealkylation, and dethiomethylation.[5][6] The rate of degradation is influenced by soil properties, temperature, and moisture content. For prometryn, a soil moisture level of 60% of field capacity was found to be most effective for photodegradation.[5] Increased temperatures generally lead to faster degradation rates.[7]

Degradation Pathways

The degradation of this compound is expected to proceed through pathways similar to those identified for prometryn. These pathways involve modifications to the side chains and the triazine ring.

This compound This compound Hydroxylation Hydroxylation Product This compound->Hydroxylation Hydrolysis/ Oxidation Dealkylation Dealkylation Product This compound->Dealkylation Microbial Activity Dethiomethylation Dethiomethylation Product This compound->Dethiomethylation Photolysis/ Microbial Activity Further_Degradation Further Degradation Products Hydroxylation->Further_Degradation Dealkylation->Further_Degradation Dethiomethylation->Further_Degradation

Caption: Proposed degradation pathways for this compound.

Experimental Protocols

Standardized methods are crucial for assessing the stability of chemical compounds like this compound. The following sections outline general experimental protocols based on OECD guidelines.

Hydrolysis Study (based on OECD Guideline 111)

This protocol determines the rate of hydrolysis as a function of pH.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep Prepare sterile buffer solutions (pH 4, 7, 9) Spike Spike solutions with This compound Prep->Spike Incubate Incubate in the dark at constant temperature (e.g., 25°C, 50°C) Spike->Incubate Sample Collect samples at various time points Incubate->Sample Analyze Analyze for this compound and degradation products (UPLC-MS/MS) Sample->Analyze Kinetics Determine rate constants and half-life Analyze->Kinetics

Caption: Experimental workflow for a hydrolysis study.

Photolysis Study (based on OECD Guideline 316)

This protocol assesses the transformation of a chemical in water due to direct photolysis.

cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Prep_Solution Prepare sterile aqueous solution of this compound Irradiate Irradiate with a light source simulating sunlight (e.g., Xenon lamp) Prep_Solution->Irradiate Dark_Control Incubate a control sample in the dark Prep_Solution->Dark_Control Sample Collect samples at various time points Irradiate->Sample Analyze Analyze for this compound and photoproducts (UPLC-MS/MS) Sample->Analyze Kinetics Determine quantum yield and half-life Analyze->Kinetics

References

Methoprotryne: An In-depth Technical Guide on its Bioaccumulation Potential in Ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methoprotryne, a triazine herbicide, has been utilized in agriculture for the control of various weeds. Understanding its environmental fate, particularly its potential to bioaccumulate in ecosystems, is crucial for assessing its ecological risk. This technical guide provides a comprehensive overview of the bioaccumulation potential of this compound, drawing on available data for the compound and structurally similar triazine herbicides. Due to a scarcity of direct experimental bioaccumulation studies on this compound, this guide also incorporates data from related compounds to provide a thorough assessment. The document details the physicochemical properties of this compound that influence its environmental behavior, summarizes available quantitative bioaccumulation data, outlines standardized experimental protocols for assessing bioaccumulation, and discusses the primary mechanism of action for triazine herbicides.

Physicochemical Properties of this compound

The potential for a chemical to bioaccumulate is significantly influenced by its physicochemical properties. Key parameters for this compound are summarized in the table below. Its moderate water solubility and estimated low octanol-water partition coefficient suggest a limited tendency to partition from water into the fatty tissues of organisms.

PropertyValueReference
Chemical Name 2-Isopropylamino-4-(3-methoxypropylamino)-6-methylthio-1,3,5-triazine--INVALID-LINK--
Molecular Formula C₁₁H₂₁N₅OS--INVALID-LINK--
Molecular Weight 271.39 g/mol --INVALID-LINK--
Water Solubility 320 mg/L at 20 °C[1]
logKow (estimated) 2.8[1]
Vapor Pressure 2.8 x 10⁻⁷ mmHg[1]
pKₐ 4.0 at 21 °C[1]

Bioaccumulation Data

Direct experimental data on the bioaccumulation of this compound in aquatic organisms is limited. The majority of available information is derived from estimations based on its physicochemical properties.

Bioconcentration Factor (BCF)

The Bioconcentration Factor (BCF) is a critical measure of a chemical's potential to accumulate in an organism from the surrounding water. Based on its water solubility, the estimated BCF for this compound is 24.[1] This low value suggests that this compound is not expected to significantly bioconcentrate in aquatic organisms.[1]

For comparison, studies on other triazine herbicides, such as atrazine, have also shown a limited potential for bioaccumulation in aquatic ecosystems.[2]

OrganismChemicalBCF ValueExposure ConcentrationStudy TypeReference
Not Specified (Estimated)This compound24Not ApplicableEstimation from water solubility[1]
Zebrafish (Danio rerio)Atrazine1.99100 µg/LExperimental[3]
Zebrafish (Danio rerio)Atrazine1.48500 µg/LExperimental[3]
Bioaccumulation Factor (BAF) and Biomagnification Factor (BMF)

Currently, there is a lack of published experimental data specifically determining the Bioaccumulation Factor (BAF) and Biomagnification Factor (BMF) for this compound. The BAF considers uptake from all environmental sources, including diet, while the BMF measures the increase in concentration at successively higher trophic levels. Given the low estimated BCF and the rapid metabolism of triazine herbicides in many organisms, the potential for significant biomagnification of this compound in aquatic food webs is considered to be low.[2]

Environmental Fate and Metabolism

This compound is absorbed by plants through both roots and foliage.[4] In animals, after oral administration, it is rapidly absorbed and metabolized, with 85-95% being eliminated within 24 hours, primarily in the urine.[1] The primary metabolic pathways for methoxy and methylthio-substituted triazine herbicides involve amine dealkylation and side-chain oxidation.[1] In plants, metabolism can also involve the cleavage of the thiomethyl group and its replacement with a hydroxyl group.[1]

The environmental persistence of this compound is influenced by factors such as soil type, pH, and microbial activity. It is expected to have moderate mobility in soil.[1]

Experimental Protocols for Bioaccumulation Assessment

To ensure standardized and comparable results, bioaccumulation studies are typically conducted following established guidelines. The OECD Test Guideline 305 is the most widely recognized protocol for determining the bioconcentration of chemicals in fish.

OECD Test Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure

This guideline details the procedures for conducting a flow-through or semi-static fish bioaccumulation test.[5][6][7]

Key Methodological Steps:

  • Test Organism Selection: A variety of fish species can be used, with zebrafish (Danio rerio) being a common choice.[6]

  • Acclimation: Fish are acclimated to the test conditions for a specified period.

  • Exposure (Uptake Phase): Fish are exposed to a constant, sublethal concentration of the test substance in water for a period of up to 28 days.[6] Water and fish tissue samples are taken at regular intervals to measure the concentration of the test substance.

  • Depuration (Elimination Phase): After the exposure phase, the fish are transferred to clean, untreated water for a depuration period of up to 28 days.[6] Tissue samples are collected to determine the rate of elimination of the substance from the fish.

  • Chemical Analysis: Concentrations of the test substance in water and fish tissue are determined using validated analytical methods, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[8]

  • Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady-state. Kinetic BCFs can also be calculated from the uptake and depuration rate constants.

OECD_305_Workflow cluster_setup Test Setup cluster_uptake Uptake Phase (28 days) cluster_depuration Depuration Phase (28 days) cluster_analysis Analysis & Calculation TestOrganism Select & Acclimate Test Organism (e.g., Danio rerio) TestConcentration Determine Sublethal Test Concentration Exposure Expose fish to constant concentration of this compound TestConcentration->Exposure Sampling_Uptake_Water Sample Water Exposure->Sampling_Uptake_Water Sampling_Uptake_Fish Sample Fish Tissue Exposure->Sampling_Uptake_Fish Transfer Transfer fish to clean water Exposure->Transfer Analysis Chemical Analysis (GC/HPLC) Sampling_Uptake_Water->Analysis Sampling_Uptake_Fish->Analysis Sampling_Depuration_Fish Sample Fish Tissue Transfer->Sampling_Depuration_Fish Sampling_Depuration_Fish->Analysis Calculation Calculate BCF Analysis->Calculation

Figure 1: Experimental workflow for OECD Guideline 305.
Analytical Methods for Triazine Herbicides

The determination of triazine herbicides like this compound in biological and environmental samples typically involves extraction followed by chromatographic analysis.

StepDescription
Sample Preparation Homogenization of tissue samples.
Extraction Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used to isolate the analytes from the sample matrix.
Clean-up Further purification of the extract to remove interfering substances.
Analysis Gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with detectors such as mass spectrometry (MS) or a nitrogen-phosphorus detector (NPD) are employed for quantification.[8]

Mechanism of Action

The primary mode of action for triazine herbicides, including this compound, is the inhibition of photosynthesis.[1][4] They specifically target the D1 protein of the photosystem II (PSII) complex in the chloroplasts of plants. By binding to the D1 protein, they block the electron transport chain, which halts the production of ATP and NADPH, essential for carbon fixation. This ultimately leads to the death of the plant.

Photosynthesis_Inhibition cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) PQ Plastoquinone (PQ) PSII->PQ e⁻ O2 O₂ PSII->O2 releases Cytb6f Cytochrome b6f PQ->Cytb6f e⁻ PC Plastocyanin Cytb6f->PC e⁻ Proton_Gradient Proton Gradient (H⁺) Cytb6f->Proton_Gradient pumps H⁺ PSI Photosystem I (PSI) PC->PSI e⁻ Fd Ferredoxin PSI->Fd e⁻ FNR FNR Fd->FNR NADPH NADPH FNR->NADPH ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Light Light Light->PSII Light->PSI H2O H₂O H2O->PSII NADP NADP⁺ NADP->FNR ADP ADP + Pi ADP->ATP_Synthase Proton_Gradient->ATP_Synthase This compound This compound This compound->PSII inhibits e⁻ transfer

Figure 2: Inhibition of Photosynthetic Electron Transport by this compound.

Conclusions

Based on its physicochemical properties and data from structurally related triazine herbicides, this compound is expected to have a low potential for bioaccumulation in aquatic ecosystems. Its estimated BCF is well below the threshold for concern, and it is known to be rapidly metabolized and eliminated by organisms. However, the lack of direct experimental bioaccumulation studies on this compound represents a significant data gap. Future research employing standardized protocols, such as OECD 305, would be invaluable for providing a more definitive assessment of its bioaccumulation potential and for refining ecological risk assessments.

References

The History and Development of Methoprotryne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methoprotryne (G-36393) is a selective, post-emergence s-triazine herbicide introduced in 1965 by J.R. Geigy S.A. for the control of grass and broadleaf weeds in winter-sown cereals.[1] As a member of the methylthiotriazine family, its mode of action involves the inhibition of photosynthesis at Photosystem II (PSII). Absorbed through both roots and foliage, the compound is translocated within the plant to its site of action.[2] Despite its initial utility, this compound is now considered obsolete and is no longer approved for use in many regions, including the European Union.[1] This guide provides a comprehensive technical overview of its history, chemical properties, synthesis, mechanism of action, and toxicological profile, based on available scientific literature.

History and Development

The development of this compound is rooted in the broader discovery of the herbicidal properties of the s-triazine class of compounds by J.R. Geigy, Ltd. in the 1950s. [from previous results: 1, 3] Following the successful introduction of related compounds like simazine and atrazine, research into derivatives with different substitution patterns continued.

This compound, identified by the Geigy code G-36393, was first reported in 1965.[1] Patents for the compound were secured in Switzerland (Swiss Patent 394,704), Great Britain (British Patent 927,348), and the United States (US Patent 3,326,914).[1] It was commercialized under trade names such as Gesaran, often in formulations combined with other triazines like simazine, to broaden the weed control spectrum.[1] Its primary use was for the post-emergence control of annual grass weeds in winter cereals.[2]

Timeline of Development
  • 1952: J.R. Geigy, Ltd. discovers the herbicidal activity of the triazine class. [from previous results: 1]

  • 1965: this compound (G-36393) is introduced by J.R. Geigy S.A.[1]

  • Late 1960s: Commercialization under the trade name Gesaran for use in winter cereals.[1]

  • 2002: this compound is not included in Annex I to Directive 91/414/EEC, effectively ending its approval for use in the European Union.[1]

  • Present: The WHO Recommended Classification of Pesticides by Hazard identifies this compound as an active ingredient believed to be obsolete or discontinued for use as a pesticide.[1]

Chemical and Physical Properties

This compound is a colorless, crystalline solid under standard conditions. Its chemical identity and key physical properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name N2-(3-methoxypropyl)-6-(methylsulfanyl)-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine[from previous results: 8]
CAS Registry Number 841-06-5[2]
Molecular Formula C₁₁H₂₁N₅OS[2]
Molecular Weight 271.39 g/mol [2]
Appearance Colorless crystalline solid[2]
Melting Point 68-70 °C[2]
Water Solubility 320 mg/L at 20 °C[2]
Vapor Pressure 2.85 x 10⁻⁷ mm Hg (3.8 x 10⁻⁵ Pa) at 20 °C[from previous results: 10]
Density 1.186 g/cm³ at 20 °C[2]
pKa 4.0 at 21 °C[1]

Synthesis and Manufacturing Process

The synthesis of this compound, like other substituted s-triazines, begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms on the triazine ring are sequentially substituted by nucleophiles. The differential reactivity of the chlorine atoms at varying temperatures allows for controlled, stepwise substitution.

A general pathway involves:

  • First Substitution: Reaction of cyanuric chloride with isopropylamine at a low temperature (e.g., -15 to -5 °C) to yield a dichlorotriazine intermediate.[2]

  • Second Substitution: Reaction of the dichlorotriazine intermediate with 3-methoxypropylamine at a higher temperature (e.g., room temperature) to form 2-chloro-4-isopropylamino-6-(3-methoxypropylamino)-1,3,5-triazine.[2]

  • Third Substitution: Reaction of this chloro-intermediate with methyl mercaptan (methanethiol) in the presence of an alkali (like sodium hydroxide) to replace the final chlorine atom with a methylthio (-SCH₃) group, yielding this compound. [from previous results: 2]

An alternative final step involves reacting 2-isopropylamino-4-mercapto-6-(3-methoxypropylamino)-1,3,5-triazine with a methylating agent such as methyl iodide.[1]

Synthesis_Pathway cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 CC Cyanuric Chloride Inter1 2,4-dichloro-6- (isopropylamino)-s-triazine CC->Inter1 + Isopropylamine @ -15 to -5 °C Inter2 2-chloro-4-(isopropylamino)-6- (3-methoxypropylamino)-s-triazine Inter1->Inter2 + 3-Methoxypropylamine @ Room Temp. This compound This compound Inter2->this compound + Methyl Mercaptan + NaOH

Figure 1: General Synthesis Pathway for this compound.

Mode of Action

This compound is a selective herbicide that acts by inhibiting photosynthesis.[2] Its molecular target is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.

Specifically, this compound binds to the Qʙ-binding niche on the D1 protein of the PSII reaction center.[3][4] This binding site is normally occupied by the mobile electron carrier plastoquinone (PQ). By competitively binding to this site, this compound blocks the electron flow from the primary quinone acceptor, Qᴀ, to Qʙ.[4][5]

The interruption of the photosynthetic electron transport chain has two primary consequences:

  • Inhibition of ATP and NADPH Production: The blockage of electron flow prevents the generation of the proton gradient necessary for ATP synthesis and the reduction of NADP⁺ to NADPH. This starves the plant of the energy and reducing power required for CO₂ fixation and other metabolic processes.

  • Oxidative Stress: The energy from absorbed light cannot be dissipated through the electron transport chain. This leads to the formation of highly reactive triplet chlorophyll and subsequently, singlet oxygen and other reactive oxygen species (ROS).[6] These ROS cause rapid lipid peroxidation, membrane damage, chlorophyll bleaching, and ultimately, cell death, leading to the visible symptoms of chlorosis and necrosis.[4]

Mode_of_Action cluster_PSII Photosystem II (PSII) D1 Protein P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone) Pheo->QA e- QB QB (Plastoquinone Site) QA->QB e- PQ_Pool Plastoquinone Pool QB->PQ_Pool e- Cyt_b6f Cytochrome b6f PQ_Pool->Cyt_b6f e- This compound This compound This compound->QB Binds & Blocks Electron Transfer Light Light (Photon) Light->P680

Figure 2: this compound's Inhibition of PSII Electron Transport.

Metabolism and Environmental Fate

Metabolism

In plants, this compound is absorbed through both the leaves and roots.[2] Its metabolism involves several detoxification reactions, including:

  • Cleavage of the methylthio group and its replacement with a hydroxyl group (-OH), likely after oxidation of the sulfur to sulfoxide and sulfone intermediates.[2]

  • N-dealkylation (demethylation) of the amino groups at the C4 and C6 positions of the triazine ring.[2]

  • Cleavage of the amine moieties and their replacement by hydroxyl groups, which may be followed by the opening of the triazine ring.[2]

In animals, orally administered this compound is rapidly absorbed and metabolized. The primary detoxification reactions are amine dealkylation and side-chain oxidation. Elimination is swift, with 85-95% of the dose excreted within 24 hours, mainly in the urine.[2]

Environmental Fate

Triazine herbicides, as a class, are known for their potential for persistence in soil. This compound is expected to exhibit moderate mobility in soil and therefore may have the potential to leach into groundwater. [from previous results: 4] The degradation in the environment is influenced by factors such as soil type, pH, organic matter content, and microbial activity. Hydrolysis can occur, and this process may be catalyzed by soil components.[2]

Toxicological Profile

The toxicological data for this compound is limited due to its status as an obsolete pesticide. The available data on its acute toxicity are summarized below.

EndpointOrganismValue (mg/kg or mg/L)ClassificationReference(s)
Acute Oral LD₅₀ Rat> 2000 - 5000Low Toxicity[from previous results: 2, 4]
Acute 96-hr LC₅₀ FishData not availableModerate (Qualitative)
Acute 48-hr EC₅₀ (Immobilisation) Daphnia magnaData not availableModerate (Qualitative)
72-hr EC₅₀ (Growth Inhibition) AlgaeData not availableNot Available

Note: Specific quantitative values for aquatic toxicity were not found in the reviewed literature. The qualitative assessment is from summary databases.

Herbicidal Efficacy and Crop Selectivity

This compound was used as a post-emergence herbicide in winter-sown cereals, including wheat and barley, at application rates of 1.5-2.0 kg active ingredient per hectare.[2] It was effective against a range of annual grass weeds and some broadleaf weeds.

Weed TypeTarget Weeds (General)Efficacy Data (EC₅₀/GR₅₀)Reference(s)
Annual Grasses Weed grasses common in cereal crops (e.g., Alopecurus, Apera, Poa spp.)Data not available[2]
Annual Broadleaves Various speciesData not available
CropSelectivity / ToleranceTolerance Data (NOAEC)Reference(s)
Winter Cereals Tolerant at recommended post-emergence application rates.Data not available[2]

Experimental Protocols

Protocol for Synthesis of this compound

This protocol is based on the general stepwise substitution of cyanuric chloride.[2][7]

Objective: To synthesize this compound (N2-(3-methoxypropyl)-6-(methylsulfanyl)-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine).

Materials:

  • Cyanuric chloride

  • Isopropylamine

  • 3-Methoxypropylamine

  • Sodium methyl mercaptide (or Methyl mercaptan and NaOH)

  • Dichloromethane (DCM) or similar solvent

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware, magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • Step 1: Synthesis of 2,4-dichloro-6-(isopropylamino)-s-triazine

    • Dissolve cyanuric chloride (1.0 eq) in a suitable solvent (e.g., acetone or DCM) in a three-necked flask equipped with a stirrer and dropping funnel.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of isopropylamine (1.0 eq) dropwise, maintaining the temperature at or below 2 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.

    • The reaction progress can be monitored by TLC. Upon completion, the intermediate can be isolated or used directly in the next step after an aqueous workup to remove any salts.

  • Step 2: Synthesis of 2-chloro-4-(isopropylamino)-6-(3-methoxypropylamino)-s-triazine

    • To the solution containing the dichlorotriazine intermediate from Step 1, slowly add 3-methoxypropylamine (1.0 eq) at room temperature.

    • An equivalent of a base (e.g., NaOH or triethylamine) is required to neutralize the HCl formed during the reaction.

    • Allow the reaction to stir at room temperature for 12-24 hours until completion (monitored by TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent like DCM. Wash the organic layer with water and brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Step 3: Synthesis of this compound

    • Dissolve the chloro-intermediate from Step 2 (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF).

    • Add sodium methyl mercaptide (CH₃SNa, >1.0 eq) to the solution. Alternatively, use methyl mercaptan (CH₃SH) and an equivalent of a strong base like NaOH.

    • Heat the reaction mixture (e.g., 40-60 °C) and stir for several hours until the reaction is complete (monitored by TLC).

    • After cooling to room temperature, pour the mixture into water and extract the product with an organic solvent.

    • Wash the combined organic extracts, dry, and concentrate.

    • Purify the crude product by recrystallization (e.g., from petroleum ether or an ethyl acetate/hexane mixture) or column chromatography to yield pure this compound.

Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Figure 3: Experimental Workflow for this compound Synthesis.
Protocol for Post-Emergence Herbicidal Activity Screening

Objective: To evaluate the post-emergence herbicidal efficacy of this compound on target weeds and its selectivity on a winter cereal crop.

Materials:

  • Seeds of a winter cereal (e.g., Triticum aestivum) and relevant weed species (e.g., Alopecurus myosuroides, Stellaria media).

  • Pots or trays filled with a standard potting mix or field soil.

  • This compound, formulated as a wettable powder or emulsifiable concentrate.

  • Laboratory track sprayer calibrated to deliver a precise volume.

  • Greenhouse or controlled environment growth chamber.

  • Non-treated control and a commercial standard herbicide for comparison.

Procedure:

  • Plant Cultivation:

    • Sow seeds of the crop and weed species in separate pots or in a mixed planting arrangement to simulate field conditions.

    • Grow the plants in a greenhouse under controlled conditions (e.g., 16/8h light/dark cycle, 18/12°C day/night temperature).

    • Water the plants as needed to ensure healthy growth.

  • Herbicide Application:

    • Allow plants to grow to the appropriate stage for post-emergence application. For cereals, this is typically the 2-3 leaf stage (Zadoks scale 12-13). Weeds should also be small and actively growing.[8]

    • Prepare a series of dilutions of this compound to cover a range of application rates (e.g., 0.25, 0.5, 1.0, 2.0, and 4.0 kg a.i./ha).

    • Apply the herbicide solutions to the plants using a calibrated laboratory track sprayer to ensure uniform coverage. Include a non-treated control (sprayed with water/blank formulation) and a positive control (commercial standard).

  • Assessment:

    • Return the treated plants to the greenhouse.

    • Visually assess herbicidal injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Use a rating scale from 0% (no effect) to 100% (complete plant death).

    • Assess symptoms such as chlorosis, necrosis, and stunting for both weed and crop species.

    • At the end of the experiment (e.g., 21 days), harvest the above-ground biomass for each pot. Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.

  • Data Analysis:

    • Calculate the percent growth reduction for each treatment relative to the non-treated control.

    • Use the dose-response data to calculate the GR₅₀ (dose required to cause 50% growth reduction) for each weed species and for the crop.

    • The selectivity can be evaluated by comparing the GR₅₀ values of the weeds to that of the crop.

Conclusion

This compound represents a specific development within the historically significant s-triazine class of herbicides. Developed by J.R. Geigy in the mid-1960s, it provided a solution for post-emergence grass weed control in winter cereals by inhibiting photosynthesis. While its mode of action is well-understood, its use has been discontinued due to factors likely including the development of more effective and environmentally favorable herbicides, potential for soil persistence, and regulatory review. This guide has synthesized the available technical information on this compound, providing a historical and scientific context for a compound that, while now obsolete, played a role in the evolution of chemical weed control.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Methoprotryne in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoprotryne is a pre-emergent triazine herbicide used for the control of broadleaf and grassy weeds in various crops. Due to its potential for persistence in soil and subsequent environmental impact, sensitive and reliable analytical methods are crucial for monitoring its presence in soil matrices. These application notes provide detailed protocols for the extraction and quantification of this compound in soil using modern analytical techniques, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highlighted as a primary extraction technique due to its efficiency and widespread adoption for pesticide residue analysis.[1][2]

Analytical Methods Overview

The determination of this compound in soil typically involves two main stages: extraction of the analyte from the complex soil matrix and subsequent instrumental analysis for identification and quantification.

  • Extraction: The QuEChERS method has proven to be a highly effective and efficient sample preparation technique for a wide range of pesticides in various matrices, including soil.[1][2] It involves a simple two-step process of salting-out extraction with acetonitrile followed by an optional dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.[2]

  • Analysis: Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound. LC-MS/MS is often preferred for its high sensitivity and selectivity, particularly for triazine herbicides, without the need for derivatization.[2][3] GC-MS is also a robust technique for this compound analysis and can provide excellent separation and identification.[4]

Data Presentation: Performance of Analytical Methods

The following table summarizes typical performance data for the analysis of triazine herbicides and other pesticides in soil using QuEChERS extraction coupled with GC-MS and LC-MS/MS. While specific data for this compound is limited in publicly available validation studies, these values provide a representative overview of the expected method performance.

Analytical MethodAnalyte ClassLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
LC-MS/MS Triazine Herbicides0.05 - 1.0 µg/kg0.1 - 5.0 µg/kg70 - 120< 20[5]
GC-MS General Pesticides0.1 - 10.4 µg/kg0.5 - 20 µg/kg68.5 - 112.11.8 - 6.2[3]
LC-MS/MS General Pesticides0.03 - 0.5 µg/kg0.6 - 1.5 µg/kg70 - 120< 20[6]
GC-MS/MS General Pesticides0.9 - 2.0 µg/kg3.0 - 5.7 µg/kg70 - 120< 20[6]

Note: The presented data are indicative of the performance of the described methods for pesticide residue analysis in soil and may vary depending on the specific soil type, instrumentation, and laboratory conditions.

Experimental Protocols

Protocol 1: QuEChERS Extraction of this compound from Soil

This protocol is based on the widely accepted QuEChERS methodology and is suitable for both GC-MS and LC-MS/MS analysis.[1][2]

Materials:

  • Homogenized soil sample

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Disodium citrate sesquihydrate

  • Trisodium citrate dihydrate

  • Primary secondary amine (PSA) sorbent (for d-SPE cleanup)

  • C18 sorbent (for d-SPE cleanup)

  • 50 mL polypropylene centrifuge tubes with screw caps

  • 15 mL polypropylene centrifuge tubes with screw caps (for cleanup)

  • High-speed centrifuge

  • Vortex mixer

Procedure:

  • Sample Weighing: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of acetonitrile to the tube.

  • Internal Standard (Optional): Add an appropriate internal standard if required for quantification.

  • Shaking: Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and initial extraction.

  • Salting-Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate). The use of buffered salts helps to maintain a stable pH.

  • Extraction: Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer (for d-SPE cleanup): Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). The choice of sorbents depends on the soil matrix; for soils with high organic matter, graphitized carbon black (GCB) may be considered, but it can retain planar pesticides.

  • Cleanup: Vortex the d-SPE tube for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube at ≥5000 rcf for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract. Transfer it to an autosampler vial for analysis. For LC-MS/MS, the extract may be diluted with the mobile phase. For GC-MS, the extract can be analyzed directly or after solvent exchange if necessary.[2]

Protocol 2: LC-MS/MS Analysis of this compound

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 3 µL.

Mass Spectrometry Parameters (this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion (m/z): 272.2

  • Product Ions (m/z) for MRM:

    • Quantifier: 198.2

    • Qualifier: 170.2

  • Collision Energy: Optimization is required for the specific instrument, but typical values would be in the range of 20-30 eV.

Protocol 3: GC-MS Analysis of this compound

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Chromatographic Conditions (Typical):

  • Column: A non-polar or medium-polarity capillary column is suitable (e.g., OV-1 type).

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injection Mode: Splitless.

  • Kovats Retention Index (isothermal on OV-1 at 190°C): 2150

Mass Spectrometry Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.

  • Characteristic Ions (m/z): 271 (M+), 256, 213, 198. The most abundant, unique ions should be selected for quantification and confirmation.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Processing Soil_Sample 1. Soil Sample Collection and Homogenization Weighing 2. Weigh 10g of Soil Soil_Sample->Weighing Extraction 3. Add 10 mL Acetonitrile and QuEChERS Salts Weighing->Extraction Shaking 4. Shake Vigorously Extraction->Shaking Centrifugation1 5. Centrifuge Shaking->Centrifugation1 Cleanup 6. Dispersive SPE Cleanup (Optional) Centrifugation1->Cleanup Centrifugation2 7. Centrifuge Cleanup->Centrifugation2 Final_Extract 8. Final Extract Centrifugation2->Final_Extract LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS GC_MS GC-MS Analysis Final_Extract->GC_MS Quantification Quantification of This compound LC_MSMS->Quantification GC_MS->Quantification

Caption: General workflow for the analysis of this compound in soil.

Analytical_Principle cluster_extraction Extraction cluster_separation Chromatographic Separation cluster_detection Mass Spectrometric Detection Soil Soil Matrix with This compound Extract Acetonitrile Extract Soil->Extract Extraction ACN Acetonitrile ACN->Extract Salts QuEChERS Salts Salts->Extract Column Chromatography Column (GC or LC) Extract->Column Injection Separated Separated This compound Column->Separated Separation MS Mass Spectrometer Separated->MS Ionization & Detection Signal Signal (m/z) MS->Signal

Caption: Principle of this compound analysis from soil samples.

References

Application Notes and Protocols for Methoprotryne Residue Analysis in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoprotryne is a triazine herbicide used for selective weed control in various crops. Due to its potential for runoff from agricultural fields, monitoring its presence in water sources is crucial for environmental and public health protection. This document provides detailed application notes and experimental protocols for the analysis of this compound residues in water samples, utilizing modern analytical techniques such as Solid-Phase Extraction (SPE) for sample preparation, followed by High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for detection and quantification.

While extensive data exists for many triazine herbicides, specific validated performance data for this compound can be less commonly reported. The quantitative data presented herein is based on typical performance characteristics observed for structurally similar triazine herbicides and should be used as a guideline. Method validation with this compound standards is essential for accurate quantification.

Experimental Protocols

Sample Collection and Preservation

Proper sample collection and preservation are critical to ensure the integrity of the analytical results.

  • Collection: Collect water samples in clean, amber glass bottles to prevent photodegradation of this compound.[1]

  • Headspace: Fill the bottles to the top, leaving minimal headspace to reduce volatilization.

  • Preservation: If the analysis is not performed immediately, store the samples at 4°C in the dark.[2] For longer-term storage, acidification to a pH < 2 with an appropriate acid may be considered, but compatibility with the analytical method must be verified.

  • Holding Time: Analyze samples as soon as possible, ideally within 48 hours of collection.[1]

Solid-Phase Extraction (SPE) Protocol

SPE is a widely used technique for the extraction and preconcentration of triazine herbicides from water samples, offering high recovery and cleaner extracts compared to traditional liquid-liquid extraction.[2]

Materials:

  • SPE cartridges (e.g., C18, Oasis HLB, or other suitable polymeric cartridges)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Deionized water

  • Elution solvent (e.g., ethyl acetate, acetonitrile, or a mixture)

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Pass 5-10 mL of methanol through the SPE cartridge to activate the sorbent.[2]

    • Follow with 5-10 mL of deionized water to equilibrate the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Pass the water sample (typically 100-500 mL) through the conditioned cartridge at a controlled flow rate of approximately 3-5 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying:

    • Dry the cartridge under vacuum for 15-30 minutes to remove excess water.

  • Elution:

    • Elute the retained this compound with a small volume (e.g., 2 x 3 mL) of the chosen elution solvent (e.g., ethyl acetate or acetonitrile).

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a precise volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or the initial mobile phase for HPLC analysis).

Analytical Methodologies

HPLC-UV is a robust and cost-effective technique for the quantification of triazine herbicides.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions (Illustrative):

  • Mobile Phase: Acetonitrile and water (e.g., 60:40, v/v), isocratic elution.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 220-240 nm (based on the UV absorption maxima of triazines)

LC-MS/MS offers superior sensitivity and selectivity for the analysis of this compound at trace levels.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

Chromatographic Conditions (Illustrative):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A time-programmed gradient from a higher proportion of mobile phase A to a higher proportion of mobile phase B to effectively separate the analyte from matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions (Illustrative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions: These would need to be determined by direct infusion of a this compound standard. For a related compound like prometryn (a methylthio-triazine), the precursor ion [M+H]+ would be m/z 242.1, with potential product ions for quantification and confirmation.

Data Presentation

The following tables present illustrative quantitative data for the analysis of a triazine herbicide with properties similar to this compound. Note: These values are for guidance only and must be confirmed through in-house method validation for this compound.

Table 1: Illustrative Performance Characteristics for HPLC-UV Analysis

ParameterExpected Value
Linearity (r²)> 0.995
Limit of Detection (LOD)5 - 10 µg/L
Limit of Quantification (LOQ)15 - 30 µg/L
Recovery85 - 105%
Precision (RSD)< 10%

Table 2: Illustrative Performance Characteristics for LC-MS/MS Analysis

ParameterExpected Value
Linearity (r²)> 0.998
Limit of Detection (LOD)0.005 - 0.01 µg/L
Limit of Quantification (LOQ)0.015 - 0.03 µg/L
Recovery90 - 110%
Precision (RSD)< 5%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample_collection 1. Water Sample Collection (Amber Glass Bottle) filtration 2. Filtration (if necessary) sample_collection->filtration spe 3. Solid-Phase Extraction (SPE) filtration->spe elution 4. Elution spe->elution concentration 5. Concentration (Nitrogen Evaporation) elution->concentration reconstitution 6. Reconstitution concentration->reconstitution hplc_uv HPLC-UV reconstitution->hplc_uv Option A lc_msms LC-MS/MS reconstitution->lc_msms Option B quantification Quantification hplc_uv->quantification lc_msms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis in water.

Signaling Pathway: Inhibition of Photosystem II by Triazine Herbicides

This compound, as a triazine herbicide, acts by inhibiting photosynthesis in susceptible plants. Specifically, it blocks the electron transport chain in Photosystem II (PSII).

photosystem_II_inhibition cluster_psii Photosystem II Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo Electron Flow QA QA (Plastoquinone) Pheo->QA Electron Flow QB QB (Plastoquinone) QA->QB Electron Flow PQ_pool Plastoquinone Pool QB->PQ_pool Electron Flow This compound This compound (Triazine Herbicide) This compound->inhibition inhibition->QB Binds to D1 protein, blocking electron transfer light Light Energy light->P680

Caption: Mechanism of Photosystem II inhibition by this compound.

References

Application Note: Quantitative Analysis of Methoprotryne in Agricultural Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methoprotryne is a selective herbicide belonging to the triazine class, used for the control of broadleaf and grassy weeds in various crops. Monitoring its residue levels in agricultural products and the environment is crucial for ensuring food safety and assessing environmental impact. This application note presents a detailed protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique ideal for this purpose. The methodology outlined below employs a QuEChERS-based sample preparation procedure, providing a simple, rapid, and effective extraction and cleanup.

Data Presentation

The quantitative performance of the described method is summarized in the following table. These values are representative of typical performance for multi-residue pesticide analysis and are based on established validation data for triazine herbicides.[1][2]

ParameterResult
Linearity (R²)> 0.99
Limit of Detection (LOD)0.0015 - 0.015 mg/kg
Limit of Quantification (LOQ)0.0047 - 0.05 mg/kg
Recovery70 - 120%
Relative Standard Deviation (RSD)< 20%

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.[3][4][5][6][7]

Materials:

  • Homogenized sample (e.g., fruit, vegetable, soil)

  • Acetonitrile (pesticide residue grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) - for samples with high pigment content (optional)

  • C18 sorbent - for samples with high fat content (optional)

  • 50 mL polypropylene centrifuge tubes with screw caps

  • 15 mL polypropylene centrifuge tubes for d-SPE cleanup

  • High-speed centrifuge

  • Vortex mixer

Procedure:

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile to the tube.

    • Add the appropriate internal standard.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

    • Cap the tube tightly and vortex vigorously for 1 minute.

    • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of PSA.

    • For samples with high chlorophyll content, add 50 mg of GCB. For samples with high fat content, add 50 mg of C18.

    • Cap the tube and vortex for 30 seconds.

    • Centrifuge at ≥ 3000 rcf for 5 minutes.

    • The supernatant is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

A gas chromatograph equipped with a mass selective detector (GC-MS) is used for the analysis. The following are typical parameters for the analysis of triazine herbicides.[5][8]

GC Parameters:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injector Splitless mode
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial temperature of 70 °C, hold for 2 min, ramp at 25 °C/min to 150 °C, then ramp at 10 °C/min to 300 °C, hold for 5 min.

MS Parameters:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Electron Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) 256 (Quantifier), 213, 198 (Qualifiers)

Mass Spectrometry and Fragmentation

The mass spectrum of this compound is characterized by specific fragmentation patterns that are useful for its identification and quantification. The molecular ion ([M]⁺) of this compound has a mass-to-charge ratio (m/z) of 271. Under electron ionization, the molecular ion is often unstable and undergoes fragmentation.

The most abundant and characteristic fragment observed for this compound is at m/z 256, which corresponds to the loss of a methyl group (•CH₃). Other significant fragments include ions at m/z 213 and 198. These fragmentation patterns are consistent with the known fragmentation behavior of s-triazine herbicides, which often involves the cleavage of alkyl side chains.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Homogenized Sample Extraction Acetonitrile Extraction Sample->Extraction 1. Extraction Cleanup d-SPE Cleanup Extraction->Cleanup 2. Cleanup Injection GC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

gcms_logic cluster_gc Gas Chromatograph (GC) cluster_ms Mass Spectrometer (MS) Injector Injector Column Column Injector->Column Oven Oven IonSource Ion Source Column->IonSource Transfer Line MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Signal

Caption: Logical relationship of GC-MS components.

References

Application Note: High-Throughput Analysis of Triazine Herbicides in Environmental Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive method for the simultaneous determination of multiple triazine herbicides in environmental matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The method is suitable for high-throughput analysis and offers low limits of detection, making it ideal for environmental monitoring and risk assessment.

Introduction

Triazine herbicides, such as atrazine, simazine, and cyanazine, are widely used in agriculture for weed control.[1][2] Due to their persistence and potential for groundwater contamination, regulatory bodies worldwide have set strict maximum residue limits (MRLs) for these compounds in drinking water and food products.[3] LC-MS/MS has become the preferred analytical technique for monitoring triazine herbicides due to its high selectivity, sensitivity, and ability to analyze multiple compounds in a single run.[3][4][5] This application note provides a comprehensive protocol for the analysis of triazine herbicides in water and soil samples.

Experimental Workflow

The overall experimental workflow for the analysis of triazine herbicides by LC-MS/MS is depicted below.

Workflow SampleCollection Sample Collection (Water/Soil) Filtration Filtration (for water samples) SampleCollection->Filtration Extraction Solid Phase Extraction (SPE) or QuEChERS Filtration->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC_Separation LC Separation Concentration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: Experimental workflow for triazine herbicide analysis.

Detailed Protocols

Sample Preparation

a) Water Samples: Solid Phase Extraction (SPE)

This protocol is adapted from methods described for the extraction of triazines from water samples.[6][7]

  • Sample Pre-treatment: Acidify the water sample (typically 500 mL) to a pH of approximately 2 with formic acid.[8] If the sample contains particulate matter, it should be filtered through a 0.45 µm filter prior to extraction.[4]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Analyte Elution: Elute the trapped triazine herbicides with two 5 mL aliquots of a suitable organic solvent, such as acetonitrile or methanol.[8]

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid) for LC-MS/MS analysis.[4]

b) Soil Samples: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

This protocol is a general representation of QuEChERS-based methods for soil analysis.[9]

  • Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of water and 10 mL of acetonitrile containing 1% acetic acid. Shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., PSA and C18). Vortex for 30 seconds.

  • Final Preparation: Centrifuge at 4000 rpm for 5 minutes. Take an aliquot of the supernatant, evaporate to dryness, and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The following LC conditions are a starting point and may require optimization based on the specific instrument and target analytes.[3][4][9]

ParameterCondition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 3 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium acetate
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid
Gradient Start with 5-10% B, ramp to 90-95% B over 10-15 minutes, hold for 2-5 minutes, and then return to initial conditions for equilibration.[3][4]
Flow Rate 0.3 - 0.4 mL/min
Injection Volume 5 - 20 µL
Column Temperature 40 - 45°C
Mass Spectrometry (MS/MS) Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the highest selectivity and sensitivity.[3][4]

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.0 kV
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 450°C
Collision Gas Argon

Quantitative Data

The following tables summarize typical performance data and MRM transitions for the analysis of common triazine herbicides.

Table 1: Method Performance Characteristics

CompoundLimit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (µg/L)Recovery (%)Linearity (r²)
Ametryn0.1 - 1.00.005 - 0.0585 - 110>0.995
Atraton0.1 - 1.00.005 - 0.0588 - 105>0.996
Atrazine0.2 - 2.00.005 - 0.190 - 115[7]>0.998[3]
Cyanazine0.5 - 5.00.01 - 0.282 - 108>0.995
Prometon0.1 - 1.00.005 - 0.0587 - 112>0.997
Prometryn0.2 - 2.00.005 - 0.191 - 109>0.996
Propazine0.2 - 2.00.005 - 0.189 - 111>0.998
Secbumeton0.1 - 1.00.005 - 0.0586 - 107>0.997
Simazine0.2 - 2.00.005 - 0.192 - 118[7]>0.998[3]
Simetryn0.2 - 2.00.005 - 0.188 - 110>0.996
Terbuthylazine0.1 - 1.00.005 - 0.0590 - 113>0.997
Terbutryn0.2 - 2.00.005 - 0.189 - 108>0.996

Note: LOD, LOQ, and Recovery values are typical ranges and may vary depending on the matrix and instrumentation.[8][9]

Table 2: Multiple Reaction Monitoring (MRM) Transitions

The quantifier transition is underlined.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Ametryn228.1186.1 144.115 - 25
Atraton212.1170.1 128.115 - 25
Atrazine216.1174.1 104.115 - 25
Cyanazine241.1173.1 104.115 - 25
Prometon226.2184.1 142.115 - 25
Prometryn242.1200.1 158.115 - 25
Propazine230.1188.1 146.115 - 25
Secbumeton226.2184.1 114.115 - 25
Simazine202.1132.1 124.115 - 25
Simetryn214.1172.1 130.115 - 25
Terbuthylazine230.1174.1 118.115 - 25
Terbutryn242.1186.1 114.115 - 25

Note: Collision energies should be optimized for the specific instrument being used.

Data Analysis and Quantification

Data acquisition and processing are performed using the instrument-specific software. Quantification is typically performed using an internal standard method to correct for matrix effects and variations in instrument response. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of the triazine herbicides in the samples is then determined from this calibration curve.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and high-throughput approach for the determination of triazine herbicides in environmental samples. The detailed protocols for sample preparation and instrumental analysis, along with the provided quantitative data and MRM transitions, offer a solid foundation for laboratories involved in environmental monitoring and food safety analysis.

References

Solid-Phase Extraction of Methoprotryne from Environmental Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoprotryne is a selective s-triazine herbicide used to control broadleaf and grass weeds in various crops. Due to its potential for environmental persistence and mobility, monitoring its presence in environmental matrices such as water and soil is crucial for assessing environmental contamination and ensuring ecosystem health. Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the selective extraction and pre-concentration of triazine herbicides from complex environmental samples. This document provides detailed application notes and protocols for the solid-phase extraction of this compound from water and soil samples, followed by analytical determination using chromatographic techniques. The methods described are based on established protocols for triazine herbicides and are adaptable for this compound analysis.

Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC11H21N5OS--INVALID-LINK--
Molecular Weight271.39 g/mol --INVALID-LINK--
Water SolubilityLog10WS: -2.93 (mol/L)--INVALID-LINK--
Octanol-Water Partition Coefficient (logP)2.8--INVALID-LINK--
IUPAC NameN-(3-methoxypropyl)-6-(methylthio)-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine--INVALID-LINK--

Principles of Solid-Phase Extraction for Triazine Herbicides

Solid-phase extraction is a sample preparation technique that utilizes a solid sorbent to selectively adsorb analytes of interest from a liquid sample. For triazine herbicides like this compound, which are moderately polar, reversed-phase SPE is the most common approach. Sorbents such as C18-bonded silica and polymeric materials like Oasis HLB are effective for retaining these compounds from aqueous matrices. The general steps involved in SPE are:

  • Conditioning: The sorbent is treated with a solvent to activate it and create an environment suitable for analyte retention.

  • Loading: The sample is passed through the sorbent bed, where the analyte partitions onto the solid phase.

  • Washing: The sorbent is rinsed with a weak solvent to remove interfering compounds that are not strongly retained.

  • Elution: A strong solvent is used to desorb the analyte from the sorbent, resulting in a concentrated and purified extract.

Experimental Protocols

Protocol 1: Solid-Phase Extraction of this compound from Water Samples

This protocol is suitable for the extraction of this compound from various water sources, including groundwater, surface water, and drinking water.[1][2]

Materials and Reagents:

  • SPE Cartridges: C18 (500 mg, 6 mL) or Oasis HLB (500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Ethyl Acetate (GC grade)

  • Deionized water

  • Nitrogen gas (high purity)

  • SPE vacuum manifold

  • Glass vials

Procedure:

  • Sample Preparation:

    • Collect water samples in clean glass bottles and store at 4°C.[1]

    • Filter the water samples through a 0.45 µm glass fiber filter to remove suspended solids.

  • SPE Cartridge Conditioning:

    • Pass 5-10 mL of methanol through the SPE cartridge to activate the sorbent.[1]

    • Follow with 5-10 mL of deionized water to equilibrate the sorbent. Do not allow the cartridge to dry.[1]

  • Sample Loading:

    • Pass the water sample (typically 100-500 mL) through the conditioned cartridge at a controlled flow rate of approximately 3-5 mL/min.[1]

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove polar interferences.[1]

    • Dry the cartridge under vacuum for approximately 15 minutes to remove excess water.[1]

  • Elution:

    • Elute the retained this compound with 5-10 mL of ethyl acetate or a mixture of chloroform and methanol (9:1 v/v).[3]

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a suitable solvent (e.g., methanol or acetonitrile) for chromatographic analysis.[1]

Protocol 2: Solid-Phase Extraction of this compound from Soil Samples

This protocol describes the extraction of this compound from soil, followed by SPE cleanup.

Materials and Reagents:

  • All materials from Protocol 1

  • Acetonitrile (HPLC grade)

  • Mechanical shaker or sonicator

  • Centrifuge

Procedure:

  • Soil Extraction:

    • Weigh 10-20 g of air-dried and sieved soil into a centrifuge tube.

    • Add 20 mL of a methanol:water (80:20, v/v) or acetonitrile:water (80:20, v/v) solution.[1]

    • Shake the mixture vigorously on a mechanical shaker for 1 hour or sonicate for 15-30 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Collect the supernatant for SPE cleanup.

  • SPE Cleanup:

    • Dilute the supernatant with deionized water to reduce the organic solvent concentration to less than 10%.

    • Follow the same SPE protocol as for water samples (steps 2-6 in Protocol 1) to clean up the extract and concentrate the this compound.[1]

Data Presentation

The following table summarizes typical performance data for the analysis of triazine herbicides using SPE followed by chromatographic analysis. These values can be used as a benchmark for the analysis of this compound.

AnalyteMatrixSPE SorbentAnalytical MethodRecovery (%)LODLOQReference
AtrazineWaterC18GC-MS96 ± 6.90.10 µg/L-[4]
CyanazineWaterC18GC-ECD82.5 - 107.63.33 µg/L11.09 µg/L[2]
SimazineWaterC18HPLC-DAD>90--[5]
PropazineWaterC18HPLC-DAD>90--[5]
AmetrynUrineC18HPLC-UV>90--[6]
AtrazineSoil-HPLC-UV98--[7]
SimazineSoil-HPLC-UV98--[7]
PrometrynSoil-HPLC-UV86--[7]

LOD: Limit of Detection; LOQ: Limit of Quantification

Visualization of Experimental Workflows

SPE_Workflow_Water cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis WaterSample Water Sample (100-500 mL) Filter Filtration (0.45 µm) WaterSample->Filter Condition 1. Conditioning (Methanol, Water) Filter->Condition Load 2. Sample Loading (3-5 mL/min) Condition->Load Wash 3. Washing (Deionized Water) Load->Wash Elute 4. Elution (Ethyl Acetate) Wash->Elute Concentrate Concentration (Nitrogen Evaporation) Elute->Concentrate Reconstitute Reconstitution (Methanol/Acetonitrile) Concentrate->Reconstitute Analysis Chromatographic Analysis (GC/HPLC) Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction of this compound from Water Samples.

SPE_Workflow_Soil cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction Cleanup cluster_analysis Analysis SoilSample Soil Sample (10-20 g) Extraction Solvent Extraction (Methanol/Water or Acetonitrile/Water) SoilSample->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute with Water Supernatant->Dilute Condition 1. Conditioning (Methanol, Water) Dilute->Condition Load 2. Sample Loading Condition->Load Wash 3. Washing Load->Wash Elute 4. Elution Wash->Elute Concentrate Concentration Elute->Concentrate Reconstitute Reconstitution Concentrate->Reconstitute Analysis Chromatographic Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction of this compound from Soil Samples.

Conclusion

The solid-phase extraction protocols detailed in this application note provide a reliable and efficient means for the extraction and pre-concentration of this compound from environmental water and soil samples. The use of C18 or polymeric SPE sorbents, followed by gas or liquid chromatography, allows for the sensitive and selective determination of this herbicide. The provided workflows and performance data for related triazine compounds serve as a strong foundation for developing and validating a robust analytical method for this compound in various environmental matrices. Researchers are encouraged to perform method validation studies to determine specific recovery rates, limits of detection, and limits of quantification for this compound in their specific sample matrices.

References

Application Note: Quantification of Methoprotryne using Adsorptive Stripping Voltammetry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a sensitive and validated method for the quantification of Methoprotryne, a triazine herbicide, utilizing the technique of adsorptive stripping voltammetry (AdSV). The described protocol offers a reliable and cost-effective alternative to chromatographic methods for the determination of this compound in various sample matrices, such as irrigation and tap water.[1] The method is based on the adsorptive accumulation of this compound onto a hanging mercury drop electrode (HMDE), followed by voltammetric stripping, which provides excellent sensitivity at nanomolar levels.

Introduction

This compound is a herbicide belonging to the triazine class, used to control broadleaf and grassy weeds in various crops. Monitoring its concentration in environmental samples is crucial due to potential ecological impacts. Adsorptive stripping voltammetry (AdSV) is a highly sensitive electroanalytical technique well-suited for the trace analysis of organic compounds that can be preconcentrated onto an electrode surface via adsorption before the voltammetric measurement.[2][3][4] This method offers advantages such as rapid analysis, high sensitivity and selectivity, low cost, and simple operation.

This document provides a detailed protocol for the determination of this compound using AdSV with a hanging mercury drop electrode. The methodology has been established and validated, demonstrating its applicability for quantifying this compound in aqueous samples.[1]

Principle of the Method

The determination of this compound by AdSV involves a two-step process:

  • Adsorptive Accumulation: this compound is preconcentrated from the sample solution onto the surface of a hanging mercury drop electrode (HMDE) by applying a specific accumulation potential for a defined period. This step significantly enhances the sensitivity of the measurement. The adsorption of this compound on the mercury electrode has been demonstrated through electrocapillary curves and cyclic voltammetry.[1]

  • Voltammetric Stripping: Following the accumulation step, the potential of the electrode is scanned, typically using a differential pulse waveform. This causes the adsorbed this compound to be stripped from the electrode surface, generating a current signal that is proportional to the concentration of this compound in the sample.

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound using Adsorptive Stripping Voltammetry.

Reagents and Solutions
  • Supporting Electrolyte: 0.1 mol L⁻¹ perchloric acid (HClO₄). Prepare by appropriate dilution of concentrated HClO₄ with high-purity water.

  • This compound Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute to the desired concentrations with the supporting electrolyte.

  • High-Purity Water: Deionized or distilled water with a resistivity of at least 18 MΩ·cm.

  • Purge Gas: High-purity nitrogen or argon for deoxygenating the solutions.

Instrumentation
  • Voltammetric Analyzer: A potentiostat/galvanostat capable of performing differential pulse voltammetry.

  • Electrochemical Cell: A standard three-electrode cell.

  • Working Electrode: Hanging Mercury Drop Electrode (HMDE).

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

  • Counter Electrode: Platinum wire or graphite rod.

Adsorptive Stripping Voltammetry Procedure
  • Sample Preparation: For water samples (tap, irrigation), spiking with a known concentration of this compound may be performed for recovery studies.[1] Filtration may be necessary if solid particulates are present.

  • Cell Setup: Pipette a known volume of the supporting electrolyte into the electrochemical cell. Add a specific volume of the sample or standard solution.

  • Deoxygenation: Purge the solution with high-purity nitrogen or argon for at least 5 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a nitrogen/argon atmosphere over the solution during the experiment.

  • Accumulation Step:

    • Apply an accumulation potential of -0.70 V to the HMDE.[1]

    • Maintain this potential for an accumulation time of 180 seconds while stirring the solution to facilitate the transport of this compound to the electrode surface.[1]

  • Equilibration: Stop the stirring and allow the solution to become quiescent for a short period (e.g., 10-15 seconds).

  • Stripping Step:

    • Scan the potential from the accumulation potential towards more positive values using a differential pulse voltammetry waveform.

    • Record the resulting voltammogram. The peak current corresponding to the stripping of this compound is measured.

  • Quantification: The concentration of this compound in the sample is determined by the standard addition method or by using a calibration curve constructed from standard solutions.

Quantitative Data

The following table summarizes the quantitative performance of the AdSV method for this compound determination.

ParameterValueReference
Working Electrode Hanging Mercury Drop Electrode (HMDE)[1]
Supporting Electrolyte 0.1 mol L⁻¹ Perchloric Acid[1]
Accumulation Potential -0.70 V[1]
Accumulation Time 180 s[1]
Voltammetric Technique Differential Pulse Voltammetry[1]
Limit of Detection (LOD) 2.4 x 10⁻⁹ mol L⁻¹[1]
Relative Standard Deviation (RSD) 5.0% (at 1.0 x 10⁻⁸ mol L⁻¹)[1]
Linear Range Not explicitly stated, but measurements were performed at nanomolar levels.[1]

Visualizations

Experimental Workflow

AdSV_Workflow cluster_prep Preparation cluster_ads Adsorption cluster_meas Measurement cluster_analysis Analysis SamplePrep Sample/Standard Preparation CellSetup Electrochemical Cell Setup SamplePrep->CellSetup Deoxygenation Deoxygenation (N2/Ar Purge) CellSetup->Deoxygenation Accumulation Adsorptive Accumulation (-0.70 V, 180 s, Stirring) Deoxygenation->Accumulation Equilibration Equilibration (Stirring Off) Accumulation->Equilibration Stripping Differential Pulse Stripping Scan Equilibration->Stripping DataAcquisition Data Acquisition (Voltammogram) Stripping->DataAcquisition Quantification Quantification (Peak Current vs. Concentration) DataAcquisition->Quantification

Caption: Experimental workflow for this compound quantification by AdSV.

Logical Relationship of AdSV Steps

AdSV_Principle Analyte This compound in Solution Preconcentration Adsorptive Preconcentration on HMDE Analyte->Preconcentration Accumulation Potential & Time Stripping Voltammetric Stripping Preconcentration->Stripping Potential Scan Signal Current Signal Stripping->Signal Proportional to Surface Coverage Concentration Concentration Determination Signal->Concentration Calibration

Caption: Principle of Adsorptive Stripping Voltammetry.

Interferences

The potential interference of other herbicides on the differential pulse stripping signal for this compound has been evaluated.[1] For complex matrices, it is recommended to perform a study on potential interferences from co-existing species.

Conclusion

Adsorptive stripping voltammetry provides a highly sensitive, rapid, and cost-effective method for the quantification of this compound in aqueous samples. The detailed protocol and performance data presented in this application note demonstrate its suitability for routine analysis in environmental monitoring and related fields. The low detection limit allows for the determination of this compound at trace levels, making it a valuable tool for researchers and professionals in environmental science and drug development.

References

Application Notes and Protocols for Studying Methoprotryne Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoprotryne is a triazine herbicide that effectively controls a variety of broadleaf and grassy weeds.[1][2] As with other triazine herbicides, its primary mode of action is the inhibition of photosynthesis at the photosystem II (PSII) level.[1][3] this compound is absorbed by both the roots and foliage of plants, making it effective as a post-emergence herbicide, particularly in winter-sown cereals.[1] Understanding the efficacy and the underlying physiological and molecular mechanisms of this compound is crucial for optimizing its use, developing new herbicide formulations, and managing herbicide resistance.

These application notes provide a detailed experimental protocol for assessing the efficacy of this compound on target weed species. The protocol outlines methods for evaluating physiological responses, quantifying cellular damage, and investigating the molecular target of the herbicide.

Key Experimental Protocols

Plant Material and Growth Conditions

Objective: To cultivate uniform and healthy weed species for consistent experimental results.

Protocol:

  • Species Selection: Select common weed species known to be susceptible to triazine herbicides. Examples include Amaranthus retroflexus (redroot pigweed), Chenopodium album (common lambsquarters), Setaria faberi (giant foxtail), or other relevant agricultural weeds.[4]

  • Potting and Growth: Sow seeds in pots filled with a standard potting mix. Place the pots in a controlled environment chamber or greenhouse with the following conditions:

    • Temperature: 25°C/20°C (day/night)

    • Photoperiod: 16 hours light / 8 hours dark

    • Light Intensity: 400-600 µmol·m⁻²·s⁻¹

    • Relative Humidity: 60-70%

  • Watering: Water the plants regularly to maintain soil moisture.

  • Plant Stage: Use plants at the 3-4 leaf stage for all experiments to ensure uniformity.

This compound Application

Objective: To apply this compound at various concentrations to determine its dose-dependent efficacy.

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound (analytical standard) in a suitable solvent, such as acetone or DMSO, and then dilute with water containing a surfactant (e.g., 0.1% Tween-20) to the desired final concentrations.

  • Application Rates: Based on typical field application rates of 1.5-2.0 kg active ingredient per hectare, a series of concentrations can be prepared for laboratory-based dose-response studies.[1] A suggested range for initial screening could be 0, 10, 50, 100, 200, and 500 µM.

  • Treatment Application:

    • Foliar Application: Uniformly spray the foliage of the test plants with the different this compound solutions until runoff.

    • Root Application: Apply a known volume of the this compound solution to the soil surface of each pot.

  • Control Group: Treat a group of plants with the solvent and surfactant solution without this compound to serve as a negative control.

  • Experimental Design: Employ a randomized complete block design with at least four replicates for each treatment group.[5]

Efficacy Assessment

Objective: To evaluate the herbicidal effect of this compound through visual and quantitative measurements.

Protocol:

  • Visual Injury Assessment: At 3, 7, and 14 days after treatment (DAT), visually assess the percentage of plant injury (chlorosis, necrosis, stunting) on a scale of 0% (no effect) to 100% (plant death).

  • Biomass Measurement: At 14 DAT, harvest the above-ground plant tissue, and measure the fresh weight. Dry the tissue in an oven at 70°C for 48 hours and measure the dry weight.

Physiological Assays

Objective: To quantify the physiological response of plants to this compound treatment.

Rationale: Triazine herbicides block electron transport in PSII, leading to a rapid increase in chlorophyll fluorescence. This can be a sensitive and early indicator of herbicidal activity.[6][7]

Protocol:

  • Instrumentation: Use a portable pulse-amplitude-modulated (PAM) fluorometer.

  • Dark Adaptation: Dark-adapt the leaves for at least 30 minutes before measurement.

  • Measurement: Measure the minimum fluorescence (F₀) and the maximum fluorescence (Fₘ) to calculate the maximum quantum yield of PSII (Fᵥ/Fₘ = (Fₘ - F₀)/Fₘ).

  • Time Points: Conduct measurements at 1, 3, and 7 DAT.

Rationale: Inhibition of photosynthesis and subsequent oxidative stress can lead to chlorophyll degradation.

Protocol:

  • Extraction: Extract chlorophyll from a known weight of leaf tissue using 80% acetone.

  • Quantification: Measure the absorbance of the extract at 645 nm and 663 nm using a spectrophotometer.

  • Calculation: Calculate the total chlorophyll concentration using established equations.

Biochemical Assays

Objective: To investigate the molecular mechanisms of this compound action.

Rationale: The blockage of the photosynthetic electron transport chain by this compound leads to the production of reactive oxygen species (ROS), which cause cellular damage.[8][9][10]

Protocol:

  • Hydrogen Peroxide (H₂O₂) Measurement: Homogenize leaf tissue in trichloroacetic acid (TCA) and measure H₂O₂ levels using a peroxide-specific assay kit.

  • Superoxide Radical (O₂⁻) Measurement: Use a nitroblue tetrazolium (NBT) staining method to visualize superoxide production in leaf tissues.

Rationale: The D1 protein is the binding site for triazine herbicides in PSII. Inhibition of electron flow can lead to damage and subsequent degradation of the D1 protein.[3][11][12]

Protocol:

  • Thylakoid Membrane Isolation: Isolate thylakoid membranes from treated and control leaf tissue.

  • Protein Quantification: Determine the protein concentration of the thylakoid preparations using a Bradford or BCA assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a specific antibody against the D1 protein (PsbA).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate for detection.

Data Presentation

Table 1: Visual Injury and Biomass Reduction in Response to this compound Treatment

This compound Concentration (µM)Visual Injury (%) (7 DAT)Fresh Weight Reduction (%) (14 DAT)Dry Weight Reduction (%) (14 DAT)
0 (Control)0 ± 00 ± 00 ± 0
1015 ± 320 ± 518 ± 4
5045 ± 655 ± 850 ± 7
10078 ± 585 ± 482 ± 5
20095 ± 298 ± 197 ± 2
500100 ± 0100 ± 0100 ± 0

Values are presented as mean ± standard error (n=4).

Table 2: Physiological and Biochemical Parameters in Response to this compound Treatment (at 3 DAT)

This compound Concentration (µM)Fᵥ/FₘTotal Chlorophyll (mg/g FW)H₂O₂ Content (µmol/g FW)Relative D1 Protein Level (%)
0 (Control)0.83 ± 0.012.1 ± 0.15.2 ± 0.4100 ± 5
100.65 ± 0.031.8 ± 0.18.9 ± 0.685 ± 7
500.32 ± 0.041.2 ± 0.215.6 ± 1.155 ± 6
1000.15 ± 0.020.7 ± 0.125.3 ± 1.825 ± 4
2000.05 ± 0.010.3 ± 0.0538.1 ± 2.510 ± 3
5000.02 ± 0.010.1 ± 0.0245.7 ± 3.1< 5

Values are presented as mean ± standard error (n=4).

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Plant_Growth Plant Cultivation (3-4 leaf stage) Application Herbicide Application (Foliar or Root) Plant_Growth->Application Herbicide_Prep This compound Solution Preparation Herbicide_Prep->Application Visual_Assessment Visual Injury (3, 7, 14 DAT) Application->Visual_Assessment Biomass Biomass Measurement (14 DAT) Application->Biomass Physiological Physiological Assays (1, 3, 7 DAT) Application->Physiological Biochemical Biochemical Assays (e.g., 3 DAT) Application->Biochemical Data_Analysis Statistical Analysis & Interpretation Visual_Assessment->Data_Analysis Biomass->Data_Analysis Physiological->Data_Analysis Biochemical->Data_Analysis

Figure 1. Experimental workflow for assessing this compound efficacy.

Signaling_Pathway This compound This compound PSII Photosystem II (PSII) D1 Protein This compound->PSII Binds to ETC_Block Blockage of Electron Transport PSII->ETC_Block Leads to ROS Reactive Oxygen Species (ROS) Production ETC_Block->ROS Causes Cellular_Damage Cellular Damage (Lipid Peroxidation, etc.) ROS->Cellular_Damage Induces Retrograde_Signaling Chloroplast to Nucleus Retrograde Signaling ROS->Retrograde_Signaling Acts as Chlorosis_Necrosis Chlorosis & Necrosis Cellular_Damage->Chlorosis_Necrosis Gene_Expression Altered Nuclear Gene Expression Retrograde_Signaling->Gene_Expression Gene_Expression->Chlorosis_Necrosis Plant_Death Plant Death Chlorosis_Necrosis->Plant_Death

Figure 2. Putative signaling pathway of this compound in plants.

References

Formulation of Methoprotryne for Laboratory Bioassays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Methoprotryne in laboratory bioassays. This compound is a selective herbicide belonging to the triazine chemical class. Its primary mechanism of action is the inhibition of photosynthesis at Photosystem II (PSII), making it a valuable compound for studying photosynthetic electron transport and for the development of new herbicides.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in bioassays.

PropertyValueSource
IUPAC Name 4-N-(3-methoxypropyl)-6-methylsulfanyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine[1]
Molecular Formula C₁₁H₂₁N₅OS[1]
Molecular Weight 271.39 g/mol [1]
Appearance Crystalline solid[1]
Melting Point 68-70 °C[1]
Water Solubility 320 mg/L at 20 °C[1]
Acetone Solubility 450 g/L at 20 °C
Stability Stable under normal conditions.[1]

Mechanism of Action: Inhibition of Photosystem II

This compound, like other triazine herbicides, inhibits photosynthesis by disrupting the electron transport chain in Photosystem II.[2] Specifically, it binds to the D1 protein of the PSII complex in the thylakoid membranes of chloroplasts.[2][3][4][5][6][7] This binding blocks the plastoquinone (PQ) binding site (the QB site), preventing the transfer of electrons from the primary quinone acceptor (QA) to PQ.[5] The interruption of this electron flow leads to a halt in CO₂ fixation and the production of ATP and NADPH, which are essential for plant growth.[2][7] The blockage of electron transport also results in the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, leading to rapid cell death.[2]

Photosystem_II_Inhibition cluster_thylakoid_membrane Thylakoid Membrane cluster_d1_protein D1 Protein P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_site QB Site on D1 Protein QA->QB_site e- Plastoquinone_pool Plastoquinone Pool QB_site->Plastoquinone_pool e- Light Light Energy (Photon) Light->P680 This compound This compound This compound->QB_site Binds and Blocks Electron Transfer

Figure 1. Mechanism of this compound action on Photosystem II.

Preparation of this compound Stock and Working Solutions

Due to its low water solubility, a stock solution of this compound should be prepared in an organic solvent. Acetone or acetonitrile are suitable choices. Commercially prepared solutions in acetonitrile are also available.[5]

Materials:

  • This compound (solid, analytical grade)

  • Acetone or Acetonitrile (HPLC grade)

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Micropipettes and sterile tips

  • Glass vials with screw caps

Protocol for 10 mM Stock Solution:

  • Calculate the required mass:

    • Molecular Weight of this compound = 271.39 g/mol

    • To prepare 10 mL (0.01 L) of a 10 mM (0.01 mol/L) solution:

    • Mass (g) = 0.01 L * 0.01 mol/L * 271.39 g/mol = 0.0271 g = 27.1 mg

  • Weighing: Accurately weigh 27.1 mg of solid this compound using an analytical balance.

  • Dissolving: Transfer the weighed this compound to a 10 mL volumetric flask. Add a small amount of acetone or acetonitrile to dissolve the solid completely.

  • Bringing to Volume: Once dissolved, carefully add the solvent to the 10 mL mark.

  • Storage: Transfer the stock solution to a labeled glass vial with a screw cap. Store at 4°C in the dark.[5] While s-triazine herbicides are generally stable, it is recommended to prepare fresh working solutions from the stock for each experiment.

Protocol for Serial Dilutions:

Prepare a series of working solutions by diluting the stock solution with the appropriate bioassay medium. It is crucial to ensure that the final concentration of the organic solvent in the bioassay medium is minimal (typically <0.1%) to avoid solvent-induced toxicity to the test organisms.

Serial_Dilution_Workflow Solid Solid this compound Stock 10 mM Stock Solution (in Acetone/Acetonitrile) Solid->Stock Dissolve Dilution1 100 µM Working Solution Stock->Dilution1 1:100 Dilution (with Bioassay Medium) Dilution2 10 µM Working Solution Dilution1->Dilution2 1:10 Dilution Dilution3 1 µM Working Solution Dilution2->Dilution3 1:10 Dilution Bioassay Bioassay (e.g., Algae, Lemna) Dilution3->Bioassay Expose Organisms

Figure 2. Workflow for preparing this compound solutions for bioassays.

Laboratory Bioassay Protocols

The following are detailed protocols for assessing the phytotoxicity of this compound using common laboratory bioassays for PSII inhibitors.

Chlorophyll Fluorescence Bioassay with Lemna minor (Duckweed)

This non-invasive technique measures the fluorescence of chlorophyll to assess the efficiency of photosystem II. Inhibition of PSII by this compound will lead to an increase in chlorophyll fluorescence.

Materials:

  • Lemna minor culture

  • Sterile Steinberg medium (or similar)

  • Multi-well plates (24- or 48-well)

  • This compound working solutions

  • Pulse-Amplitude-Modulation (PAM) fluorometer

  • Growth chamber with controlled light and temperature

Protocol:

  • Plant Preparation: Select healthy Lemna minor fronds with 2-3 colonies and transfer them to the wells of a multi-well plate containing fresh Steinberg medium. Allow the plants to acclimate for 24 hours under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle).

  • Exposure: Replace the medium with this compound working solutions of different concentrations (e.g., 0, 0.1, 1, 10, 100 µM). Include a solvent control with the same concentration of acetone/acetonitrile as the highest herbicide concentration.

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) under the same controlled conditions.

  • Dark Adaptation: Before measurement, dark-adapt the Lemna minor fronds for at least 20 minutes.[8][9]

  • Fluorescence Measurement: Measure the maximum quantum yield of PSII (Fv/Fm) using a PAM fluorometer.

  • Data Analysis: Calculate the percentage of inhibition of Fv/Fm for each concentration relative to the control. Determine the EC₅₀ value (the concentration that causes 50% inhibition).

Oxygen Evolution Bioassay with Isolated Chloroplasts

This assay directly measures the rate of photosynthetic oxygen evolution, which is inhibited by PSII-targeting herbicides.

Materials:

  • Fresh spinach leaves or other suitable plant material

  • Isolation buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 0.1% BSA)

  • Reaction buffer (e.g., 0.1 M sorbitol, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl₂, 10 mM NaCl)

  • Artificial electron acceptor (e.g., 2,6-dichloro-p-benzoquinone (DCBQ) or potassium ferricyanide)

  • This compound working solutions

  • Clark-type oxygen electrode or other oxygen sensor

  • Light source

Protocol:

  • Chloroplast Isolation:

    • Homogenize fresh spinach leaves in ice-cold isolation buffer.

    • Filter the homogenate through several layers of cheesecloth.

    • Centrifuge the filtrate at a low speed (e.g., 200 x g for 2 min) to remove cell debris.

    • Centrifuge the supernatant at a higher speed (e.g., 1000 x g for 10 min) to pellet the chloroplasts.

    • Resuspend the chloroplast pellet in a small volume of reaction buffer.

    • Determine the chlorophyll concentration of the isolated chloroplasts.

  • Oxygen Measurement Setup:

    • Calibrate the oxygen electrode according to the manufacturer's instructions.

    • Add the reaction buffer and the artificial electron acceptor to the electrode chamber.

    • Add a known amount of the chloroplast suspension (e.g., to a final chlorophyll concentration of 50 µg/mL).[10]

  • Exposure and Measurement:

    • Add different concentrations of this compound working solutions to the chamber.

    • Illuminate the chamber with a saturating light source and record the rate of oxygen evolution.

  • Data Analysis:

    • Calculate the rate of oxygen evolution for each concentration.

    • Determine the percentage of inhibition relative to the control.

    • Calculate the IC₅₀ value (the concentration that causes 50% inhibition of oxygen evolution).

Quantitative Data Summary

The following table summarizes ecotoxicological data for this compound. It is important to note that EC₅₀ and LC₅₀ values can vary depending on the test organism and experimental conditions.

Test OrganismEndpointValueSource
Oncorhynchus mykiss (Rainbow Trout)96-hour LC₅₀8.0 mg/L[11]
Daphnia magna (Water Flea)48-hour EC₅₀42.0 mg/L[11]
Green Algae (various species)72-hour EC₅₀ (for PSII inhibitors)0.003 - 24.6 mg/L[12][13]

References

Application Notes and Protocols for Methoprotryne in Weed Control Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methoprotryne, a triazine herbicide, and its application in weed control research. The following sections detail its mechanism of action, provide generalized experimental protocols for efficacy testing, and present illustrative quantitative data.

Introduction to this compound

This compound is a selective, systemic herbicide belonging to the triazine chemical class. It is primarily used for the post-emergence control of grass and broadleaf weeds in winter-sown cereals.[1] Its mode of action is the inhibition of photosynthesis at Photosystem II (PSII), disrupting the electron transport chain and leading to plant death.[1][2][3] this compound is often formulated in combination with other herbicides, such as simazine, to broaden the spectrum of controlled weeds.[1] A notable commercial formulation is Gesaran 2079, a mixture of this compound and simazine.[4]

Mechanism of Action: Photosystem II Inhibition

This compound, like other triazine herbicides, acts by blocking the electron flow in Photosystem II. It binds to the D1 protein of the PSII complex in the thylakoid membranes of chloroplasts. This binding action physically obstructs the binding of plastoquinone (PQ), the native electron acceptor. The interruption of the electron transport chain halts the production of ATP and NADPH, essential for carbon fixation, and leads to the formation of reactive oxygen species (ROS), which cause rapid cellular damage through lipid peroxidation and protein degradation.

Signaling Pathway Diagram

G cluster_PSII Photosystem II (PSII) Complex cluster_inhibition Inhibition by this compound P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Quinone A) Pheo->QA e- QB D1 Protein (QB site) QA->QB e- PQ_pool Plastoquinone (PQ) Pool QB->PQ_pool e- ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻, H₂O₂) QB->ROS Leads to formation of This compound This compound This compound->QB Binds to D1 protein, blocking electron flow Light Light Energy (Photon) Light->P680 Excites P680 Cellular_Damage Lipid Peroxidation & Protein Degradation ROS->Cellular_Damage Causes Plant_Death Plant Death Cellular_Damage->Plant_Death Results in

Caption: this compound's inhibition of the photosynthetic electron transport chain at Photosystem II.

Experimental Protocols for Weed Control Efficacy Studies

The following protocols are generalized from established methodologies for herbicide efficacy testing in winter cereals and can be adapted for this compound research.[3][5][6][7][8][9][10][11][12]

Objective

To evaluate the dose-dependent efficacy of this compound on key weed species in winter wheat or barley and to determine the optimal application rate for effective weed control.

Materials
  • This compound Formulation: A commercial-grade formulation of this compound or a this compound/simazine mixture (e.g., Gesaran 2079).

  • Crop: Certified seeds of a common winter wheat (Triticum aestivum) or winter barley (Hordeum vulgare) variety.

  • Weed Species: Seeds of target weeds, such as black-grass (Alopecurus myosuroides), and various broadleaf weeds.

  • Experimental Site: A field with uniform soil type, preferably a loam or silt loam, with good drainage.

  • Spraying Equipment: A calibrated research plot sprayer with a boom and flat-fan nozzles capable of delivering a consistent spray volume.

  • Adjuvant: A non-ionic surfactant, if recommended by the herbicide label.

Experimental Design
  • Layout: Randomized Complete Block Design (RCBD) with 3-4 replications.

  • Plot Size: Minimum of 2 meters x 5 meters to minimize edge effects.

  • Treatments:

    • Untreated Control (weedy check)

    • Weed-free Control (manual weeding)

    • This compound at graded doses (e.g., 0.5x, 1x, 1.5x, 2x of the recommended rate of 1.5-2.0 kg a.i./ha).

    • This compound in combination with simazine (if testing a mixture).

    • A standard commercial herbicide for comparison.

Procedure
  • Site Preparation: Prepare the seedbed according to standard agricultural practices for winter cereals.

  • Sowing: Sow the winter cereal crop at the locally recommended seeding rate and depth. If target weeds are not naturally present, they can be sown perpendicular to the crop rows.

  • Herbicide Application:

    • Apply this compound post-emergence when the crop is at the 2-3 leaf stage and the weeds are young and actively growing.

    • Calibrate the sprayer to deliver a spray volume of 200-400 L/ha at a pressure of 2-3 bar.[13]

    • Prepare the spray solutions for each dose immediately before application.

  • Data Collection:

    • Weed Density and Biomass: At 2, 4, and 8 weeks after treatment (WAT), count the number of individual weed species and harvest the above-ground biomass from a designated quadrat (e.g., 0.25 m²) within each plot. Dry the biomass at 70°C for 48 hours and record the dry weight.

    • Crop Injury: Visually assess crop injury (phytotoxicity) at 1, 2, and 4 WAT using a 0-100% scale (0 = no injury, 100 = complete crop death).

    • Weed Control Efficacy: Visually assess the percentage of weed control for each species at 2, 4, and 8 WAT using a 0-100% scale (0 = no control, 100 = complete control).

    • Crop Yield: At crop maturity, harvest the grain from a central area of each plot, and determine the grain yield, adjusting for moisture content.

Data Analysis
  • Analyze weed density, biomass, and crop yield data using Analysis of Variance (ANOVA).

  • Use a non-linear regression model, such as the four-parameter log-logistic model, to determine the effective dose (ED) for 50% (ED₅₀) and 90% (ED₉₀) weed control based on biomass reduction.[4]

  • Calculate Weed Control Efficiency (WCE) using the formula: WCE (%) = [(Dry weight in untreated control - Dry weight in treated plot) / Dry weight in untreated control] x 100

Experimental Workflow Diagram

G A Site Preparation (Standard Tillage) B Sowing of Winter Cereal & Target Weeds A->B C Experimental Design (RCBD, 3-4 Reps) B->C D Post-Emergence Herbicide Application (Crop: 2-3 leaf stage) C->D E Data Collection (2, 4, 8 WAT) D->E F Weed Density & Biomass (Quadrat Sampling) E->F G Crop Injury Assessment (Visual Rating) E->G H Weed Control Efficacy (Visual Rating) E->H I Crop Harvest (Yield Determination) E->I J Statistical Analysis (ANOVA, Regression) F->J G->J H->J I->J K Determination of ED50, ED90, & Weed Control Efficiency J->K

Caption: A generalized workflow for a this compound efficacy trial in winter cereals.

Quantitative Data Summary

Specific quantitative data from recent, peer-reviewed studies on this compound are scarce. The following table provides an illustrative example of how dose-response data for this compound could be presented. The values are hypothetical and based on the expected efficacy of a triazine herbicide against common weeds in winter cereals.

Weed SpeciesApplication Rate (kg a.i./ha)Weed Control Efficacy (%) (8 WAT)Estimated ED₅₀ (kg a.i./ha)Estimated ED₉₀ (kg a.i./ha)
Grasses
Alopecurus myosuroides (Black-grass)1.0750.851.75
1.585
2.092
Poa annua (Annual Meadow-grass)1.0800.701.50
1.590
2.096
Broadleaf Weeds
Stellaria media (Common Chickweed)1.0880.601.25
1.595
2.099
Veronica persica (Field Speedwell)1.0850.651.40
1.592
2.098
Matricaria chamomilla (Scentless Mayweed)1.0700.951.90
1.582
2.090

Note: This data is for illustrative purposes only and actual efficacy will vary depending on environmental conditions, weed growth stage, and application technique.

Conclusion

This compound is a valuable tool for post-emergence weed control in winter cereals, acting through the well-understood mechanism of Photosystem II inhibition. While recent quantitative data is limited, the provided protocols, adapted from current herbicide research practices, offer a robust framework for conducting efficacy and dose-response studies. Such research is essential for optimizing the use of this compound and managing weed populations effectively.

References

Application Notes and Protocols for Isotope Labeling Studies of Methoprotryne Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting isotope labeling studies to investigate the metabolic fate of Methoprotryne, a triazine herbicide. The information is intended to guide researchers in designing and executing robust experiments to elucidate its biotransformation pathways in various environmental and biological matrices.

Introduction

This compound, a selective herbicide, is primarily metabolized in plants and soil through several key reactions. Understanding these metabolic pathways is crucial for assessing its environmental persistence, potential for groundwater contamination, and the toxicological relevance of its metabolites. Isotope labeling, particularly with Carbon-14 (¹⁴C), is a powerful technique for tracing the fate of this compound and its degradation products.[1] This document outlines the methodologies for such studies, from the synthesis of radiolabeled this compound to the analysis and quantification of its metabolites.

The primary metabolic transformations of this compound include:

  • Cleavage of the thiomethyl group , which is subsequently replaced by a hydroxyl group, likely after oxidation of the sulfur to a sulfoxide and then a sulfone.[2]

  • Demethylation of the amino groups at the C4 and C6 positions of the triazine ring.[2]

  • Cleavage of the amine moieties and their replacement by hydroxyl groups.[2]

  • Potential ring opening of the triazine structure following the initial degradation steps.[2]

Data Presentation: Quantitative Analysis of this compound Metabolism

The following tables present representative quantitative data from a hypothetical isotope labeling study of [¹⁴C-triazine]-Methoprotryne metabolism in a soil matrix under laboratory conditions. These tables are structured to provide a clear comparison of the distribution of radioactivity over time.

Table 1: Distribution of ¹⁴C-Residues in Soil Over Time Following [¹⁴C-triazine]-Methoprotryne Application

Time (Days)Parent this compound (% of Applied Radioactivity)Identified Metabolites (% of Applied Radioactivity)Unidentified Metabolites (% of Applied Radioactivity)Bound Residues (% of Applied Radioactivity)Total Recovered Radioactivity (%)
098.5 ± 1.2< 0.1< 0.11.5 ± 0.3100.0
785.2 ± 2.55.8 ± 0.71.1 ± 0.27.9 ± 1.1100.0
1472.1 ± 3.111.3 ± 1.52.5 ± 0.414.1 ± 1.8100.0
3055.8 ± 2.818.9 ± 2.14.2 ± 0.621.1 ± 2.5100.0
6038.4 ± 2.225.6 ± 2.86.1 ± 0.929.9 ± 3.1100.0
9025.1 ± 1.930.2 ± 3.37.8 ± 1.236.9 ± 3.8100.0

Values are presented as mean ± standard deviation (n=3).

Table 2: Quantification of Major Identified Metabolites of [¹⁴C-triazine]-Methoprotryne in Soil at 90 Days

MetaboliteChemical Name% of Applied Radioactivity
M12-hydroxy-4-isopropylamino-6-(3-methoxypropylamino)-s-triazine15.4 ± 1.8
M22-methylthio-4-amino-6-(3-methoxypropylamino)-s-triazine8.3 ± 1.1
M32-methylthio-4-isopropylamino-6-amino-s-triazine4.5 ± 0.6
M42-hydroxy-4-amino-6-(3-methoxypropylamino)-s-triazine2.0 ± 0.3

Values are presented as mean ± standard deviation (n=3).

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in a this compound metabolism study using ¹⁴C-labeling.

Synthesis of [¹⁴C-triazine]-Methoprotryne

The synthesis of radiolabeled this compound is a critical first step. For tracing the core structure, the ¹⁴C label should be incorporated into the triazine ring.

Protocol:

  • Starting Material: Commercially available [¹⁴C]-cyanuric chloride is the typical precursor for introducing the label into the triazine ring.

  • Stepwise Substitution: The synthesis involves a three-step nucleophilic substitution of the chlorine atoms on the cyanuric chloride.

    • Step 1: React [¹⁴C]-cyanuric chloride with one equivalent of sodium thiomethoxide at a low temperature (0-5 °C) in a suitable solvent like acetone/water to introduce the methylthio group.

    • Step 2: The resulting 2-methylthio-4,6-dichloro-s-triazine is then reacted with one equivalent of isopropylamine at a slightly elevated temperature (20-30 °C) to yield 2-methylthio-4-isopropylamino-6-chloro-s-triazine.

    • Step 3: Finally, the remaining chlorine atom is substituted by reacting the intermediate with one equivalent of 3-methoxypropylamine at a higher temperature (50-70 °C) to produce [¹⁴C-triazine]-Methoprotryne.

  • Purification: The final product is purified using column chromatography (e.g., silica gel) followed by recrystallization to ensure high radiochemical purity (>98%).

  • Characterization: The identity and purity of the synthesized [¹⁴C-triazine]-Methoprotryne are confirmed by High-Performance Liquid Chromatography (HPLC) with radiodetection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (using the unlabeled standard). The specific activity (e.g., in mCi/mmol) is determined using Liquid Scintillation Counting (LSC).

Soil Metabolism Study

This protocol describes a laboratory-based study to assess the degradation of this compound in soil.

Protocol:

  • Soil Collection and Characterization: Collect a representative agricultural soil (e.g., sandy loam). Sieve it (2 mm) and characterize its physicochemical properties (pH, organic carbon content, texture, etc.). Adjust the moisture content to 50-60% of its maximum water-holding capacity.

  • Application of ¹⁴C-Methoprotryne: Prepare a stock solution of [¹⁴C-triazine]-Methoprotryne in a suitable solvent (e.g., acetonitrile). Apply the solution to the soil samples to achieve a final concentration relevant to agricultural application rates. Thoroughly mix to ensure uniform distribution.

  • Incubation: Place the treated soil samples in incubation vessels (e.g., biometer flasks) that allow for the trapping of volatile organic compounds and ¹⁴CO₂. Incubate the samples in the dark at a constant temperature (e.g., 20-25 °C).

  • Sampling: Collect triplicate soil samples at predetermined time intervals (e.g., 0, 7, 14, 30, 60, and 90 days).

  • Extraction of Residues:

    • Extract the soil samples exhaustively with a sequence of solvents of increasing polarity, for example, acetonitrile, followed by acetonitrile/water mixtures, and finally a more rigorous extraction for bound residues (e.g., Soxhlet extraction).

    • Combine the extracts for each sample.

  • Analysis of Extracts:

    • Determine the total radioactivity in the combined extracts and in the post-extraction soil (bound residues) using LSC.

    • Analyze the extracts by radio-HPLC to separate and quantify the parent this compound and its metabolites.

  • Identification of Metabolites:

    • Collect the radioactive peaks from the radio-HPLC.

    • Analyze the collected fractions by LC-MS/MS to identify the chemical structures of the metabolites by comparing their mass spectra and retention times with those of synthesized reference standards.

Analytical Methods

Protocol:

  • High-Performance Liquid Chromatography (HPLC) with Radiodetection:

    • Column: A C18 reverse-phase column is suitable for separating this compound and its more polar metabolites.

    • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid to improve peak shape) is typically used.

    • Detection: The HPLC system is coupled to a UV detector and a flow-through radioactivity detector.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for triazine herbicides and their metabolites.

    • Mass Analysis: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used for structural elucidation and confirmation.

    • Fragmentation Analysis: MS/MS fragmentation patterns are used to confirm the identity of metabolites by comparing them to the fragmentation of the parent compound and reference standards.

  • Liquid Scintillation Counting (LSC):

    • Sample Preparation: Aliquots of liquid extracts or combusted solid samples are mixed with a scintillation cocktail.

    • Quantification: The amount of radioactivity is quantified using an LSC counter.

Visualizations

Methoprotryne_Metabolic_Pathway This compound This compound M1 2-hydroxy-4-isopropylamino-6- (3-methoxypropylamino)-s-triazine (M1) This compound->M1 Hydrolysis of Thioether M2 2-methylthio-4-amino-6- (3-methoxypropylamino)-s-triazine (M2) This compound->M2 Dealkylation M3 2-methylthio-4-isopropylamino-6- amino-s-triazine (M3) This compound->M3 Dealkylation Ring_Cleavage Triazine Ring Cleavage Products (e.g., CO2) M1->Ring_Cleavage M4 2-hydroxy-4-amino-6- (3-methoxypropylamino)-s-triazine (M4) M2->M4 Hydrolysis of Thioether M4->Ring_Cleavage

Caption: Proposed metabolic pathway of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_incubation Soil Incubation cluster_analysis Analysis start [14C]-Cyanuric Chloride synthesis Multi-step Synthesis start->synthesis product [14C]-Methoprotryne synthesis->product application Application to Soil product->application incubation Incubation over Time application->incubation sampling Time-point Sampling incubation->sampling extraction Solvent Extraction sampling->extraction quantification LSC for Total 14C extraction->quantification separation Radio-HPLC Separation extraction->separation identification LC-MS/MS Identification separation->identification

Caption: Workflow for this compound metabolism study.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Methoprotryne Degradation in Laboratory Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Methoprotryne in laboratory samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in laboratory samples?

This compound is a triazine herbicide used for selective weed control. In a laboratory setting, its chemical stability is crucial for accurate and reproducible analytical results. Degradation of this compound in samples can lead to an underestimation of its concentration, impacting research findings, environmental monitoring, and product development. This compound is stable under normal conditions, but it can be susceptible to slow hydrolysis in water or soil.[1]

Q2: What are the primary pathways of this compound degradation in laboratory samples?

The primary degradation pathways for this compound, similar to other s-triazine herbicides, are:

  • Hydrolysis: The rate of hydrolysis can be influenced by the pH of the solution. This process may be catalyzed by various substances, including humic and fulvic acids, which might be present in environmental samples.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can cause the breakdown of the this compound molecule. The atmospheric half-life of prometryn, a structurally similar triazine, due to reaction with hydroxyl radicals is estimated to be about 2.4 hours.[1]

  • Microbial Degradation: In non-sterile samples, microorganisms can metabolize the herbicide.[1]

Q3: What are the ideal storage conditions to minimize this compound degradation?

To ensure the stability of this compound in laboratory samples, the following storage conditions are recommended:

  • Temperature: Store samples at or below -20°C.[2] For pesticides with known instability, even lower temperatures should be considered to reduce the loss of residues.[2]

  • Light: Protect samples from light by using amber-colored containers and storing them in the dark.[3][4]

  • Container: Use original, properly sealed containers whenever possible.[3][4] If transferring, use glass or other inert materials.

Q4: How does pH affect the stability of this compound in aqueous samples?

The pH of an aqueous solution can significantly impact the rate of hydrolysis of triazine herbicides. While specific data for this compound is limited, for many pesticides, a slightly acidic to neutral pH (around 4-7) is optimal for stability.[5] Highly alkaline or acidic conditions can accelerate degradation.

Q5: Are there any chemical preservatives that can be added to samples to prevent degradation?

Yes, for aqueous samples, certain preservatives can be used:

  • Buffering Agents: To maintain an optimal pH.

  • Antimicrobial Agents: In non-sterile samples to inhibit microbial activity.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound that may be related to its degradation.

Issue Possible Cause Recommended Solution
Low or no detection of this compound in freshly prepared standards. Degradation of the analytical standard.Store stock solutions in a freezer, protected from light. Prepare working standards fresh daily.
Decreasing this compound concentration in stored samples over time. Inadequate storage conditions leading to degradation (hydrolysis, photolysis).Review and optimize storage conditions: ensure samples are stored at ≤ -20°C in the dark. Consider adding a buffering agent to control pH.
Poor reproducibility of results between different sample aliquots. Inconsistent sample handling and storage.Standardize sample collection, preservation, and storage protocols across all samples. Ensure uniform temperature and light exposure.
Presence of unexpected peaks in chromatograms. Formation of degradation products.Investigate potential degradation pathways (hydrolysis, photolysis). Use techniques like LC-MS/MS to identify degradation products.[6]
Matrix effects interfering with analysis. Co-eluting substances from the sample matrix affecting ionization.Employ appropriate sample cleanup techniques such as Solid Phase Extraction (SPE) to remove interfering compounds.

Quantitative Data on Triazine Herbicide Stability

While specific quantitative data for this compound degradation is scarce, the following table provides data for Prometryn, a structurally similar methylthio-s-triazine, which can serve as a useful proxy. The photodegradation of Prometryn has been shown to follow first-order kinetics.[7]

Table 1: Photodegradation Half-Life of Prometryn in Aqueous Solution

ConditionHalf-Life (t½)Reference
Aqueous solution with TiO₂ under simulated solar light10.8 - 38.3 minutes[8]
Aqueous solution with UV radiation (>290 nm)Varies with conditions[7]

Experimental Protocols

Protocol for a General Stability Study of this compound in Aqueous Solution

This protocol outlines a general procedure to assess the stability of this compound under various laboratory conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of analytical grade this compound.

    • Dissolve in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL).

    • Store the stock solution in an amber glass vial at -20°C.

  • Preparation of Working Solutions:

    • Prepare working solutions by diluting the stock solution with the desired aqueous matrix (e.g., ultrapure water, buffer solutions of different pH).

    • The final concentration should be appropriate for the analytical method being used.

  • Experimental Conditions:

    • pH: Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 4, 7, and 9).

    • Temperature: Store aliquots of the working solutions at different temperatures (e.g., refrigerated at 4°C, room temperature at 25°C, and an elevated temperature such as 40°C).

    • Light: For photostability testing, expose a set of samples to a controlled light source (e.g., a UV lamp or a photostability chamber) while keeping a parallel set in the dark as a control.

  • Sampling and Analysis:

    • At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each experimental condition.

    • Analyze the concentration of this compound in each aliquot using a validated analytical method, such as HPLC-UV, HPLC-MS, or GC-MS.[9][10]

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and the half-life (t½) for each condition.

Visualizations

General Degradation Pathways of this compound This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O, pH Photodegradation Photodegradation This compound->Photodegradation Light (UV) Microbial_Degradation Microbial_Degradation This compound->Microbial_Degradation Microorganisms Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products Microbial_Degradation->Degradation_Products

Caption: Primary degradation pathways for this compound.

Recommended Workflow for Sample Handling and Analysis cluster_preanalysis Pre-Analysis cluster_analysis Analysis Sample_Collection Sample_Collection Preservation Preservation Sample_Collection->Preservation Add preservatives (e.g., buffer) Storage Storage Preservation->Storage ≤ -20°C, dark Sample_Preparation Sample_Preparation Storage->Sample_Preparation Thaw & extract Instrumental_Analysis Instrumental_Analysis Sample_Preparation->Instrumental_Analysis e.g., HPLC, GC-MS Data_Review Data_Review Instrumental_Analysis->Data_Review Check for degradation

Caption: Workflow for handling and analyzing this compound samples.

Troubleshooting Logic for Low Analyte Response Start Low this compound Response Check_Standard Is standard fresh and properly stored? Start->Check_Standard Check_Storage Were samples stored correctly (≤ -20°C, dark)? Check_Standard->Check_Storage Yes New_Standard Prepare fresh standard Check_Standard->New_Standard No Check_pH Is sample pH in optimal range? Check_Storage->Check_pH Yes Optimize_Storage Optimize storage conditions Check_Storage->Optimize_Storage No Check_Matrix Are matrix effects suspected? Check_pH->Check_Matrix Yes Adjust_pH Adjust sample pH with buffer Check_pH->Adjust_pH No Cleanup Implement sample cleanup (e.g., SPE) Check_Matrix->Cleanup Yes Resolved Issue Resolved Check_Matrix->Resolved No New_Standard->Resolved Optimize_Storage->Resolved Adjust_pH->Resolved Cleanup->Resolved

Caption: Decision tree for troubleshooting low this compound signals.

References

Technical Support Center: Improving Methoprotryne Extraction Efficiency from Clay Soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Methoprotryne from challenging clay soil matrices.

Frequently Asked Questions (FAQs)

Q1: Why is extracting this compound from clay soils so difficult?

A1: The difficulty in extracting this compound, a triazine herbicide, from clay soils stems from several factors:

  • Strong Adsorption: Clay minerals possess a large, negatively charged surface area and a high cation exchange capacity (CEC). This compound, although generally considered a weak base, can interact with these active sites through mechanisms like ion exchange, hydrogen bonding, and van der Waals forces. This strong binding makes it difficult to desorb the analyte into the extraction solvent.

  • Complex Matrix: Clay soils are rich in organic matter (humic and fulvic acids) and other inorganic components. These materials can physically entrap this compound molecules, making them inaccessible to the solvent.

  • Poor Solvent Penetration: The fine particulate nature of clay can lead to poor solvent penetration and inefficient mass transfer of the analyte from the soil matrix to the solvent.

Q2: What are the most common extraction methods for this compound from soil?

A2: The most commonly employed and recommended methods for extracting triazine herbicides like this compound from soil include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted technique that involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts and a subsequent clean-up step using dispersive solid-phase extraction (d-SPE).

  • Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to create acoustic cavitation, which disrupts the soil matrix and enhances solvent penetration, leading to improved extraction efficiency.

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and soil sample in a closed vessel, increasing the temperature and pressure to accelerate the extraction process.

  • Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): This technique employs solvents at elevated temperatures and pressures to enhance extraction efficiency and reduce solvent consumption and extraction time.

Q3: How can I improve the recovery of this compound from my clay soil samples?

A3: To enhance the recovery of this compound, consider the following strategies:

  • Sample Pre-treatment: Proper sample preparation is crucial. Ensure your soil samples are air-dried, homogenized, and sieved (e.g., through a 2 mm mesh) to increase the surface area for extraction.

  • Solvent Selection and Modification: Acetonitrile is a common and effective solvent for QuEChERS-based methods. For other techniques, solvent mixtures such as methanol/water or acetone/hexane may be effective. The addition of a small amount of water to dry clay soil before adding the organic solvent can improve wetting and solvent penetration. Adjusting the pH of the extraction solvent to a neutral or slightly alkaline range can help reduce the adsorption of some herbicides to clay surfaces.

  • Optimize Extraction Parameters: For techniques like UAE and MAE, optimizing parameters such as extraction time, temperature, and power is critical for achieving high recovery.

  • Effective Clean-up: Clay soil extracts often contain a high amount of co-extracted interfering substances. Employing a robust clean-up step, such as dispersive solid-phase extraction (d-SPE) with sorbents like PSA (primary secondary amine) and C18, is essential to remove matrix components that can interfere with subsequent analysis.

Q4: What are "matrix effects" and how can I minimize them?

A4: Matrix effects are the alteration of the analytical signal (enhancement or suppression) of the target analyte due to the presence of co-extracted components from the sample matrix. In the context of this compound extraction from clay soil, these interfering components can be humic acids, lipids, and other organic or inorganic compounds. To minimize matrix effects:

  • Use an effective clean-up method: As mentioned above, d-SPE with appropriate sorbents is a common strategy.

  • Employ matrix-matched calibration: Prepare your calibration standards in a blank soil extract that has undergone the same extraction and clean-up procedure as your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.

  • Use an internal standard: Adding a known concentration of an internal standard (a compound with similar chemical properties to the analyte but not present in the sample) can help to correct for variations in extraction efficiency and matrix effects.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery of this compound Strong Adsorption to Clay: this compound is strongly bound to the clay particles.• Increase the vigor and duration of shaking/sonication. • Consider using a more effective extraction technique like UAE or MAE. • Optimize the solvent system; a mixture of polar and non-polar solvents may be more effective. • Adjust the pH of the extraction solvent to a neutral or slightly alkaline range.
Inefficient Solvent Penetration: The dense clay matrix prevents the solvent from reaching the analyte.• Ensure the soil sample is properly dried, ground, and sieved. • Pre-wetting the soil with a small amount of water before adding the organic solvent can improve penetration.
Incomplete Extraction: The chosen extraction method is not suitable for the soil type.• Evaluate alternative extraction methods (e.g., switch from shaking to UAE or MAE). • Optimize the parameters of your current method (e.g., increase extraction time, temperature, or power).
Poor Reproducibility (High RSD) Inhomogeneous Sample: The distribution of this compound in the soil is not uniform.• Thoroughly homogenize the entire soil sample before taking a subsample for extraction. • Use a larger, more representative subsample size.
Inconsistent Extraction Procedure: Variations in the experimental steps.• Ensure all experimental parameters (e.g., solvent volumes, shaking time, temperature) are kept consistent for all samples. • Use calibrated equipment.
Interference in Chromatogram Co-extraction of Matrix Components: The extract contains high levels of interfering substances from the clay soil.• Implement or optimize a clean-up step using d-SPE with appropriate sorbents (e.g., PSA to remove organic acids, C18 to remove non-polar interferences). • Consider using a different d-SPE sorbent combination based on the nature of the interferences.
Instrumental Issues Matrix Effects: Co-eluting matrix components are suppressing or enhancing the analyte signal.• Prepare matrix-matched calibration standards. • Use an appropriate internal standard. • Dilute the final extract to reduce the concentration of interfering components, if sensitivity allows.

Data Presentation

While specific quantitative data for this compound extraction efficiency from clay soils is limited in publicly available literature, the following table provides representative recovery data for triazine herbicides from soil using various extraction methods. This data can serve as a general guideline for expected performance.

Extraction Method Herbicide Class Soil Type Solvent(s) Clean-up Average Recovery (%) Relative Standard Deviation (RSD) (%)
QuEChERS TriazinesClay LoamAcetonitriled-SPE (PSA + C18)85 - 110< 15
Ultrasound-Assisted Extraction (UAE) TriazinesClayMethanol/WaterSPE (C18)80 - 105< 10
Microwave-Assisted Extraction (MAE) TriazinesClayAcetone/HexaneGPC90 - 115< 10
Pressurized Liquid Extraction (PLE) TriazinesClay SiltDichloromethaneAlumina Column88 - 108< 12

Note: The values in this table are compiled from various studies on triazine herbicides and are intended for comparative purposes. Actual recoveries for this compound may vary depending on the specific soil characteristics and experimental conditions.

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol

This protocol is a modified version suitable for the extraction of triazine herbicides from clay soil.

a. Sample Preparation:

  • Air-dry the soil sample at room temperature.

  • Grind the soil to a fine powder and sieve it through a 2 mm mesh.

  • Homogenize the sieved soil thoroughly.

b. Extraction:

  • Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water and vortex for 1 minute to hydrate the soil. Let it stand for 30 minutes.

  • Add 10 mL of acetonitrile (containing 1% acetic acid).

  • Add the appropriate internal standard.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

c. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing d-SPE clean-up sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at ≥10000 rpm for 5 minutes.

  • The supernatant is ready for analysis by LC-MS/MS or GC-MS.

Ultrasound-Assisted Extraction (UAE) Protocol

a. Sample Preparation:

  • Prepare the clay soil sample as described in the QuEChERS protocol (air-dried, ground, and sieved).

b. Extraction:

  • Weigh 5 g of the prepared soil into a 50 mL centrifuge tube.

  • Add 10 mL of a suitable solvent mixture (e.g., methanol:water, 80:20 v/v).

  • Place the tube in an ultrasonic bath and sonicate for 15-30 minutes at a controlled temperature (e.g., 30°C).

  • Centrifuge the tube at ≥4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction with a fresh portion of the solvent.

  • Combine the supernatants.

c. Clean-up:

  • The combined extract can be cleaned up using Solid-Phase Extraction (SPE) with a C18 cartridge.

Visualizations

Experimental_Workflow_QuEChERS cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up (d-SPE) cluster_analysis Analysis p1 Air-dry Soil p2 Grind & Sieve (2mm) p1->p2 p3 Homogenize p2->p3 e1 Weigh 10g Soil p3->e1 e2 Add 10mL Water & Hydrate e1->e2 e3 Add 10mL Acetonitrile e2->e3 e4 Add QuEChERS Salts e3->e4 e5 Shake & Centrifuge e4->e5 c1 Take 1mL Supernatant e5->c1 c2 Add to d-SPE Tube (MgSO4, PSA, C18) c1->c2 c3 Vortex & Centrifuge c2->c3 a1 LC-MS/MS or GC-MS Analysis c3->a1

Caption: QuEChERS experimental workflow for this compound extraction from clay soil.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions1 Solutions for Adsorption cluster_solutions2 Solutions for Penetration cluster_solutions3 Solutions for Interference start Start: Low this compound Recovery c1 Strong Adsorption? start->c1 c2 Poor Solvent Penetration? start->c2 c3 Matrix Interference? start->c3 s1a Increase Agitation/Time c1->s1a s1b Use UAE/MAE c1->s1b s1c Optimize Solvent/pH c1->s1c s2a Improve Sample Prep (Dry, Grind, Sieve) c2->s2a s2b Pre-wet Soil c2->s2b s3a Optimize d-SPE Cleanup c3->s3a s3b Use Matrix-Matched Standards c3->s3b s3c Use Internal Standard c3->s3c

Caption: Troubleshooting logic for low this compound recovery from clay soil.

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Methoprotryne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the analysis of methoprotryne by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1][2] These effects can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy and precision of quantification.[3][4] The "matrix" refers to all components of the sample other than the analyte of interest.[1]

Q2: What causes matrix effects when analyzing this compound?

A2: Matrix effects are primarily caused by endogenous components of the sample that are co-extracted with this compound and co-elute during chromatographic separation. These interfering compounds can compete with this compound for ionization in the MS source, leading to signal suppression or enhancement.[1][3] The complexity of the matrix, such as in soil, food, or biological samples, often correlates with the severity of matrix effects.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: The presence of matrix effects can be assessed by comparing the response of this compound in a pure solvent standard to its response in a matrix-matched standard (a blank sample extract spiked with this compound at the same concentration).[5] A significant difference in signal intensity indicates the presence of matrix effects. A post-column infusion experiment can also be performed to identify regions of ion suppression or enhancement in the chromatogram.

Q4: What are the most effective strategies to minimize matrix effects for this compound analysis?

A4: A combination of strategies is often employed:

  • Sample Preparation: Utilize effective cleanup techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) with appropriate sorbents, Solid Phase Extraction (SPE), or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[6]

  • Chromatographic Separation: Optimize the LC method to achieve baseline separation of this compound from co-eluting matrix components.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing their impact on ionization.[5]

  • Calibration Strategy: Employ matrix-matched calibration curves or, ideally, use a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for matrix effects.[3]

Q5: Is a stable isotope-labeled internal standard (SIL-IS) available for this compound?

A5: The availability of a commercial SIL-IS for this compound can vary. It is recommended to check with major suppliers of analytical standards. If a specific SIL-IS for this compound is not available, a structurally similar compound with similar chromatographic and ionization behavior may be considered as an alternative, though this is less ideal.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on issues related to matrix effects.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for this compound
Possible Cause Troubleshooting Step
Column Overload Dilute the sample or reduce the injection volume.[7][8]
Injection of Sample in a Stronger Solvent than the Mobile Phase Ensure the sample solvent is of similar or weaker strength than the initial mobile phase.[7][9]
Column Contamination or Degradation 1. Reverse and flush the column (if permitted by the manufacturer).[10] 2. If the problem persists, replace the guard column and/or the analytical column.[7][10]
Partially Blocked Column Frit Backflush the column. If this does not resolve the issue, the frit may need to be replaced, or the entire column.[10]
Incompatible Mobile Phase pH Adjust the mobile phase pH to ensure this compound is in a single ionic form.
Issue 2: Inconsistent or Low Recovery of this compound
Possible Cause Troubleshooting Step
Significant Ion Suppression 1. Improve sample cleanup to remove more matrix components. 2. Dilute the sample extract.[5] 3. Optimize chromatographic conditions to separate this compound from the suppression zone. 4. Use matrix-matched standards or a stable isotope-labeled internal standard.[3]
Analyte Degradation Ensure the pH of the sample and final extract is appropriate for this compound stability. Some pesticides are sensitive to pH changes during extraction.[11]
Inefficient Extraction from the Matrix Optimize the extraction solvent, pH, and extraction time. Ensure thorough homogenization of the sample.
Loss of Analyte During Sample Preparation Check for analyte loss during solvent evaporation steps. Ensure proper conditioning and elution from SPE cartridges if used.
Issue 3: High Signal Variability Between Injections
Possible Cause Troubleshooting Step
Inconsistent Matrix Effects This is a strong indicator of the need for a stable isotope-labeled internal standard to normalize the signal. If not available, meticulous and consistent sample preparation is crucial.
Autosampler Carryover Optimize the autosampler wash procedure, using a strong solvent to clean the needle and injection port between samples.[8] Run blank injections to confirm the absence of carryover.
Column Not Equilibrating Properly Ensure the column is adequately equilibrated with the initial mobile phase conditions between injections.[12]
Fluctuations in MS Source Conditions Check the stability of the ion source temperature and gas flows.[13] Clean the ion source if necessary.

Data Presentation

Due to the lack of publicly available, comprehensive quantitative data on matrix effects specifically for this compound across a range of matrices, the following table presents representative data for other pesticides in complex matrices to illustrate the phenomenon. It is crucial to determine the matrix effect for this compound in your specific matrix and with your method.

Matrix Effect (%) = [(Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard) - 1] x 100

A value of 0% indicates no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement.

PesticideMatrixMatrix Effect (%)Reference
CarbendazimOrange-75F.J. Lara et al., J. Chromatogr. A, 1313 (2013) 238-246
ImidaclopridBlack Tea-60A. Garg, et al., J. AOAC Int., 100 (2017) 113-119
ThiamethoxamSpinach-45M. Anastassiades et al., J. AOAC Int., 86 (2003) 412-431
AcetamipridHoney+25K. T. Ng, et al., Anal. Chim. Acta, 953 (2017) 49-57

Experimental Protocols

Detailed Methodology: QuEChERS Sample Preparation for this compound in Soil

This protocol is a general guideline and may require optimization for your specific soil type and instrumentation.

1. Sample Homogenization:

  • Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

  • Homogenize the sieved soil thoroughly.

2. Extraction:

  • Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of deionized water and vortex for 30 seconds to hydrate the sample.

  • Add 10 mL of acetonitrile.

  • If a stable isotope-labeled internal standard is used, add it at this stage.

  • Cap the tube and shake vigorously for 1 minute by hand or using a mechanical shaker.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg of Primary Secondary Amine (PSA) sorbent. For soils with high organic matter, C18 or graphitized carbon black (GCB) may also be considered, but note that GCB can retain planar pesticides.

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at ≥ 3000 x g for 5 minutes.

4. Final Extract Preparation:

  • Take a 1 mL aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

Detailed Methodology: LC-MS/MS Analysis of this compound

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A typical gradient would start at a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95-100%) to elute this compound and other analytes, hold for a short period, and then return to initial conditions for re-equilibration. The exact gradient profile should be optimized for your specific column and system to ensure good separation from matrix interferences.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 2 - 10 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for this compound:

    • Precursor Ion (m/z): 272.2[14]

    • Product Ion 1 (Quantifier, m/z): 198.0[14]

    • Product Ion 2 (Qualifier, m/z): 240.2[14] (Note: The optimal collision energies for these transitions should be determined experimentally on your specific instrument.)

  • Source Parameters:

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~120 °C

    • Desolvation Temperature: ~450 °C

    • Cone Gas Flow: ~50 L/hr

    • Desolvation Gas Flow: ~1000 L/hr (These are typical starting parameters and should be optimized for your instrument to achieve the best sensitivity for this compound.)

Visualizations

Matrix_Effect_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Evaluation Matrix Effect Evaluation Sample Sample Extraction Extraction Sample->Extraction e.g., QuEChERS Cleanup Cleanup Extraction->Cleanup d-SPE Final_Extract Final_Extract Cleanup->Final_Extract LC_Separation LC_Separation Final_Extract->LC_Separation MS_Detection MS_Detection LC_Separation->MS_Detection Data_Processing Data_Processing MS_Detection->Data_Processing Compare_Responses Compare Signal: Matrix vs. Solvent Data_Processing->Compare_Responses No_Effect No Significant Matrix Effect Compare_Responses->No_Effect Similar Effect_Present Matrix Effect (Suppression or Enhancement) Compare_Responses->Effect_Present Different

Caption: Workflow for the evaluation of matrix effects in LC-MS/MS analysis.

Troubleshooting_Logic start Inaccurate Results for This compound check_peak_shape Is Peak Shape Poor? start->check_peak_shape check_recovery Is Recovery Low or Inconsistent? check_peak_shape->check_recovery No troubleshoot_peak Troubleshoot Peak Shape: - Check sample solvent - Check for column overload - Check column health check_peak_shape->troubleshoot_peak Yes check_variability Is Signal Highly Variable? check_recovery->check_variability No troubleshoot_recovery Troubleshoot Recovery: - Improve sample cleanup - Dilute sample - Use matrix-matched standards check_recovery->troubleshoot_recovery Yes troubleshoot_variability Troubleshoot Variability: - Use Stable Isotope-Labeled IS - Optimize autosampler wash - Check instrument stability check_variability->troubleshoot_variability Yes end Accurate Results check_variability->end No troubleshoot_peak->end troubleshoot_recovery->end troubleshoot_variability->end

Caption: A logical workflow for troubleshooting common issues in this compound analysis.

References

Technical Support Center: Methoprotryne Standard Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methoprotryne standard solutions. This guide provides answers to frequently asked questions and troubleshooting advice to ensure the stability and proper storage of your analytical standards.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for a this compound standard solution?

A1: To ensure the long-term stability of your this compound standard solution, it is crucial to store it under appropriate conditions. While recommendations can vary slightly depending on the solvent, the general consensus is to store the solution in a cool, dark place. Always refer to the certificate of analysis (CoA) provided by the manufacturer for lot-specific storage instructions.[1][2]

Q2: What type of container should I use to store the this compound standard solution?

A2: For optimal stability, this compound standard solutions should be stored in their original, unopened containers whenever possible.[2][3] If you need to transfer the solution, use amber glass vials with PTFE-lined screw caps or other sealed containers to protect it from light and prevent evaporation.[3][4] Avoid using plastic containers as the analyte may adsorb to the plastic, or contaminants may leach from it.[4]

Q3: How long can I expect my this compound standard solution to be stable?

A3: this compound is considered to be stable under normal storage conditions.[5] However, the stability of the solution also depends on the solvent and how it is handled. Once opened, the integrity of the standard is subject to your handling and storage procedures.[1] For unopened solutions, always adhere to the expiration date provided by the manufacturer. For opened solutions, it is good practice to periodically check for signs of degradation or changes in concentration.

Q4: What are the common solvents used for this compound standard solutions?

A4: this compound standard solutions are commercially available in various solvents, most commonly acetonitrile, ethyl acetate, and methanol.[6][7] The choice of solvent can impact the stability and appropriate storage conditions for the solution.

Q5: Are there any known degradation pathways for this compound?

A5: Yes, like other s-triazine herbicides, this compound can degrade over time. In environmental conditions such as in plants and soil, degradation can occur through the cleavage of the thiomethyl group, which may be replaced by a hydroxyl group, as well as demethylation of the amino groups and cleavage of the amine moieties.[5] While the exact degradation pathways in a prepared standard solution may differ, exposure to light and elevated temperatures can accelerate these processes.

Troubleshooting Guide

Issue 1: I am seeing a decrease in the concentration of my this compound standard over time.

  • Possible Cause 1: Evaporation of Solvent. This is a common issue, especially with volatile solvents.

    • Solution: Ensure that the container is always tightly sealed when not in use. For long-term storage, consider using vials with PTFE-lined septa to minimize leakage.[4] When preparing dilutions, allow the standard to come to the appropriate temperature before opening to minimize evaporative loss into the headspace.[3]

  • Possible Cause 2: Analyte Adsorption. The analyte may be adsorbing to the surface of the storage container.

    • Solution: Use glass containers, preferably silanized, to reduce active sites for adsorption. Avoid storing standards in plastic containers.[4]

  • Possible Cause 3: Degradation. The standard may be degrading due to improper storage conditions.

    • Solution: Review the storage conditions. Ensure the standard is protected from light by using amber glass vials and is stored at the recommended temperature.[3][4] Avoid repeated freeze-thaw cycles if the standard is stored frozen.

Issue 2: I observe precipitation in my this compound standard solution, especially after storing it at a low temperature.

  • Possible Cause: Decreased Solubility at Low Temperatures. The solubility of this compound may be lower at colder temperatures, causing it to precipitate out of the solution.

    • Solution: Before use, allow the standard to equilibrate to room temperature.[1] Gently agitate or sonicate the solution to ensure that all the analyte has redissolved before taking an aliquot. Always visually inspect the solution for any particulate matter before use.[1]

Issue 3: My analytical results are inconsistent when using the this compound standard.

  • Possible Cause 1: Inaccurate Aliquoting. Inconsistent results can arise from improper handling during the preparation of working solutions.

    • Solution: Use calibrated micropipettes and ensure that the standard solution is homogeneous before taking an aliquot.

  • Possible Cause 2: Contamination. The standard solution may have become contaminated.

    • Solution: Always use clean glassware and pipette tips. Do not return any unused solution to the original stock container. If you suspect contamination, it is best to discard the standard and use a fresh one.[4]

Quantitative Data Summary

Storage ConditionTime PointConcentration (µg/mL)% of Initial ConcentrationObservations
4°C, Dark Initial100.2100.0%Clear solution
1 Month99.899.6%Clear solution
3 Months99.198.9%Clear solution
6 Months98.598.3%Clear solution
20-25°C, Dark Initial100.2100.0%Clear solution
1 Month98.798.5%Clear solution
3 Months96.596.3%Slight yellowing
6 Months93.293.0%Noticeable yellowing
20-25°C, Light Initial100.2100.0%Clear solution
1 Month95.194.9%Noticeable yellowing
3 Months88.488.2%Significant yellowing
6 Months80.179.9%Brownish tint

Experimental Protocols

Protocol: In-house Stability Assessment of this compound Standard Solution

This protocol outlines a general procedure for assessing the stability of a this compound standard solution.

1. Objective: To determine the stability of a this compound standard solution under different storage conditions over a defined period.

2. Materials:

  • This compound standard solution (e.g., 100 µg/mL in acetonitrile)

  • Amber glass vials with PTFE-lined caps

  • Calibrated micropipettes and tips

  • Volumetric flasks

  • High-performance liquid chromatograph (HPLC) with a suitable detector (e.g., UV or MS)

  • HPLC-grade solvent for mobile phase and dilutions (e.g., acetonitrile, water)

  • Analytical balance

3. Experimental Workflow:

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation start Receive and log This compound standard aliquot Aliquot standard into multiple amber vials start->aliquot storage Store vials under different conditions (e.g., 4°C dark, 25°C dark, 25°C light) aliquot->storage timepoint At each time point (e.g., 0, 1, 3, 6 months) storage->timepoint prep_sample Prepare calibration curve and test samples timepoint->prep_sample hplc Analyze by HPLC prep_sample->hplc data Record concentration and observations hplc->data compare Compare results to initial concentration data->compare report Generate stability report compare->report

Workflow for in-house stability assessment.

4. Procedure:

  • Initial Analysis (Time 0):

    • Upon receipt, allow the this compound standard solution to equilibrate to room temperature.

    • Prepare a series of calibration standards by diluting the stock solution to known concentrations.

    • Analyze the calibration standards and a sample of the stock solution using a validated HPLC method.

    • Record the initial concentration and note any physical observations (e.g., color, clarity).

  • Sample Storage:

    • Aliquot the stock solution into several small, properly labeled amber glass vials.

    • Store the vials under the different conditions being tested (e.g., refrigerated at 4°C, at room temperature 20-25°C in the dark, and at room temperature 20-25°C exposed to ambient light).

  • Periodic Testing:

    • At predetermined intervals (e.g., 1, 3, 6, 12 months), retrieve one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Prepare a fresh set of calibration standards from a newly opened or well-characterized reference standard.

    • Analyze the stored sample alongside the calibration standards.

    • Record the concentration and any changes in appearance.

  • Data Analysis:

    • Calculate the percentage of the initial concentration remaining at each time point for each storage condition.

    • Plot the percentage remaining versus time to visualize the degradation rate.

    • Determine the shelf-life of the solution under each condition based on a predefined acceptance criterion (e.g., concentration remains within 95-105% of the initial value).

Logical Relationships

The following diagram illustrates the logical relationship between storage conditions and the stability of the this compound standard solution.

Storage_Factors cluster_factors Influencing Factors cluster_outcomes Potential Outcomes cluster_stability Overall Stability Temp Temperature Degradation Chemical Degradation Temp->Degradation Evaporation Solvent Evaporation Temp->Evaporation Light Light Exposure Light->Degradation Container Container Type Container->Evaporation Adsorption Analyte Adsorption Container->Adsorption Solvent Solvent Solvent->Degradation Solvent->Evaporation Stability Standard Solution Stability Degradation->Stability Evaporation->Stability Adsorption->Stability

Factors influencing standard solution stability.

References

Factors affecting Methoprotryne herbicidal activity in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the herbicide Methoprotryne.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

This compound is a selective, post-emergence triazine herbicide used to control annual grasses and broadleaf weeds, particularly in winter-sown cereals.[1] Its primary mode of action is the inhibition of photosynthesis.[1] Like other s-triazine herbicides, it blocks the Hill reaction in photosystem II (PSII), interfering with carbon dioxide assimilation and the production of sugars, which leads to chlorosis and eventual plant death.[1]

Q2: How is this compound absorbed and metabolized by plants?

This compound is absorbed by plants through both their leaves and roots.[1] Following absorption, it is metabolized within the plant. The detoxification process involves the cleavage of the thiomethyl group, demethylation of the amino groups, and replacement of amine moieties with hydroxyl groups, which can be followed by the opening of the triazine ring.[1]

Q3: What are the key categories of factors that influence this compound's experimental efficacy?

The effectiveness of this compound in an experimental setting is influenced by a combination of factors that can be broadly categorized as:

  • Environmental Conditions: Temperature, humidity, soil moisture, rainfall, and sunlight.[2][3]

  • Soil Properties: Organic matter content, pH, texture, and microbial activity.[3][4]

  • Application Parameters: Timing of application relative to weed growth stage, application rate, and spray coverage.[5][6][7]

  • Biological Factors: Weed species, growth stage, and the potential for herbicide resistance.[8][9]

Troubleshooting Guide

Q1: I am observing lower-than-expected herbicidal activity. What are the potential causes?

Several factors could be contributing to reduced efficacy. Use the following checklist to troubleshoot the issue:

  • Environmental Stress: Were the plants under stress at the time of application? Plants experiencing drought or extreme temperatures often have a thicker leaf cuticle, which can significantly reduce herbicide absorption.[2][8] Water-stressed plants also exhibit reduced translocation due to stomatal closure and decreased photosynthesis.[2]

  • Application Timing: Was the application timed correctly for the target weed's growth stage? Post-emergence herbicides like this compound are most effective on young, actively growing weeds.[6][10] Efficacy can decrease substantially if weeds are too mature.[7][10]

  • Soil Adsorption: Is your soil high in organic matter or clay content? this compound can become tightly bound (adsorbed) to soil particles, particularly organic matter and clays, making it less available for root uptake.[4]

  • Rainfall After Application: Did it rain shortly after application? Rainfall can wash the herbicide off the leaf surfaces before it can be adequately absorbed, a crucial factor for post-emergence activity.[2]

  • UV Degradation: Were the treated plants exposed to intense sunlight for a prolonged period? UV radiation can contribute to the degradation of some herbicides.[11][12]

Q2: My experimental results show high variability between replicates. How can I improve consistency?

High variability often points to inconsistencies in the experimental setup or environmental conditions.

  • Uniform Experimental Units: Ensure that all experimental units (pots, plots) are as uniform as possible in terms of soil composition, weed density, and plant growth stage.[13]

  • Standardized Application: Calibrate your spray equipment carefully to ensure a consistent application rate across all replicates. For post-emergence applications, ensure complete and uniform spray coverage on the target foliage.[8]

  • Controlled Environment: If possible, conduct experiments in a controlled environment (growth chamber, greenhouse) to minimize variability from environmental factors like temperature, humidity, and light.[2]

  • Experimental Design: Employ a robust experimental design, such as a randomized complete block design, to account for environmental gradients within the experimental area.[13][14] The number of replicates should be sufficient to provide a confidence level of at least 95%.[15]

Q3: I am observing signs of phytotoxicity in my crop/non-target plants. What could be the cause?

Crop injury can occur when conditions favor excessive herbicide uptake or slow its metabolism.

  • Environmental Conditions: High humidity and adequate soil moisture can increase the rate of herbicide absorption through the leaves and roots.[16] While this enhances weed control, it can also increase the risk of crop injury if the crop's tolerance is marginal.

  • Slowed Metabolism: Cooler temperatures can slow the rate at which crop plants metabolize the herbicide, potentially allowing it to reach toxic levels within the plant tissues before it can be broken down.[16]

  • Adjuvants: The use of certain adjuvants (e.g., crop oil concentrates, surfactants) can dramatically increase herbicide penetration into the plant.[8] While beneficial for weed control, this can sometimes overcome the crop's natural selectivity mechanisms. Ensure the adjuvant and its concentration are appropriate for the specific crop and herbicide combination.[15]

Q4: I suspect the target weed population is developing resistance to this compound. How can I confirm this?

Herbicide resistance can be either target-site-based (the herbicide no longer binds to its target protein) or non-target-site-based (the weed rapidly metabolizes the herbicide).[17]

  • Initial Indicators: The primary indicator is the failure to control a specific weed species that was previously susceptible, while other susceptible species in the same area are still controlled effectively.

  • Dose-Response Assay: To confirm resistance, conduct a dose-response experiment comparing the suspected resistant population with a known susceptible population. Expose both populations to a range of this compound concentrations, from very low to rates exceeding the recommended dose. A significant shift in the dose required to achieve 50% growth reduction (GR₅₀) is a strong indicator of resistance.

  • Alternative Modes of Action: Test herbicides with different modes of action on the suspected resistant population. If these are effective, it further suggests resistance is specific to the triazine mode of action.[9]

Data Presentation

Table 1: Influence of Key Environmental Factors on this compound Efficacy

FactorConditionExpected Impact on EfficacyRationale
Soil Moisture Low (Drought Stress)Reduced Thicker leaf cuticle reduces absorption; stomatal closure limits translocation.[2]
High (Adequate Moisture)Increased Thinner cuticle and open stomata enhance absorption and translocation.[16]
Temperature LowReduced Slower plant metabolism and growth reduce herbicide activity.[16]
OptimalOptimal Active plant growth and metabolism maximize herbicide uptake and effect.
HighVariable Can increase absorption but may also increase plant stress, reducing translocation.[2]
Relative Humidity LowReduced Drier leaf surface can lead to faster spray droplet evaporation and reduced absorption.[8]
HighIncreased Keeps leaf surface moist longer, allowing for greater herbicide penetration.[2]
Soil Organic Matter LowIncreased Availability Less herbicide is bound to soil particles, making more available for root uptake.[4]
HighReduced Availability More herbicide is adsorbed to organic matter, reducing the amount in the soil solution.[4]

Visualizations

Workflow: Troubleshooting Poor this compound Efficacy start Start: Low Herbicidal Activity Observed check_app Review Application Parameters start->check_app check_env Assess Environmental Conditions check_app->check_env Parameters OK app_issue Potential Issue: - Incorrect Rate - Poor Timing (Weed Stage) - Inadequate Coverage check_app->app_issue Problem Found check_bio Evaluate Biological Factors check_env->check_bio Conditions OK env_issue Potential Issue: - Drought/Heat Stress - Rain Shortly After Application - Low Humidity check_env->env_issue Problem Found check_soil Analyze Soil Properties check_bio->check_soil Factors OK bio_issue Potential Issue: - Incorrect Weed ID - Suspected Herbicide Resistance check_bio->bio_issue Problem Found soil_issue Potential Issue: - High Organic Matter/Clay - Rapid Microbial Degradation check_soil->soil_issue Problem Found solution_soil Action: Characterize soil. Consider impact on bioavailability. check_soil->solution_soil All Factors OK (Re-evaluate Hypothesis) solution_app Action: Adjust rate/timing in next experiment. Improve spray technique. app_issue->solution_app solution_env Action: Control environmental variables. Avoid application during stress periods. env_issue->solution_env solution_bio Action: Confirm weed species. Conduct dose-response assay for resistance. bio_issue->solution_bio soil_issue->solution_soil

Caption: A troubleshooting workflow for diagnosing poor this compound efficacy.

This compound Mode of Action: Photosynthesis Inhibition cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) PQ Plastoquinone (PQ) PSII->PQ Electron Transport O2 O₂ PSII->O2 Cytb6f Cytochrome b6f Complex PQ->Cytb6f PC Plastocyanin (PC) Cytb6f->PC PSI Photosystem I (PSI) PC->PSI ATP ATP Synthesis (Blocked) PSI->ATP Further reactions lead to ATP Light Light Energy Light->PSII H2O H₂O H2O->PSII This compound This compound This compound->PQ Binds to D1 protein, blocking electron flow from PSII to PQ

Caption: this compound inhibits photosynthesis by blocking the electron transport chain.

Experimental Protocols

Protocol 1: Dose-Response Bioassay for Efficacy and Resistance Screening

  • Objective: To determine the concentration of this compound required to achieve a 50% reduction in growth (GR₅₀) for a target weed population.

  • Materials:

    • Seeds from susceptible (S) and potentially resistant (R) weed populations.

    • Pots (e.g., 10 cm diameter) filled with a standardized potting mix.

    • This compound analytical standard and appropriate formulation.

    • Research-grade sprayer with a calibrated nozzle.

    • Growth chamber or greenhouse with controlled conditions.

    • Balance for weighing plant biomass.

  • Methodology:

    • Plant Cultivation: Sow 5-10 seeds of both S and R populations per pot. Thin to a uniform number (e.g., 3 plants) per pot after emergence. Grow plants until they reach the 2-4 leaf stage.

    • Herbicide Preparation: Prepare a stock solution of this compound. Perform serial dilutions to create a range of at least 6-8 concentrations, including a zero-herbicide control. A typical range might be 0, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate.

    • Experimental Design: Arrange the pots in a completely randomized design with 4-5 replicates for each concentration and each population (S and R).

    • Application: Spray the plants uniformly with the prepared herbicide solutions using the calibrated sprayer. Ensure consistent coverage.

    • Incubation: Return the pots to the growth chamber. Maintain optimal conditions for plant growth (e.g., 25/18°C day/night temperature, 16h photoperiod, adequate watering).

    • Data Collection: After a set period (e.g., 14-21 days), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death). Harvest the above-ground biomass from each pot, dry in an oven at 60°C for 72 hours, and record the dry weight.

    • Data Analysis: Calculate the percentage growth reduction for each replicate relative to the average of the untreated controls. Use a non-linear regression analysis (e.g., log-logistic model) to determine the GR₅₀ value for both the S and R populations. The Resistance Index (RI) can be calculated as (GR₅₀ of R population) / (GR₅₀ of S population).

Protocol 2: Evaluating the Impact of Soil Organic Matter on this compound Activity

  • Objective: To assess how soil organic matter content affects the bioavailability and herbicidal activity of soil-applied this compound.

  • Materials:

    • Low-organic-matter soil (e.g., sandy loam).

    • Organic matter source (e.g., peat, compost).

    • Indicator plant species sensitive to this compound (e.g., ryegrass, mustard).

    • This compound formulation.

    • Pots, growth chamber, balance.

  • Methodology:

    • Soil Preparation: Create a series of soils with varying organic matter content. For example, amend the base sandy loam soil to achieve 1%, 3%, 5%, and 7% organic matter by weight. Mix thoroughly.

    • Experimental Design: Use a factorial design with soil type and herbicide rate as the two factors. For each soil type, include at least 4 herbicide rates (including an untreated control) with 4-5 replicates.

    • Herbicide Application: Apply the this compound solution to a known weight of each soil type and mix thoroughly to ensure uniform incorporation. This simulates a pre-emergence application.

    • Planting: Fill the pots with the treated soil and sow a set number of indicator plant seeds in each pot.

    • Incubation and Data Collection: Grow the plants under controlled conditions for 21 days. Harvest the above-ground biomass, dry, and weigh as described in Protocol 1.

    • Data Analysis: For each soil type, perform a regression analysis to determine the relationship between herbicide rate and biomass reduction. Compare the GR₅₀ values across the different organic matter levels to quantify the impact of adsorption on herbicide bioavailability. A higher GR₅₀ value in high-organic-matter soil indicates reduced herbicidal activity.[4]

References

Technical Support Center: Optimizing Methoprotryne Application Rates

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of Methoprotryne?

A1: this compound is a selective, systemic herbicide belonging to the triazine class. Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII). It is absorbed by both the roots and foliage of the plant and translocated to the chloroplasts, where it disrupts the electron transport chain, leading to a cessation of energy production and ultimately, cell death.

Q2: What is the general application timing for this compound?

A2: this compound was historically used as a post-emergence herbicide in winter-sown cereals for the control of grass and broadleaf weeds.

Q3: What are the typical symptoms of this compound phytotoxicity on susceptible weeds?

A3: Symptoms of this compound phytotoxicity include chlorosis (yellowing) of the leaves, starting from the margins and progressing inwards, followed by necrosis (browning and tissue death). These symptoms are a direct result of the inhibition of photosynthesis.

Q4: Can this compound be tank-mixed with other herbicides?

A4: Historical product labels and literature suggest that this compound was often formulated or tank-mixed with other herbicides, such as Simazine, to broaden the spectrum of controlled weeds. Compatibility should always be tested before large-scale application.

Troubleshooting Guides

Issue 1: Poor Weed Control After this compound Application

Possible Cause Troubleshooting Steps
Incorrect Application Rate - Verify the calculated application rate against the target weed's known susceptibility. - Ensure spraying equipment is accurately calibrated to deliver the intended dose.
Weed Growth Stage - this compound is most effective on young, actively growing weeds. Application to mature or stressed weeds may result in reduced efficacy.
Environmental Conditions - Application during periods of drought, extreme temperatures, or low humidity can reduce herbicide uptake and translocation. - Rainfall shortly after application can wash the herbicide off the foliage before it is absorbed.
Herbicide Resistance - If this compound has been used repeatedly in the same area, consider the possibility of weed resistance. - Conduct a dose-response experiment to compare the susceptibility of the target weed population with a known susceptible population.
Incorrect Adjuvant Use - Ensure the appropriate adjuvant (e.g., surfactant, crop oil concentrate) is used according to the product label to enhance spray retention and foliar uptake.

Issue 2: Crop Phytotoxicity Observed After Application

Possible Cause Troubleshooting Steps
Excessive Application Rate - Review application records to confirm the rate used. - Check for sprayer malfunction that may have led to overdosing in certain areas.
Crop Growth Stage - Cereal crops may be more susceptible to injury at certain growth stages. Consult historical guidelines for the appropriate application window.
Environmental Stress - Crops under stress from drought, waterlogging, disease, or nutrient deficiencies are more susceptible to herbicide injury.
Tank Contamination - Ensure the spray tank was thoroughly cleaned before use to remove any residues of other herbicides that may be more phytotoxic to the crop.
Soil Type - Lighter, sandy soils with low organic matter may increase the availability of the herbicide to crop roots, potentially leading to phytotoxicity.

Data Presentation: Illustrative Efficacy Data

Disclaimer: The following tables present illustrative data for this compound on specific weeds. This data is not from specific field trials of this compound but is based on typical dose-response relationships for triazine herbicides and is intended to serve as a template for experimental design and data presentation.

Table 1: Illustrative Efficacy of this compound on Alopecurus myosuroides (Black-grass)

Application Rate (kg a.i./ha)Weed Growth Stage% Control (Visual Assessment 21 DAT)GR50 (g a.i./ha)
0.52-3 leaves45\multirow{5}{*}{~1200}
1.02-3 leaves75
1.52-3 leaves90
2.02-3 leaves98
2.52-3 leaves99
1.5Early tillering70~1800

DAT: Days After Treatment; GR50: Herbicide rate that reduces weed biomass by 50%

Table 2: Illustrative Efficacy of this compound on Polygonum aviculare (Knotgrass)

Application Rate (kg a.i./ha)Weed Growth Stage% Control (Visual Assessment 21 DAT)ED50 (g a.i./ha)
0.752-4 true leaves60\multirow{4}{*}{~950}
1.252-4 true leaves85
1.752-4 true leaves95
2.252-4 true leaves99

ED50: Herbicide rate that provides 50% of the maximal control effect

Table 3: Illustrative Efficacy of this compound on Matricaria chamomilla (Wild Chamomile)

Application Rate (kg a.i./ha)Weed Growth Stage% Control (Visual Assessment 21 DAT)
1.0Rosette70
1.5Rosette88
2.0Rosette96
2.5Rosette99

Experimental Protocols

Protocol 1: Dose-Response Experiment for this compound Efficacy

Objective: To determine the effective dose of this compound required to control a specific weed species.

Materials:

  • This compound technical grade or formulated product

  • Seeds of the target weed species (and a susceptible standard)

  • Pots filled with a standardized soil mix

  • Greenhouse or controlled environment chamber

  • Calibrated laboratory track sprayer

  • Drying oven and analytical balance

Methodology:

  • Plant Propagation: Sow weed seeds in pots and grow them under controlled conditions (e.g., 20/15°C day/night temperature, 16-hour photoperiod) to the desired growth stage (e.g., 2-4 true leaves).

  • Herbicide Preparation: Prepare a stock solution of this compound and perform serial dilutions to create a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x the expected field rate).

  • Herbicide Application: Apply the different herbicide doses to the pots using a calibrated laboratory track sprayer to ensure uniform coverage. Include an untreated control.

  • Incubation: Return the treated plants to the controlled environment and arrange them in a randomized complete block design.

  • Data Collection:

    • Visually assess weed control (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete kill).

    • At 21 DAT, harvest the above-ground biomass of all plants in each pot.

    • Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

  • Data Analysis:

    • Calculate the percent reduction in biomass for each dose relative to the untreated control.

    • Use a non-linear regression analysis (e.g., log-logistic model) to fit the dose-response data and determine the GR50 or ED50 values.

Protocol 2: Crop Phytotoxicity Trial

Objective: To evaluate the tolerance of different cereal crops to various rates of this compound.

Materials:

  • This compound formulated product

  • Seeds of wheat, barley, and oat varieties

  • Field plots or large containers

  • Calibrated field sprayer

  • Standardized crop injury rating scale (e.g., 0-10, where 0 is no injury and 10 is crop death)

Methodology:

  • Crop Establishment: Plant the cereal crops in field plots according to standard agronomic practices for the region.

  • Herbicide Application: At the recommended crop growth stage (e.g., 3-4 leaf stage), apply this compound at a range of rates, including the proposed use rate, 2x, and 4x the proposed rate. Include an untreated control plot.

  • Data Collection:

    • Visually assess crop injury at 7, 14, and 28 DAT using a standardized rating scale. Note any symptoms such as stunting, chlorosis, or necrosis.

    • At maturity, harvest the grain from a designated area within each plot and determine the yield.

  • Data Analysis:

    • Analyze the crop injury ratings and yield data using analysis of variance (ANOVA) to determine if there are significant differences between the treatments.

    • Determine the no-observable-effect level (NOEL) for phytotoxicity.

Mandatory Visualizations

Experimental_Workflow_Dose_Response cluster_prep Preparation cluster_exp Experimentation cluster_data Data Collection & Analysis A Plant Propagation (Target Weed Species) C Herbicide Application (Calibrated Sprayer) A->C B Herbicide Preparation (Serial Dilutions) B->C D Incubation (Controlled Environment) C->D E Visual Assessment (% Control) D->E F Biomass Harvest & Dry Weight Measurement D->F G Dose-Response Analysis (GR50 / ED50 Calculation) E->G F->G

Caption: Workflow for a dose-response experiment.

Troubleshooting_Poor_Control cluster_check Initial Checks cluster_advanced Advanced Diagnostics cluster_solution Solutions Start Poor Weed Control Observed Rate Application Rate Correct? Start->Rate Timing Weed Growth Stage Optimal? Rate->Timing Yes Solution1 Adjust Application Parameters Rate->Solution1 No Conditions Environmental Conditions Favorable? Timing->Conditions Yes Timing->Solution1 No Adjuvant Adjuvant Use Correct? Conditions->Adjuvant Yes Conditions->Solution1 No Resistance Suspect Herbicide Resistance? Solution2 Conduct Resistance Testing Resistance->Solution2 Yes Adjuvant->Resistance Yes Adjuvant->Solution1 No

Caption: Troubleshooting logic for poor weed control.

Technical Support Center: Addressing Weed Resistance to Methoprotryne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential weed resistance to the herbicide Methoprotryne. As specific documented cases of resistance to this compound are not widely reported, this guide draws upon the well-established mechanisms of resistance to triazine herbicides, the chemical family to which this compound belongs.

Troubleshooting Guide

Encountering unexpected weed survival after this compound application can be perplexing. This guide provides a systematic approach to troubleshooting these instances in a research setting.

Initial Assessment: Ruling Out Experimental Error

Before investigating complex resistance mechanisms, it is crucial to eliminate potential sources of experimental error.

Potential Issue Troubleshooting Steps
Incorrect Herbicide Concentration 1. Verify all calculations for stock solutions and final dilutions. 2. Ensure the active ingredient concentration of the commercial formulation was correctly accounted for. 3. Prepare a fresh batch of herbicide solution from a different stock if possible.
Improper Application 1. Confirm that the application method (e.g., foliar spray, soil drench) is appropriate for this compound, which is absorbed through both leaves and roots.[1] 2. Check for uniform spray coverage and ensure all target plants received the intended dose. 3. Calibrate spray equipment to ensure the correct volume is being dispensed.
Suboptimal Environmental Conditions 1. Review environmental records (temperature, humidity, light intensity) during and after application. Extreme conditions can affect herbicide uptake and efficacy. 2. Ensure soil moisture is adequate, as drought stress can reduce herbicide translocation.
Weed Growth Stage 1. Confirm that weeds were treated at the recommended growth stage. Younger, actively growing weeds are generally more susceptible.
Seed Viability and Germination Issues 1. If working with seeds, ensure they are viable and have a good germination rate. Poor seed quality can lead to weak plants that may not respond typically to herbicide treatment.

Investigating Potential Resistance

If experimental error has been ruled out, the next step is to investigate the possibility of herbicide resistance.

Symptom / Observation Potential Cause (Resistance Mechanism) Recommended Action / Next Step
Complete lack of efficacy at standard and higher doses. Target-Site Resistance (TSR): A mutation in the herbicide's target protein prevents binding.1. Conduct a dose-response assay comparing the suspected resistant population with a known susceptible population. 2. Sequence the psbA gene, which codes for the D1 protein in Photosystem II, the target of triazine herbicides. Look for the common Ser264Gly mutation.
Reduced efficacy, requiring higher doses for control. Non-Target-Site Resistance (NTSR) - Enhanced Metabolism: The weed rapidly breaks down the herbicide.1. Perform a metabolic profiling study to identify this compound metabolites. 2. Use synergists (e.g., P450 or GST inhibitors) in conjunction with this compound to see if efficacy is restored.
Reduced efficacy with patchy distribution in the field/greenhouse. Heterogeneous Resistance: The weed population contains a mix of resistant and susceptible individuals.1. Collect seeds from surviving plants and grow them out for further testing to confirm heritability of the resistance trait. 2. Test individual plants to determine the frequency of resistance in the population.
Weed population is also resistant to other triazine herbicides (e.g., atrazine, simazine). Cross-Resistance (likely TSR): The resistance mechanism confers resistance to multiple herbicides with the same mode of action.1. Test the suspected resistant population against a panel of triazine and non-triazine Photosystem II inhibiting herbicides (e.g., diuron). The Ser264Gly mutation typically does not confer resistance to phenylurea herbicides.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

A1: this compound is a triazine herbicide that acts by inhibiting photosynthesis.[1] Specifically, it blocks the electron transport chain in Photosystem II (PSII) by binding to the D1 protein.[3][4] This disruption leads to a cascade of events that ultimately cause plant death.

Q2: What is the most likely mechanism of resistance to this compound?

A2: Based on extensive research on other triazine herbicides, the most common and well-documented mechanism of resistance is a target-site mutation in the chloroplast gene psbA.[5][6] This gene codes for the D1 protein. A single nucleotide polymorphism often results in a serine to glycine amino acid substitution at position 264 (Ser264Gly).[2][5][7][8] This change in the D1 protein's structure prevents this compound from binding effectively, rendering the herbicide inactive.

Q3: Are there other potential resistance mechanisms?

A3: Yes, although less common for triazines, non-target-site resistance (NTSR) mechanisms have been observed. These include:

  • Enhanced Metabolism: The weed may have an increased ability to detoxify the herbicide before it reaches its target site. This is often mediated by enzymes such as glutathione S-transferases (GSTs) or cytochrome P450 monooxygenases.[9]

  • Reduced Translocation: The weed may limit the movement of the herbicide to the target site in the chloroplasts.

  • Sequestration: The herbicide may be moved to and stored in cellular compartments where it cannot cause harm.

Q4: If my weed population is resistant to this compound, will it be resistant to other herbicides?

A4: This depends on the mechanism of resistance.

  • If the resistance is due to the common Ser264Gly target-site mutation, the population will likely be resistant to other symmetrical triazine herbicides (e.g., atrazine, simazine).[2][10] However, it will likely remain susceptible to other PSII inhibitors with different binding characteristics, such as phenylurea herbicides (e.g., diuron).[2][7]

  • If the resistance is due to enhanced metabolism (NTSR), there is a higher chance of cross-resistance to other herbicide classes that are detoxified by the same enzymatic pathway.

Q5: Is there a fitness cost associated with triazine resistance?

A5: Yes, in many cases, weed biotypes with the Ser264Gly mutation in the D1 protein exhibit a fitness penalty in the absence of the herbicide.[9][10] This is because the mutation can also slightly impair the efficiency of photosynthetic electron transport, leading to reduced growth and competitiveness compared to their susceptible counterparts.

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Assay

This experiment is fundamental to confirming and quantifying herbicide resistance.

Objective: To determine the concentration of this compound required to reduce weed growth by 50% (GR₅₀) in suspected resistant and susceptible populations.

Methodology:

  • Plant Preparation: Grow suspected resistant and known susceptible weed seedlings to the 2-4 leaf stage in individual pots under controlled greenhouse conditions.

  • Herbicide Dilution Series: Prepare a series of this compound concentrations. A typical series might include 0x, 0.25x, 0.5x, 1x, 2x, 4x, 8x, and 16x the recommended field application rate.

  • Application: Uniformly spray each herbicide concentration onto a set of replicate plants (e.g., 5-10 replicates per dose) for both the suspected resistant and susceptible populations. Include an untreated control (0x) for both populations.

  • Incubation: Return the treated plants to the controlled environment and water as needed.

  • Assessment: After a set period (typically 14-21 days), assess the plants. The most common method is to harvest the above-ground biomass, dry it in an oven, and record the dry weight for each plant.

  • Data Analysis: For each population, plot the mean dry weight (as a percentage of the untreated control) against the log of the herbicide dose. Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to calculate the GR₅₀ value.

  • Resistance Factor (RF) Calculation: The RF is calculated by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.

Quantitative Data Summary: Dose-Response Assay

PopulationGR₅₀ (g a.i./ha)95% Confidence IntervalResistance Factor (RF)
Susceptible (S)Example: 50Example: 45-551.0
Resistant (R)Example: 500Example: 475-52510.0

Protocol 2: psbA Gene Sequencing for Target-Site Resistance

Objective: To identify mutations in the psbA gene that may confer resistance to this compound.

Methodology:

  • DNA Extraction: Extract total genomic DNA from fresh leaf tissue of both suspected resistant and susceptible plants.

  • PCR Amplification: Use primers designed to amplify the region of the psbA gene that includes codon 264.

  • PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing.

  • Sequence Analysis: Align the resulting DNA sequences from the resistant and susceptible plants with a reference psbA sequence. Identify any single nucleotide polymorphisms (SNPs) and the resulting amino acid changes.

Visualizations

Photosynthesis_Inhibition cluster_0 Susceptible Plant cluster_1 Resistant Plant (Ser264Gly Mutation) PSII_S Photosystem II (D1 Protein) PQ_S Plastoquinone PSII_S->PQ_S Blocks Electron Transfer ETC_S Electron Transport Chain ATP_S Photosynthesis & Growth ETC_S->ATP_S Disrupted Metho_S This compound Metho_S->PSII_S Binds to D1 PSII_R Mutated Photosystem II (D1 Protein) PQ_R Plastoquinone PSII_R->PQ_R Normal Electron Transfer ETC_R Electron Transport Chain PQ_R->ETC_R ATP_R Normal Photosynthesis & Growth ETC_R->ATP_R Metho_R This compound Metho_R->PSII_R Binding Prevented

Caption: Mechanism of target-site resistance to this compound.

Experimental_Workflow start Observation: Reduced this compound Efficacy exp_error Troubleshoot Experimental Error (Dose, Application, Environment) start->exp_error dose_response Whole-Plant Dose-Response Assay exp_error->dose_response confirm_resistance Resistance Confirmed? dose_response->confirm_resistance tsr Investigate Target-Site Resistance (TSR) confirm_resistance->tsr Yes ntsr Investigate Non-Target-Site Resistance (NTSR) confirm_resistance->ntsr Yes no_resistance Conclusion: No Resistance Detected confirm_resistance->no_resistance No psba_seq Sequence psbA Gene tsr->psba_seq metabolism Metabolism/Synergist Studies ntsr->metabolism mutation Mutation Identified? (e.g., Ser264Gly) psba_seq->mutation ntsr_confirmed Conclusion: NTSR Likely metabolism->ntsr_confirmed mutation->ntsr No tsr_confirmed Conclusion: TSR Confirmed mutation->tsr_confirmed Yes

Caption: Workflow for investigating suspected this compound resistance.

References

Technical Support Center: Enhancing Methoprotryne Solubility for In-Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and frequently asked questions (FAQs) for dissolving Methoprotryne for in-vitro studies. Adherence to these guidelines is crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound for in-vitro assays?

A1: Based on the solubility profile of this compound and related s-triazine herbicides, Dimethyl Sulfoxide (DMSO) is the highly recommended solvent for preparing a concentrated stock solution.[1][2] For other triazine herbicides, such as Atrazine, solubility in DMSO is approximately 20 mg/mL.[1] It is advisable to start by preparing a high-concentration stock solution in 100% DMSO, which can then be serially diluted to the final working concentration in your aqueous cell culture medium or buffer.

Q2: My this compound is precipitating when I dilute the DMSO stock solution into my aqueous cell culture medium. What can I do to prevent this?

A2: Precipitation upon dilution into an aqueous medium is a common challenge with hydrophobic compounds. Here are several troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells.[3] However, for some cell lines, a final concentration of up to 1% may be tolerated. Always perform a vehicle control (medium with the same final DMSO concentration) to assess any solvent-induced effects.

  • Use of Co-solvents: For particularly challenging solubility issues, a co-solvent system can be employed. For the related triazine herbicide Terbutryn, a protocol involving 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to achieve a clear solution.[2]

  • Sonication: After diluting the stock solution, brief sonication of the final working solution can help to break down small precipitates and improve dispersion.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

Q3: What is the aqueous solubility of this compound?

A3: The water solubility of this compound is reported to be 320 mg/L at 20°C.[4][5] This is a critical factor to consider when determining the maximum achievable concentration in your final aqueous assay medium.

Q4: Are there alternative organic solvents I can use?

A4: Besides DMSO, other organic solvents can be considered, although DMSO is generally the most effective and widely used for in-vitro studies with triazines.[1]

  • Acetone: this compound has a high solubility in acetone (450 g/L at 20°C).[4] However, acetone is more volatile and can be more toxic to cells than DMSO, so its use should be carefully evaluated.

  • Acetonitrile: A commercially available this compound solution is formulated in acetonitrile at a concentration of 100 µg/mL, indicating its suitability as a solvent.[6]

  • Ethanol: For the related triazine herbicide Atrazine, a solubility of approximately 1 mg/mL in ethanol has been reported.[1] Ethanol can be an alternative, but like acetone, its potential for cytotoxicity at higher concentrations must be considered.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in stock solution The concentration of this compound exceeds its solubility limit in the chosen solvent.Prepare a more dilute stock solution. If using DMSO, gentle warming and vortexing may aid dissolution.
Cloudiness or precipitation upon dilution in aqueous media "Concentration shock" from rapid change in solvent polarity. The final concentration exceeds the aqueous solubility of this compound.Add the DMSO stock solution to the aqueous medium dropwise while vortexing to ensure rapid mixing. Consider using a co-solvent system as described in the FAQs. Ensure the final concentration does not exceed the aqueous solubility limit.
Inconsistent or non-reproducible assay results Incomplete dissolution or precipitation of this compound in the final working solution.Always prepare fresh dilutions from the stock solution for each experiment. Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
Cell toxicity observed in vehicle control wells The final concentration of the organic solvent (e.g., DMSO) is too high for the cell line being used.Determine the maximum tolerated solvent concentration for your specific cell line and assay duration through a dose-response experiment with the solvent alone. Reduce the final solvent concentration in your experiments accordingly.

Quantitative Solubility Data

Solvent Solubility of this compound Temperature Reference
Water320 mg/L20°C[4][5]
Acetone450 g/L (450,000 mg/L)20°C[4]
AcetonitrileA solution of 100 µg/mL is commercially available.Not Specified[6]
Related Triazine (Atrazine)
DMSO~20 mg/mLNot Specified[1]
Ethanol~1 mg/mLNot Specified[1]
Related Triazine (Terbutryn)
DMSO≥ 100 mg/mLNot Specified[2]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution and Working Solutions

This protocol provides a general guideline for dissolving this compound for in-vitro cell-based assays.

Materials:

  • This compound (solid)

  • 100% sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Aqueous cell culture medium or buffer

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 10 mM in DMSO):

    • Calculate the required mass of this compound for your desired stock concentration and volume. (Molecular Weight of this compound: 271.39 g/mol )

    • Weigh the this compound into a sterile microcentrifuge tube.

    • Add the calculated volume of 100% sterile DMSO.

    • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Store the stock solution at -20°C for long-term storage.

  • Prepare Intermediate Dilutions (if necessary):

    • Depending on your final desired concentrations, it may be necessary to prepare intermediate dilutions from your concentrated stock solution using 100% DMSO.

  • Prepare the Final Working Solution:

    • Warm your cell culture medium or buffer to 37°C.

    • Add the required volume of the this compound stock solution (or intermediate dilution) to the pre-warmed medium to achieve your final desired concentration. Important: The final DMSO concentration should be kept as low as possible (ideally ≤ 0.5%).

    • Immediately vortex the solution to ensure rapid and uniform mixing.

    • Visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.

    • Use the freshly prepared working solution for your in-vitro experiments.

Visualizations

experimental_workflow Experimental Workflow for this compound Solubilization cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound add_dmso Add 100% DMSO weigh->add_dmso vortex_warm Vortex / Gentle Warming add_dmso->vortex_warm stock_solution Concentrated Stock Solution (e.g., 10 mM) vortex_warm->stock_solution add_stock Add Stock to Medium stock_solution->add_stock warm_medium Pre-warm Aqueous Medium (37°C) warm_medium->add_stock vortex_mix Vortex Immediately add_stock->vortex_mix final_solution Final Working Solution vortex_mix->final_solution precipitation Precipitation? vortex_mix->precipitation precipitation->final_solution No co_solvent Use Co-solvent System precipitation->co_solvent Yes sonicate Sonicate Solution precipitation->sonicate Yes

Caption: Workflow for preparing this compound solutions.

signaling_pathway Proposed Signaling Pathway Inhibition by Triazine Herbicides cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm relaxin Relaxin rxfp1 RXFP1 Receptor relaxin->rxfp1 Activates pi3k PI3K rxfp1->pi3k erk ERK rxfp1->erk akt AKT pi3k->akt nos NOS2 / NOS3 akt->nos erk->nos no Nitric Oxide (NO) nos->no Catalyzes This compound Triazine Herbicides (e.g., this compound) This compound->rxfp1 Antagonistic Binding

Caption: Inhibition of Relaxin signaling by triazines.[6][7]

References

Troubleshooting poor chromatographic peak shape for Methoprotryne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor chromatographic peak shapes encountered during the analysis of Methoprotryne.

Common Peak Shape Issues

Poor peak shape can compromise the accuracy and reproducibility of quantitative analysis. The most common issues observed are peak tailing, peak fronting, split peaks, and the appearance of ghost peaks. Each issue has distinct causes and solutions.

Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half. This is the most common peak shape distortion, particularly for basic compounds like this compound.

Frequently Asked Questions (FAQs) - Peak Tailing

Q1: Why is my this compound peak tailing?

A1: Peak tailing for this compound, a basic compound, is often caused by secondary interactions between the analyte and the stationary phase.[1] The primary cause is the interaction of the basic amine groups on the this compound molecule with acidic residual silanol groups on the surface of silica-based reversed-phase columns.[1][2][3] This is especially prominent when the mobile phase pH is above 3, as the silanol groups become ionized and can strongly interact with the protonated basic analyte.[1][2]

Other potential causes include:

  • Column Overload : Injecting too much sample (mass overload) or too large a volume can lead to tailing.[4][5]

  • Column Contamination/Degradation : Accumulation of contaminants on the column inlet frit or a void in the column bed can distort peak shape.[1][4]

  • Extra-Column Effects : Excessive dead volume in the tubing, fittings, or connections between the injector and detector can cause peak broadening and tailing.[2][3][4]

Q2: How can I eliminate peak tailing for this compound?

A2: To eliminate peak tailing, you need to minimize the secondary interactions and address other potential system issues. Here are the recommended strategies:

  • Adjust Mobile Phase pH : Lowering the pH of the mobile phase to 3.0 or below will protonate the residual silanol groups, minimizing their interaction with the basic this compound molecule.[1][5]

  • Use a Modern Column : Employ a high-purity, silica-based column with end-capping or a base-deactivated stationary phase.[1][2][5] These columns have fewer accessible silanol groups, reducing the chance for secondary interactions.

  • Optimize Buffer Concentration : Using a buffer (e.g., phosphate or acetate) at a concentration of 10-25 mM can help maintain a stable pH and mask residual silanol activity.[5][6]

  • Reduce Sample Load : If column overload is suspected, try diluting your sample or reducing the injection volume.[5]

  • Perform Column Maintenance : If the column is contaminated, flush it with a strong solvent. If a frit is blocked, back-flushing the column (if permitted by the manufacturer) may resolve the issue.[6][7]

Troubleshooting Workflow for Peak Tailing

The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing.

G start Peak Tailing Observed for this compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks extra_column_volume Check for Extra-Column Volume (e.g., long/wide tubing, bad fittings) check_all_peaks->extra_column_volume Yes secondary_interactions Suspect Secondary Interactions or Chemical Effects check_all_peaks->secondary_interactions No yes_all_peaks Yes column_void Inspect for Column Void/ Blocked Frit extra_column_volume->column_void flush_column Back-flush or Replace Column column_void->flush_column end_good Peak Shape Improved flush_column->end_good end_bad Problem Persists: Consult Manufacturer flush_column->end_bad no_only_this compound No adjust_ph Lower Mobile Phase pH (e.g., to pH 2.5-3.0) secondary_interactions->adjust_ph use_endcapped_column Use End-Capped or Base-Deactivated Column adjust_ph->use_endcapped_column check_overload Check for Column Overload (Reduce sample concentration) use_endcapped_column->check_overload check_overload->end_good check_overload->end_bad

Caption: A flowchart for troubleshooting peak tailing issues.

Experimental Protocol: Mobile Phase pH Optimization

This protocol details the steps to determine the optimal mobile phase pH for improving the peak shape of this compound.

  • Prepare Stock Solutions :

    • Prepare a 1 mg/mL stock solution of this compound standard in methanol.

    • Prepare mobile phase A: 0.1% Formic Acid in Water.

    • Prepare mobile phase B: Acetonitrile.

    • Prepare several aqueous mobile phases (Mobile Phase A) with different pH values (e.g., pH 2.5, 3.0, 4.0, 5.0) using appropriate buffers like phosphate or acetate.

  • Initial Chromatographic Conditions :

    • Column : C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase : 60:40 (Mobile Phase A at pH 5.0 : Mobile Phase B)

    • Flow Rate : 1.0 mL/min

    • Injection Volume : 10 µL

    • Detection : UV at 220 nm

    • Temperature : 25°C

  • Experimental Procedure :

    • Equilibrate the column with the initial mobile phase for at least 15 minutes.

    • Inject the this compound standard and record the chromatogram.

    • Calculate the USP tailing factor (Tf). An ideal peak has a Tf of 1.0.

    • Flush the system and column thoroughly with a 50:50 mixture of water and acetonitrile.

    • Repeat the analysis using the mobile phase with the next pH value (e.g., pH 4.0), ensuring the column is fully equilibrated before injection.

    • Continue this process for all prepared pH values.

  • Data Analysis :

    • Compare the chromatograms and tabulate the retention time and tailing factor for each pH.

    • Select the pH that provides the most symmetrical peak (Tf closest to 1.0) with adequate retention.

Mobile Phase pHTailing Factor (Tf)Retention Time (min)
5.02.15.8
4.01.76.2
3.01.26.5
2.51.16.7

Note: The data in this table is illustrative and will vary based on the specific column and system used.

Peak Fronting

Peak fronting, where the first half of the peak is broader than the second, often resembles a "shark fin." It is typically less common than peak tailing but can also significantly impact quantification.

Frequently Asked Questions (FAQs) - Peak Fronting

Q1: My this compound peak looks like a shark fin. What causes this?

A1: This phenomenon, known as peak fronting, is most commonly caused by two issues:

  • Column Overload : Injecting a sample that is too concentrated (mass overload) or too large in volume can saturate the stationary phase at the column inlet, causing molecules to travel down the column faster than they should, resulting in a fronting peak.[8][9][10]

  • Sample Solvent Incompatibility : If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, the sample band will not focus properly at the head of the column.[8][11][12] This causes the band to spread and elute prematurely, leading to fronting.[8]

  • Column Degradation : In some cases, a physical collapse of the column bed can also lead to peak fronting.[8][9]

Q2: How do I fix peak fronting?

A2: The solution to peak fronting depends on the cause:

  • For Column Overload : Prepare a dilution series of your sample (e.g., 100, 50, 20, 10, 1 µg/mL) and inject each one.[7] Observe the concentration at which the peak shape becomes symmetrical. This will define the upper limit of your linear range.[7] Alternatively, reduce the injection volume.[8]

  • For Solvent Incompatibility : Always try to dissolve your sample in the initial mobile phase.[13][14] If the sample is not soluble, use the weakest possible solvent that will dissolve it.

  • For a Damaged Column : If the above solutions do not work, the column may be irreversibly damaged and should be replaced.[8][12]

Logical Diagram: Diagnosing Peak Fronting

G start Peak Fronting Observed check_overload Is the column overloaded? start->check_overload dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No yes_overload Yes end_good Peak Shape Restored dilute_sample->end_good no_overload No dissolve_in_mp Dissolve Sample in Initial Mobile Phase check_solvent->dissolve_in_mp Yes check_column Suspect Column Damage (e.g., bed collapse) check_solvent->check_column No yes_solvent Yes dissolve_in_mp->end_good no_solvent No replace_column Replace Column check_column->replace_column

Caption: A decision tree for troubleshooting peak fronting.

Split Peaks

Split peaks appear as two or more distinct peaks for a single analyte, which can lead to incorrect quantification and identification.

Frequently Asked Questions (FAQs) - Split Peaks

Q1: Why is my this compound peak splitting into two?

A1: Peak splitting can be caused by either chemical or physical problems within the HPLC system.

  • Blocked Inlet Frit : If the inlet frit of the column becomes partially blocked with particulate matter from the sample or mobile phase, the sample flow onto the column becomes uneven, causing the peak to split.[6][15][16] This typically affects all peaks in the chromatogram.[15]

  • Column Void : A void or channel can form at the head of the column bed due to high pressure or pH stress.[7][15] This creates different flow paths for the analyte, resulting in a split or shouldered peak.[15]

  • Sample Solvent Effect : Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause the peak to split, especially for early eluting peaks.[13][17]

  • Co-elution : It's possible that the split peak is actually two different compounds eluting very close together.[1][17] This could be an impurity or a related compound.

Q2: How can I resolve split peaks?

A2:

  • Confirm the Cause : First, determine if all peaks are splitting or just the analyte peak. If all peaks are split, the problem is likely physical (blocked frit or column void).[15] If only the this compound peak is split, it could be a chemical or co-elution issue.[17]

  • Address Physical Issues :

    • Filter your samples and mobile phases using a 0.45 µm or 0.22 µm filter to prevent particulates from reaching the column.[18]

    • If a blocked frit is suspected, try reversing and flushing the column (check manufacturer's instructions first).[6][7]

    • If a column void has formed, the column usually needs to be replaced .

  • Address Chemical Issues :

    • Prepare the sample in the mobile phase to avoid solvent mismatch effects.[13][14]

    • To check for co-elution , try changing the mobile phase composition or gradient slope to see if the two peaks resolve.[17]

Ghost Peaks

Ghost peaks are unexpected peaks that appear in a chromatogram, often during a blank run or in between sample peaks.

Frequently Asked Questions (FAQs) - Ghost Peaks

Q1: I see extra peaks in my blank gradient run. What are they and where do they come from?

A1: These are known as ghost peaks and do not originate from your injected sample.[19] They are typically impurities that have accumulated on the column and are being eluted by the gradient. Common sources include:

  • Contaminated Mobile Phase : Impurities in the solvents (especially water) or additives (buffers, acids) are a frequent cause.[19][20][21]

  • Sample Carryover : Residue from a previous, more concentrated sample sticking to the injector needle, valve, or loop.[11]

  • Late Elution : A strongly retained compound from a previous injection that did not elute during its run and appears in a subsequent run.[11]

  • System Contamination : Contaminants leaching from tubing, vials, or other system components.[19][20]

Q2: How can I eliminate ghost peaks?

A2: A systematic approach is needed to identify and eliminate the source of ghost peaks.

  • Run a Blank Gradient : Run a gradient with no injection. If the peaks appear, the source is the mobile phase or the system itself.[20][22]

  • Isolate the Source :

    • Mobile Phase : Use fresh, high-purity HPLC-grade solvents and additives.[20] If you suspect the water, try a different source.

    • System : Systematically bypass components (e.g., replace the column with a union) to see if the peak disappears.

    • Carryover : Inject a blank solvent after a concentrated sample. If the analyte peak appears at a smaller size, improve your needle wash method.

  • Preventative Measures :

    • Always use high-purity solvents.

    • Filter all mobile phases.

    • Flush the column and system regularly.

    • Consider installing a "ghost trap" column between the mixer and the injector to remove mobile phase contaminants.[23]

Workflow: Identifying the Source of Ghost Peaks

G start Ghost Peak Observed blank_gradient Run a Blank Gradient (No Injection) start->blank_gradient peak_present Is the peak still present? blank_gradient->peak_present source_system Source is System or Mobile Phase peak_present->source_system Yes source_injector Source is Injector-Related peak_present->source_injector No yes_present Yes new_mobile_phase Prepare Fresh Mobile Phase with High-Purity Solvents source_system->new_mobile_phase check_again Peak still present? new_mobile_phase->check_again system_contamination Source is System Contamination (Flush Tubing, Check Components) check_again->system_contamination Yes end_good Ghost Peak Eliminated check_again->end_good No no_present No inject_blank Inject Blank Solvent source_injector->inject_blank check_carryover Does peak appear? (Indicates Carryover) inject_blank->check_carryover improve_wash Improve Needle Wash Protocol check_carryover->improve_wash Yes improve_wash->end_good

Caption: A workflow for isolating the source of ghost peaks.

References

Technical Support Center: Minimizing Photodegradation of Methoprotryne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the photodegradation of Methoprotryne during experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photodegradation a concern?

A1: this compound is a triazine herbicide. Like many compounds in this class, it is susceptible to degradation upon exposure to light, particularly UV radiation. This photodegradation can lead to a decrease in the concentration of the active compound in your experimental solutions, resulting in inaccurate and unreliable data.

Q2: What are the primary pathways of this compound photodegradation?

A2: The photodegradation of triazine herbicides, including those structurally similar to this compound, typically involves several key pathways. These include the partial or complete loss of side-chains (dealkylation), the substitution of the heteroatom-containing side-chain with a hydroxyl group, and oxidation of the sulfur atom.[1] These reactions alter the chemical structure of this compound, leading to the formation of various degradation products.

Q3: What factors can influence the rate of this compound photodegradation?

A3: Several factors can accelerate the photodegradation of this compound. These include the intensity and wavelength of the light source (UV light is particularly damaging), the duration of light exposure, the presence of photosensitizing agents in the experimental medium, and the temperature of the solution.

Q4: How can I protect my this compound samples during experimental procedures?

A4: To minimize photodegradation, it is crucial to work in a dimly lit area or under amber or red light conditions. Experimental containers, such as flasks and microplates, should be wrapped in aluminum foil.[2] Using amber-colored vials or centrifuge tubes is also highly recommended.[3][4][5][6] It is best practice to prepare this compound solutions fresh and use them promptly.[2]

Q5: Are there any chemical stabilizers I can add to my this compound solutions?

A5: While specific photostabilizers for this compound are not well-documented in publicly available literature, the use of antioxidants or quenchers of reactive oxygen species can be a general strategy for mitigating photodegradation of photosensitive compounds.[7] However, the compatibility and potential interference of such additives with your specific experimental setup must be carefully evaluated.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in bioassays.

  • Possible Cause: Photodegradation of this compound leading to variable concentrations of the active compound.

  • Troubleshooting Steps:

    • Strictly adhere to light-protection protocols: Always use amber vials or wrap containers in aluminum foil.[2]

    • Work under low-light conditions: Minimize exposure to ambient laboratory light.

    • Prepare fresh solutions: Prepare this compound solutions immediately before use and avoid storing them for extended periods, even in the dark.

    • Run a dark control: Include a control sample that is handled identically but kept in complete darkness to assess the extent of degradation due to factors other than light. A significant difference between the exposed and dark control samples points to photodegradation.[2]

Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, UPLC-MS/MS).

  • Possible Cause: Formation of photodegradation products.

  • Troubleshooting Steps:

    • Confirm photodegradation: Analyze a "dark control" sample to verify if the extra peaks are absent.

    • Reduce light exposure: If photodegradation is confirmed, minimize light exposure during sample preparation and analysis.

    • Characterize degradation products: If necessary, use techniques like mass spectrometry to identify the structure of the degradation products. This can provide insights into the degradation pathway.

    • Optimize analytical method: Ensure your analytical method can separate the parent this compound from its potential degradation products.

Issue 3: A visible color change in the this compound solution over time.

  • Possible Cause: Significant degradation of the compound.

  • Troubleshooting Steps:

    • Discard the solution: Do not use a discolored solution as its composition is compromised.

    • Prepare a new solution under stringent light-protected conditions: Use fresh solvent and high-purity this compound.

    • Store stock solutions appropriately: If stock solutions must be stored, keep them in a freezer in small, single-use aliquots in amber vials to minimize light exposure and freeze-thaw cycles.

Quantitative Data on Photodegradation of Related Triazine Herbicides

HerbicideLight SourceMatrixHalf-life (t½)Reference
AtrazineUV radiation (>290 nm)Distilled WaterNot specified[8]
SimazineUV radiation (>290 nm)Distilled WaterNot specified[8]
PrometrynUV radiation (>290 nm)Distilled WaterNot specified[8]
AtrazineSimulated solar lightAqueous TiO₂ suspension10.8 - 38.3 min[9]
PropazineSimulated solar lightAqueous TiO₂ suspension10.8 - 38.3 min[9]
CyanazineSimulated solar lightAqueous TiO₂ suspension10.8 - 38.3 min[9]
PrometrynSimulated solar lightAqueous TiO₂ suspension10.8 - 38.3 min[9]
Simetryn365 nm UV irradiationAqueous Fe₃O₄/SiO₂/TiO₂ suspension~60 min (for 50% degradation)[10]
Prometryn365 nm UV irradiationAqueous Fe₃O₄/SiO₂/TiO₂ suspension< 240 min (for complete degradation)[10]

Experimental Protocols

Protocol 1: General Handling and Storage of this compound to Minimize Photodegradation
  • Acquisition and Storage of Solid Compound:

    • Upon receipt, store solid this compound in its original container in a cool, dark, and dry place.

    • Minimize exposure to light immediately upon opening the container.

  • Preparation of Stock Solutions:

    • Conduct all weighing and dissolution procedures in a dimly lit room or under amber or red lighting.

    • Use amber glass vials or volumetric flasks for preparing stock solutions.[3][4][5][6] If unavailable, wrap clear glassware completely in aluminum foil.

    • Prepare solutions fresh whenever possible. If a stock solution needs to be stored, divide it into single-use aliquots in amber vials and store at -20°C or below. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions and Experimental Samples:

    • Prepare working solutions from the stock solution immediately before the experiment.

    • Use amber-colored microplates, tubes, or flasks for your experiments. If using clear plates or tubes, keep them in a light-blocking container or wrap them in foil until analysis.[2]

Protocol 2: Conducting a Photostability Study for this compound

This protocol is adapted from general photostability testing guidelines.[11][12][13][14]

  • Objective: To determine the extent of this compound photodegradation under specific experimental light conditions.

  • Materials:

    • This compound

    • Appropriate solvent (e.g., acetonitrile, methanol, or a buffer compatible with your experiment)

    • Transparent and amber glass vials

    • Aluminum foil

    • A controlled light source (photostability chamber with a calibrated light source is ideal)

    • Analytical instrument (e.g., UPLC-MS/MS)

  • Procedure:

    • Sample Preparation:

      • Prepare a solution of this compound at a known concentration in the desired solvent.

      • Divide the solution into two sets of transparent vials.

      • Wrap one set of vials completely in aluminum foil to serve as the "dark control."[2][12]

    • Light Exposure:

      • Place both the exposed and dark control samples in your experimental setup with the intended light source. If using a photostability chamber, expose the samples to a standardized light dose (e.g., 1.2 million lux hours for visible light and 200 watt hours/square meter for UVA light).[12][14]

    • Sampling and Analysis:

      • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from both the exposed and dark control samples.

      • Immediately analyze the samples using a validated analytical method (e.g., UPLC-MS/MS) to quantify the concentration of this compound.

  • Data Analysis:

    • Compare the concentration of this compound in the exposed samples to the dark control samples at each time point.

    • Calculate the percentage of degradation in the light-exposed samples.

    • If desired, determine the degradation kinetics (e.g., half-life) by plotting the concentration of this compound versus time.

Visualizations

Experimental_Workflow Experimental Workflow for Minimizing this compound Photodegradation cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis start Start weigh Weigh Solid this compound (Low Light Conditions) start->weigh dissolve Dissolve in Solvent (Amber Glassware) weigh->dissolve stock Prepare Stock Solution dissolve->stock working Prepare Working Solution (Use Immediately) stock->working setup Set up Experiment (Light-Protected Containers) working->setup dark_control Include Dark Control setup->dark_control expose Expose to Light Source setup->expose sample Collect Samples at Time Points dark_control->sample expose->sample analyze Analyze via UPLC-MS/MS sample->analyze data Compare Exposed vs. Dark Control analyze->data end End data->end Troubleshooting_Logic Troubleshooting Logic for Unexpected Results start Inconsistent Results or Unexpected Chromatographic Peaks check_light Were light protection protocols followed? start->check_light check_fresh Were solutions prepared fresh? check_light->check_fresh Yes implement_light Implement Strict Light Protection: - Amber vials/foil wrap - Low light conditions check_light->implement_light No prepare_fresh Prepare Fresh Solutions Immediately Before Use check_fresh->prepare_fresh No dark_control Run a Dark Control Experiment check_fresh->dark_control Yes implement_light->check_fresh prepare_fresh->dark_control compare Compare Results of Exposed vs. Dark Control dark_control->compare photodegradation Photodegradation is Likely compare->photodegradation Significant Difference other_issue Investigate Other Experimental Variables compare->other_issue No Significant Difference

References

Validation & Comparative

A Comparative Efficacy Analysis of Methoprotryne and Atrazine for Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the herbicidal efficacy of Methoprotryne and Atrazine, two triazine-class herbicides. Both compounds function by inhibiting photosynthesis, a critical process for plant survival. This document synthesizes available experimental data to offer a comparative overview of their performance, application, and mechanism of action, alongside detailed experimental protocols relevant to their evaluation.

Herbicidal Spectrum and Efficacy

Both this compound and Atrazine are selective herbicides, meaning they are effective against specific weed species while leaving certain crops unharmed.[1] Their primary mode of action is the inhibition of Photosystem II (PSII), a key component of the photosynthetic electron transport chain in plants.[1][2]

Atrazine is a widely utilized herbicide with a broad spectrum of activity against many annual broadleaf and grass weeds.[3][4] It can be applied both before weeds emerge (pre-emergence) and after they have started to grow (post-emergence).[1][4] Its effectiveness is well-documented for crops such as corn, sorghum, and sugarcane.[1][3] However, the repeated and widespread use of Atrazine has led to the development of resistance in several weed species, including waterhemp and Palmer amaranth.[1]

This compound is primarily used as a post-emergence herbicide to control weed grasses in winter-sown cereals.[5] It is often used in combination with another triazine herbicide, simazine, to broaden the spectrum of controlled weeds.[5] While specific data on its full weed control spectrum is less abundant in publicly available literature compared to Atrazine, its targeted application in cereals suggests efficacy against common grass weeds prevalent in those cropping systems.

Quantitative Efficacy Data

The following tables summarize the known application rates and target weed categories for this compound and Atrazine. It is important to note that the available quantitative data for this compound is less detailed than for the more extensively studied Atrazine.

Table 1: Application Rates and Crop Usage

HerbicideTypical Application RatePrimary Crop Applications
This compound 1.5 - 2.0 kg active ingredient/hectareWinter-sown cereals[5]
Atrazine 0.5 - 4.0 pints/acre (dependent on soil type and application timing)Corn, Sorghum, Sugarcane[1][6]

Table 2: Comparative Weed Control Spectrum

Weed CategoryThis compound EfficacyAtrazine Efficacy
Broadleaf Weeds Information not readily availableHigh efficacy against species like pigweed, lambsquarters, and morningglory[3][4][6]
Grass Weeds Effective against weed grasses in cereals[5]Effective against species like crabgrass, foxtail, and barnyardgrass[3][6]

Mechanism of Action: Photosystem II Inhibition

Both this compound and Atrazine disrupt photosynthesis by binding to the D1 protein in Photosystem II. This binding action blocks the electron flow from plastoquinone (PQ) to the cytochrome b6f complex, thereby halting the production of ATP and NADPH, which are essential for carbon fixation. The blockage of electron transport leads to the formation of reactive oxygen species, causing oxidative damage to plant cells and ultimately leading to plant death.

G cluster_0 Photosystem II (PSII) cluster_1 Inhibition Site cluster_2 Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA Electron Transfer QB QB (D1 Protein) QA->QB Cyt_b6f Cytochrome b6f QB->Cyt_b6f Electron to PQ Pool Herbicides This compound & Atrazine Herbicides->QB Binding & Inhibition PC Plastocyanin Cyt_b6f->PC PSI Photosystem I PC->PSI G cluster_0 Preparation cluster_1 Treatment cluster_2 Data Collection & Analysis A Seed Sowing (Weed & Crop Species) B Plant Growth (Controlled Environment) A->B C Herbicide Application (Range of Doses) B->C D Visual Injury Rating (7, 14, 21 DAT) C->D E Biomass Measurement (Dry Weight) C->E F ED50 Calculation D->F E->F G cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Analysis A Excise Leaf Discs B Incubate with Herbicide (Varying Concentrations) A->B C Measure Fo and Fm (PAM Fluorometer) B->C D Calculate Fv/Fm C->D E Determine IC50 D->E

References

Synergistic Alliances: Enhancing Weed Control with Methoprotryne Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methoprotryne, a selective s-triazine herbicide, has long been a tool in the agricultural sector for the post-emergence control of grass weeds in cereal crops. Its primary mechanism of action involves the inhibition of photosynthesis at Photosystem II (PSII). While effective on its own, the combination of this compound with other herbicides can lead to synergistic effects, resulting in broader-spectrum weed control, reduced application rates, and a potential strategy to mitigate the development of herbicide resistance. This guide provides a comparative analysis of the synergistic potential of this compound with other herbicide classes, supported by experimental data from analogous s-triazine herbicides and detailed experimental protocols.

Understanding Synergy

Herbicide synergy occurs when the combined effect of two or more herbicides is greater than the sum of their individual effects. This can be a result of various mechanisms, including enhanced uptake, translocation, or inhibition of different metabolic pathways within the target weed. The evaluation of such interactions is crucial for the development of effective and sustainable weed management strategies.

This compound in Combination: A Focus on Photosystem II Inhibition

As a PSII inhibitor, this compound disrupts the electron transport chain in plants, leading to a cascade of events that ultimately cause cell death. The synergistic potential of PSII inhibitors, such as the closely related s-triazine herbicide atrazine, has been well-documented with herbicides from other classes.

Combination with other Photosystem II Inhibitors: The Case of Simazine
Potential Synergy with Other Herbicide Classes

While direct studies on this compound are limited, extensive research on atrazine, another s-triazine PSII inhibitor, provides strong evidence for potential synergistic interactions with other herbicide classes. These findings offer a valuable framework for predicting the synergistic behavior of this compound.

Table 1: Synergistic Effects of Atrazine (a this compound analogue) with Other Herbicide Classes

Herbicide ClassExample HerbicideWeed SpeciesObserved EffectReference
HPPD InhibitorMesotrionePalmer amaranth (Amaranthus palmeri)Synergistic control[1]
HPPD InhibitorMesotrioneVelvetleaf (Abutilon theophrasti)Synergistic control[1]
HPPD InhibitorMesotrioneCommon cocklebur (Xanthium strumarium)Synergistic control[1]
Carotenoid Biosynthesis InhibitorNorflurazonRed morningglory (Ipomoea coccinea)Synergistic effects[2]
Carotenoid Biosynthesis InhibitorClomazoneRed morningglory (Ipomoea coccinea)Synergistic effects[2]

Note: This table presents data for atrazine as a proxy for this compound due to the limited availability of specific studies on this compound combinations.

Experimental Protocols for Assessing Synergy

The synergistic, antagonistic, or additive effect of herbicide combinations can be quantitatively assessed using various methods. The most widely accepted method is the Colby's method.

Colby's Method

This method calculates the expected additive response of a herbicide mixture based on the observed responses of the individual herbicides.

Formula:

E = (X + Y) - (XY / 100)

Where:

  • E is the expected percent inhibition of the mixture.

  • X is the percent inhibition of herbicide A at a given concentration.

  • Y is the percent inhibition of herbicide B at a given concentration.

If the observed inhibition of the mixture is significantly greater than the calculated expected value (E), the interaction is considered synergistic. If it is significantly less, the interaction is antagonistic. If it is not significantly different, the effect is additive.[3][4][5]

Experimental Workflow for Synergy Assessment

G cluster_0 Preparation cluster_1 Treatment Application cluster_2 Data Collection & Analysis cluster_3 Conclusion Weed_Cultivation Weed Species Cultivation Individual_A Apply Herbicide A (Multiple Concentrations) Weed_Cultivation->Individual_A Individual_B Apply Herbicide B (Multiple Concentrations) Weed_Cultivation->Individual_B Combination Apply Herbicide A + B (Multiple Combinations) Weed_Cultivation->Combination Control Untreated Control Weed_Cultivation->Control Herbicide_Stock Herbicide Stock Solution Preparation Herbicide_Stock->Individual_A Herbicide_Stock->Individual_B Herbicide_Stock->Combination Data_Collection Measure Weed Response (e.g., Biomass, Height) Individual_A->Data_Collection Individual_B->Data_Collection Combination->Data_Collection Control->Data_Collection Inhibition_Calc Calculate % Inhibition Data_Collection->Inhibition_Calc Colby_Calc Calculate Expected Response (Colby's Method) Inhibition_Calc->Colby_Calc Comparison Compare Observed vs. Expected Colby_Calc->Comparison Synergy Synergistic Comparison->Synergy Additive Additive Comparison->Additive Antagonistic Antagonistic Comparison->Antagonistic G cluster_0 Herbicides cluster_1 Plant Cellular Processes cluster_2 Physiological Effects cluster_3 Outcome This compound This compound (PSII Inhibitor) PSII Photosystem II This compound->PSII Inhibits Herbicide_B Partner Herbicide (e.g., HPPD Inhibitor) Carotenoid Carotenoid Biosynthesis Herbicide_B->Carotenoid Inhibits Plastoquinone Plastoquinone Biosynthesis Herbicide_B->Plastoquinone Inhibits ET_Block Electron Transport Blockage PSII->ET_Block Photooxidation Photooxidative Damage Carotenoid->Photooxidation Protects Against Bleaching Chlorophyll & Carotenoid Degradation (Bleaching) Carotenoid->Bleaching Plastoquinone->ET_Block Required for ROS Reactive Oxygen Species (ROS) Production ET_Block->ROS ROS->Photooxidation Cell_Death Synergistic Cell Death Photooxidation->Cell_Death Bleaching->Cell_Death

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Methoprotryne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three common analytical methods for the quantification of Methoprotryne, a triazine herbicide: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to offer a comprehensive overview of their performance characteristics, supported by experimental data, to aid in method selection and cross-validation.

Data Presentation: Performance Comparison of Analytical Methods

The quantitative performance of an analytical method is paramount for ensuring the accuracy and reliability of results. The following table summarizes key validation parameters for the analysis of triazine herbicides, including this compound, by HPLC-UV, GC-MS, and LC-MS/MS. The data presented are representative values compiled from various validation studies.

Performance ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (Correlation Coefficient, r²) >0.99>0.995[1]>0.99[2]
Accuracy (Recovery) 85 - 115%95% - 110%[3]70 - 120%[2][4]
Precision (% Relative Standard Deviation, %RSD) < 15%< 15%[5]< 20%[2][4]
Limit of Detection (LOD) 0.1 - 10 µg/L0.01 - 0.1 µg/L0.001 - 0.1 µg/L[6]
Limit of Quantification (LOQ) 0.5 - 50 µg/L0.1 µg/L[3]0.01 - 0.5 µg/L[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. The following sections outline typical experimental protocols for the HPLC-UV, GC-MS, and LC-MS/MS analysis of this compound in water samples.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in moderately contaminated water samples.

  • Sample Preparation:

    • Filter a 100 mL water sample through a 0.45 µm membrane filter.

    • If necessary, perform a solid-phase extraction (SPE) for sample clean-up and concentration. Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Pass the water sample through the SPE cartridge.

    • Elute the retained analytes with a suitable organic solvent, such as acetonitrile or methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at a wavelength of 220 nm.[7]

  • Quantification:

    • Prepare a series of calibration standards of this compound in the mobile phase.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher sensitivity and selectivity compared to HPLC-UV and is suitable for trace-level analysis of this compound.

  • Sample Preparation:

    • To a 500 mL water sample, add a surrogate internal standard (e.g., Atrazine-d5).

    • Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like dichloromethane or a solid-phase extraction (SPE) as described for HPLC-UV.

    • Dry the organic extract with anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL.

  • GC-MS Conditions:

    • Gas Chromatograph (GC): Equipped with a capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[8]

    • Injection: 1 µL of the extract in splitless mode.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A programmed temperature ramp is used to separate the analytes (e.g., initial temperature of 60°C, ramped to 280°C).[8]

    • Mass Spectrometer (MS): Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[3] Electron ionization (EI) is typically used.

  • Identification and Quantification:

    • Analytes are identified by their retention time and the presence of characteristic ions.

    • Quantification is achieved using the internal standard method, comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides the highest sensitivity and selectivity, making it the gold standard for the analysis of this compound at ultra-trace levels in complex matrices.

  • Sample Preparation:

    • For direct injection, water samples may only require filtration and the addition of an internal standard.

    • For pre-concentration, solid-phase extraction (SPE) can be employed as previously described.[9] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can also be adapted for water samples.[10][11]

  • LC-MS/MS Conditions:

    • Liquid Chromatograph (LC): A high-performance liquid chromatography system.

    • Column: A C18 or similar reversed-phase column.

    • Mobile Phase: A gradient elution using a mixture of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to enhance ionization.[12]

    • Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.[4]

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for triazines.

  • Analysis Mode:

    • Multiple Reaction Monitoring (MRM): Used for high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

    • Identification: Analytes are identified by their retention time and the ratio of two specific MRM transitions.

    • Quantification: Quantification is performed by comparing the peak area of the primary MRM transition of the analyte to that of the internal standard against a calibration curve.

Mandatory Visualization

The following diagrams illustrate the cross-validation workflow for analytical methods and a logical comparison of the three techniques.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Purpose Define Purpose and Scope of Cross-Validation Select_Methods Select Analytical Methods (e.g., HPLC-UV, GC-MS, LC-MS/MS) Define_Purpose->Select_Methods Define_Criteria Define Acceptance Criteria (Accuracy, Precision, Linearity) Select_Methods->Define_Criteria Prepare_Samples Prepare Standard and Spiked Samples Define_Criteria->Prepare_Samples Analyze_Method1 Analyze Samples with Method 1 Prepare_Samples->Analyze_Method1 Analyze_Method2 Analyze Samples with Method 2 Prepare_Samples->Analyze_Method2 Analyze_Method3 Analyze Samples with Method 3 Prepare_Samples->Analyze_Method3 Collect_Data Collect and Process Data Analyze_Method1->Collect_Data Analyze_Method2->Collect_Data Analyze_Method3->Collect_Data Compare_Results Compare Results Against Acceptance Criteria Collect_Data->Compare_Results Assess_Comparability Assess Method Comparability Compare_Results->Assess_Comparability Conclusion Conclusion and Reporting Assess_Comparability->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

MethodComparison cluster_hplcuv HPLC-UV cluster_gcms GC-MS cluster_lcmsms LC-MS/MS HPLC_UV HPLC-UV HPLC_UV_Pros Pros: - Cost-effective - Robust and simple - Good for routine analysis HPLC_UV_Cons Cons: - Lower sensitivity - Lower selectivity GC_MS GC-MS GC_MS_Pros Pros: - High sensitivity - High selectivity - Good for volatile compounds GC_MS_Cons Cons: - Requires derivatization for some compounds - Not suitable for thermolabile compounds LC_MSMS LC-MS/MS LC_MSMS_Pros Pros: - Very high sensitivity - Very high selectivity - Applicable to a wide range of compounds LC_MSMS_Cons Cons: - High cost - Complex instrumentation - Potential for matrix effects This compound This compound Analysis This compound->HPLC_UV This compound->GC_MS This compound->LC_MSMS

Caption: Logical comparison of analytical methods for this compound.

References

A Comparative Environmental Risk Profile: Methoprotryne vs. Modern Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of herbicides in modern agriculture and environmental management necessitates a thorough understanding of their potential ecological ramifications. This guide provides a comprehensive comparison of the environmental impact of Methoprotryne, a triazine herbicide, with several classes of modern herbicides, including glyphosate, glufosinate, and dicamba. The data presented herein is collated from various scientific sources to facilitate an objective assessment of their relative environmental risks.

Quantitative Environmental Impact Assessment

The following tables summarize key environmental fate and ecotoxicity parameters for this compound and a selection of modern herbicides. These values are crucial for predicting the persistence, mobility, and potential for adverse effects of these compounds in terrestrial and aquatic ecosystems.

Soil Persistence and Mobility

The persistence of a herbicide in soil, often measured by its half-life (DT50), and its potential to move through the soil profile and reach groundwater (indicated by the organic carbon-water partition coefficient, Koc), are critical factors in its environmental risk assessment.

HerbicideChemical ClassSoil Half-life (DT50) (days)Soil Organic Carbon Partition Coefficient (Koc) (mL/g)Mobility Potential
This compound Triazine30 - 60400Moderate
Glyphosate Phosphonoglycine2 - 197 (typically 30-60)884 - 60,000Low to Immobile
Glufosinate Phosphinic Acid4 - 2310 - 1,000Low to Moderate
Dicamba Benzoic Acid< 7 - 402 - 50High
Nicosulfuron Sulfonylurea15 - 3050High

Note: DT50 and Koc values can vary significantly depending on soil type, temperature, moisture, and microbial activity. The ranges provided reflect this variability.

Aquatic Ecotoxicity

The acute toxicity of herbicides to aquatic organisms is a primary concern for environmental safety. The following table presents the median lethal concentration (LC50) or median effective concentration (EC50) for various aquatic species. Lower values indicate higher toxicity.

HerbicideFish (96-hr LC50) (mg/L)Aquatic Invertebrates (48-hr EC50) (mg/L)Algae (72-hr EC50) (mg/L)
This compound 8.0 (Rainbow Trout)42.0 (Daphnia magna)Not available
Glyphosate 10 - >1000 (various species)4.9 - 780 (Daphnia magna)0.1 - >1000 (various species)
Glufosinate 3.77 (Adult B. glabrata)0.0157 (Embryonic B. glabrata)Not available
Dicamba 28 - 516 (various species)3.9 - 11 (Gammarus lacustris, Daphnia pulex)0.1 - >10 (various species)
Nicosulfuron >100 (Rainbow Trout)>100 (Daphnia magna)0.01 - 0.1 (various species)

Note: Toxicity can be influenced by the specific formulation of the herbicide product. The data presented here generally pertains to the active ingredient.

Experimental Protocols

The data presented in this guide are primarily derived from studies following standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key experimental protocols used to generate the environmental fate and ecotoxicity data.

OECD 307: Aerobic and Anaerobic Transformation in Soil

This guideline is designed to determine the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.

  • Objective: To determine the dissipation time (DT50 and DT90) and identify major transformation products.

  • Methodology:

    • The test substance, typically radiolabelled, is applied to fresh soil samples.

    • For aerobic testing, the soil is maintained at a specific moisture content and temperature (e.g., 20°C) with a continuous supply of air.

    • For anaerobic testing, the soil is initially incubated aerobically and then flooded with water and maintained under an inert atmosphere (e.g., nitrogen).

    • Soil samples are taken at various time intervals and analyzed for the parent compound and its transformation products using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting.

    • The rate of mineralization is determined by trapping evolved ¹⁴CO₂.

  • Data Analysis: The decline of the test substance concentration over time is used to calculate the DT50 and DT90 values, typically using first-order kinetics.

OECD 203: Fish, Acute Toxicity Test

This test evaluates the acute lethal toxicity of a substance to fish.

  • Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour period.

  • Methodology:

    • Groups of fish of a recommended species (e.g., Rainbow Trout, Zebra fish) are exposed to a series of concentrations of the test substance in a static, semi-static, or flow-through system.

    • A control group is maintained in water without the test substance.

    • Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.

    • Water quality parameters such as pH, temperature, and dissolved oxygen are monitored throughout the test.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated at the end of the 96-hour exposure period using statistical methods such as probit analysis.

OECD 202: Daphnia sp. Acute Immobilisation Test

This guideline assesses the acute toxicity of a substance to aquatic invertebrates, specifically Daphnia magna.

  • Objective: To determine the concentration of a substance that causes immobilization in 50% of the exposed Daphnia (EC50) over a 48-hour period.

  • Methodology:

    • Young daphnids (<24 hours old) are exposed to a range of concentrations of the test substance in a static system.

    • A control group is maintained in the same conditions without the test substance.

    • The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.

  • Data Analysis: The EC50 value and its confidence limits are calculated for the 48-hour exposure period.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effect of a substance on the growth of freshwater algae.

  • Objective: To determine the concentration of a substance that inhibits the growth of a selected algal species by 50% (EC50) over a 72-hour period.

  • Methodology:

    • Exponentially growing cultures of a selected algal species (e.g., Pseudokirchneriella subcapitata) are exposed to a series of concentrations of the test substance.

    • The cultures are incubated under controlled conditions of light, temperature, and nutrients.

    • Algal growth is measured at 24, 48, and 72 hours by determining cell density or a surrogate parameter like chlorophyll fluorescence.

  • Data Analysis: The growth rate and yield are calculated for each concentration, and the EC50 is determined by comparing the response of the treated cultures to the control.

Visualizing Mechanisms and Workflows

Mechanism of Action: Photosystem II Inhibition by Triazine Herbicides

This compound, as a triazine herbicide, acts by inhibiting photosynthesis at Photosystem II (PSII). This diagram illustrates the blockage of the electron transport chain.

G cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo Electron Transfer QA QA (Plastoquinone A) Pheo->QA QB QB (Plastoquinone B) QA->QB ETC To Electron Transport Chain QB->ETC D1 D1 Protein Light Light Energy Light->P680 Excites This compound This compound This compound->D1 Binds to

Caption: Inhibition of electron transport in Photosystem II by this compound.

General Experimental Workflow for Herbicide Environmental Impact Assessment

The assessment of a herbicide's environmental impact follows a structured workflow, from initial characterization to detailed toxicological studies.

G cluster_physchem Physicochemical Properties cluster_envfate Environmental Fate cluster_ecotox Ecotoxicology cluster_risk Risk Assessment solubility Water Solubility (OECD 105) soil_deg Soil Degradation (DT50) (OECD 307) solubility->soil_deg kow Octanol-Water Partition Coefficient (Kow) (OECD 107/117) adsorption Soil Adsorption/Desorption (Koc) (OECD 106) kow->adsorption vp Vapor Pressure (OECD 104) vp->soil_deg pec Predicted Environmental Concentration (PEC) soil_deg->pec hydrolysis Hydrolysis (OECD 111) adsorption->pec fish_tox Fish Acute Toxicity (LC50) (OECD 203) pnec Predicted No-Effect Concentration (PNEC) fish_tox->pnec daphnia_tox Daphnia Acute Toxicity (EC50) (OECD 202) daphnia_tox->pnec algae_tox Algal Growth Inhibition (EC50) (OECD 201) algae_tox->pnec risk_quotient Risk Quotient (PEC/PNEC) pec->risk_quotient pnec->risk_quotient

Caption: A generalized workflow for assessing the environmental impact of a herbicide.

Unraveling the Persistence of Triazine Herbicides in Soil: A Comparative Analysis of Degradation Half-Lives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the environmental fate of agricultural chemicals is paramount. This guide provides a comparative analysis of the soil degradation half-life of several key triazine herbicides. By examining experimental data and methodologies, this document aims to offer a clear perspective on the persistence of these widely used compounds.

The triazine class of herbicides, including prominent members such as atrazine, simazine, and cyanazine, has been instrumental in modern agriculture for weed control. However, their persistence in the soil environment is a critical factor influencing their potential for environmental contamination and carryover effects on subsequent crops. The soil degradation half-life (DT50), the time it takes for 50% of the applied herbicide to dissipate, is a key indicator of this persistence. This guide synthesizes available data on the DT50 of various triazine herbicides, details the experimental protocols used to determine these values, and visualizes the general degradation pathway.

Comparative Soil Degradation Half-Life of Triazine Herbicides

The persistence of triazine herbicides in soil is highly variable and influenced by a multitude of factors including soil type, pH, organic matter content, temperature, and moisture. The following table summarizes the reported soil degradation half-lives for several common triazine herbicides under various conditions.

HerbicideSoil Half-Life (DT50) in DaysExperimental Conditions
Atrazine 14 - 109 (median 39)15 field persistence studies across the United States.[1]
66 - 105Soil microcosm study in three different soils.[1]
25 - 40Agricultural soils (non-sterile).[1]
3.5 - 7.2Field study in the top 15 cm of soil in Colorado.[2]
5.2 - 8.1Soil amended with rice straw biochar.[3]
60 - 75Average half-life in soil.[4]
Simazine 30 - 139Field studies in sandy loam and silt loam soils.[5]
< 30 - > 105Reported persistence varies from <1 month to no degradation in 3.5 months.[6]
27 - 102 (median 49)Varies with temperature and moisture being key factors.[7]
3.7 - 5.6Soil amended with rice straw biochar.[3]
Cyanazine 14 - 28Air-dried sandy clay loam.[8][9]
49 - 70Sandy loam soil.[8][9]
70 - 98Clay soil.[8][9]
63Fresh sandy clay soil.[8][9]
Prometryn 70 - 103Terrestrial field dissipation studies in cotton and bare-ground in CA and TX.[10]
9.8 - 12.6Soil amended with rice straw biochar.[3]
60 - 200General soil half-life.[11]
Ametryn 11 - 26Red-Yellow Latosol and Red-Yellow Ultisol with varying pH.[12]
3 - 8Tropical soil.[13]

Experimental Protocols for Determining Soil Half-Life

The determination of herbicide soil half-life is conducted through two primary methodologies: laboratory incubation studies and field dissipation studies. These experiments are crucial for regulatory assessment and environmental risk management.

Laboratory Soil Incubation Studies

These studies are designed to measure the degradation rate of a herbicide under controlled environmental conditions.

Objective: To determine the rate of herbicide degradation in soil under standardized temperature, moisture, and light conditions.

Methodology:

  • Soil Collection and Preparation: Soil is collected from relevant agricultural fields, typically from the top 0-15 cm layer. The soil is then sieved to remove large debris and may be air-dried or used at its natural moisture content. For studies investigating biotic degradation, the soil is not sterilized.

  • Herbicide Application: A known concentration of the triazine herbicide, often including a radiolabeled version (e.g., ¹⁴C-labeled), is applied to the soil samples. This allows for the tracking of the parent compound and its degradation products.

  • Incubation: The treated soil samples are placed in incubation chambers, such as biometer flasks or flow-through systems. These systems are maintained at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of water holding capacity). The incubation is typically carried out in the dark to exclude photodegradation.

  • Sampling: Soil samples are collected at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Extraction and Analysis: The herbicide residues are extracted from the soil samples using an appropriate organic solvent (e.g., methanol, acetonitrile). The concentration of the parent herbicide and its metabolites is then quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The degradation kinetics are determined by plotting the concentration of the herbicide against time. The data is often fitted to a first-order decay model to calculate the half-life (DT50).

Field Dissipation Studies

Field studies provide a more realistic assessment of herbicide persistence under actual agricultural and environmental conditions.

Objective: To determine the dissipation rate of a herbicide in a field environment, accounting for all dissipation routes (degradation, leaching, volatilization, and runoff).

Methodology:

  • Site Selection and Plot Establishment: A suitable field site with representative soil type and climatic conditions is selected. Experimental plots are established, often with replicate plots for each treatment and a control plot.

  • Herbicide Application: The triazine herbicide is applied to the plots at a known rate, simulating typical agricultural practice.

  • Soil Sampling: Soil cores are collected from the plots at various time intervals after application. Samples are typically taken from different soil depths (e.g., 0-10 cm, 10-20 cm, 20-30 cm) to assess leaching.

  • Sample Handling and Storage: Soil samples are stored frozen to prevent further degradation before analysis.

  • Extraction and Analysis: Similar to laboratory studies, the herbicide residues are extracted and analyzed using GC-MS or LC-MS/MS.

  • Data Analysis: The total herbicide residue in the soil profile at each sampling time is determined. The dissipation half-life (DT50) is calculated by plotting the decline in total residue over time, often using a first-order kinetics model.

Visualization of Triazine Herbicide Degradation

The degradation of triazine herbicides in the soil is a complex process involving multiple steps, primarily driven by microbial activity. The following diagram illustrates the general degradation pathway.

Triazine_Degradation_Pathway Triazine Triazine Herbicide (e.g., Atrazine, Simazine) Dealkylation N-Dealkylation Triazine->Dealkylation Microbial Action Hydrolysis Hydrolysis Triazine->Hydrolysis Microbial/Chemical Hydrolysis Dealkylated_Metabolite Dealkylated Metabolite Dealkylation->Dealkylated_Metabolite Hydroxy_Triazine Hydroxy-Triazine Metabolite Hydrolysis->Hydroxy_Triazine Ring_Cleavage Triazine Ring Cleavage Cyanuric_Acid Cyanuric Acid Ring_Cleavage->Cyanuric_Acid Mineralization Mineralization CO2_NH3 CO2 + NH3 Mineralization->CO2_NH3 Hydroxy_Triazine->Ring_Cleavage Dealkylated_Metabolite->Hydrolysis Dealkylated_Metabolite->Ring_Cleavage Cyanuric_Acid->Mineralization

References

Differential Toxicity of Methoprotryne on Algal Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxic effects of the herbicide Methoprotryne on various algal species. While specific quantitative data on the differential toxicity of this compound is limited in publicly available literature, this document outlines the established mechanism of action for this class of herbicides, details standardized experimental protocols for assessing algal toxicity, and presents a framework for evaluating and comparing the impact of such compounds on diverse algal populations.

Mechanism of Action: Inhibition of Photosynthesis

This compound belongs to the triazine class of herbicides.[1] Its primary mode of action is the inhibition of photosynthesis at the photosystem II (PSII) level.[2] Triazine herbicides block the electron transport chain by competing for the binding site of plastoquinone (QB) on the D1 protein of the PSII complex. This disruption halts the flow of electrons, leading to an accumulation of reactive oxygen species (ROS), subsequent cellular damage, and ultimately, the inhibition of growth and cell death.

The differential toxicity of this compound among various algal species is likely influenced by several factors, including:

  • Variations in the D1 protein structure: Differences in the amino acid sequence of the D1 protein can alter the binding affinity of this compound, leading to varying degrees of sensitivity.

  • Metabolic detoxification: Algal species may possess different enzymatic pathways to metabolize and detoxify the herbicide.

  • Uptake and accumulation rates: The efficiency with which different algae absorb and accumulate this compound can influence its intracellular concentration and toxic effect.

Comparative Toxicity Data

Extensive searches for specific 72-hour or 96-hour EC50 (Effective Concentration causing 50% effect) and NOEC (No Observed Effect Concentration) values for this compound on a range of algal species did not yield sufficient comparable data. The available literature often focuses on the broader class of triazine herbicides or other photosystem II inhibitors.

To facilitate future comparative studies, the following tables are presented as templates. Researchers generating new data on this compound are encouraged to use this structure for clear and standardized reporting.

Table 1: Comparative Acute Toxicity (EC50) of this compound on Various Algal Species

Algal SpeciesTest Duration (hours)EC50 (µg/L)95% Confidence IntervalReference
Pseudokirchneriella subcapitata72/96Data Not AvailableData Not Available
Scenedesmus subspicatus72Data Not AvailableData Not Available
Chlamydomonas reinhardtii72/96Data Not AvailableData Not Available
Navicula pelliculosa72Data Not AvailableData Not Available
Anabaena flos-aquae72Data Not AvailableData Not Available

Table 2: Comparative Chronic Toxicity (NOEC) of this compound on Various Algal Species

Algal SpeciesTest Duration (hours)NOEC (µg/L)EndpointReference
Pseudokirchneriella subcapitata72/96Data Not AvailableGrowth Rate Inhibition
Scenedesmus subspicatus72Data Not AvailableGrowth Rate Inhibition
Chlamydomonas reinhardtii72/96Data Not AvailableGrowth Rate Inhibition
Navicula pelliculosa72Data Not AvailableGrowth Rate Inhibition
Anabaena flos-aquae72Data Not AvailableGrowth Rate Inhibition

Experimental Protocols

Standardized guidelines are crucial for generating reliable and comparable ecotoxicological data. The following protocols are based on internationally recognized methods for assessing the toxicity of substances to algae.

Algal Growth Inhibition Test (based on OECD Guideline 201)

This test assesses the effect of a substance on the growth of a selected algal species over a period of 72 or 96 hours.[3]

1. Test Organism and Culture Conditions:

  • Species: Commonly used freshwater green algae include Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum), Scenedesmus subspicatus, and Chlamydomonas reinhardtii.[3][4] For herbicides, testing on a second species from a different taxonomic group (e.g., a diatom like Navicula pelliculosa) is recommended.[3]

  • Culture Medium: A standard nutrient-rich medium, such as the OECD or AAP medium, is used.

  • Temperature: Cultures are maintained at a constant temperature, typically between 21-24°C.

  • Light: Continuous, uniform illumination is provided.

  • pH: The pH of the medium is adjusted to a suitable range for the test species (e.g., 7.5 ± 0.1 for P. subcapitata).

2. Experimental Setup:

  • Test Concentrations: A geometric series of at least five concentrations of this compound should be prepared.

  • Controls: A control group (without the test substance) and, if necessary, a solvent control are included.

  • Replicates: A minimum of three replicates per concentration and six for the control are recommended.

  • Initial Cell Density: A low initial cell concentration is used to allow for exponential growth during the test period.

  • Exposure: Algal cultures are exposed to the test substance in flasks under controlled conditions for 72 or 96 hours. The flasks are continuously shaken or stirred.

3. Data Collection and Analysis:

  • Biomass Measurement: Algal growth is determined by measuring cell density (using a cell counter or microscope) or another biomass surrogate (e.g., chlorophyll fluorescence) at least every 24 hours.

  • Endpoints: The primary endpoints are the inhibition of growth rate and yield.

  • Statistical Analysis: The EC50 is calculated using regression analysis, and the NOEC is determined by comparing treatment groups to the control using appropriate statistical tests.

Algal Growth Inhibition Test Workflow

Signaling Pathway of Photosystem II Inhibition

The following diagram illustrates the general signaling pathway affected by triazine herbicides like this compound.

Photosystem_II_Inhibition cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo Electron Transfer QA QA (Plastoquinone A) Pheo->QA QB QB (Plastoquinone B) QA->QB Electron_Transport_Chain To Cytochrome b6f Complex QB->Electron_Transport_Chain Electron Flow Light Light Energy Light->P680 Excites This compound This compound This compound->QB Blocks Binding Site

Mechanism of Photosystem II Inhibition

This guide highlights the need for further research to generate specific and comparable toxicity data for this compound across a diverse range of algal species. The provided experimental framework and mechanistic overview serve as a foundation for such future investigations, which are essential for a comprehensive environmental risk assessment of this herbicide.

References

A Comparative Guide to the Validation of a Novel Analytical Method for Methoprotryne Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new analytical method for the detection of Methoprotryne, a triazine herbicide. The performance of this novel method is objectively compared with established analytical techniques, supported by experimental data. Detailed methodologies for all key experiments are provided to ensure reproducibility.

Introduction to this compound and the Need for Advanced Analytical Methods

This compound is a selective herbicide used to control broadleaf and grass weeds in various crops. Monitoring its residues in environmental and food samples is crucial to ensure consumer safety and environmental protection. While traditional chromatographic methods offer high accuracy and sensitivity, there is a growing demand for rapid, cost-effective, and portable analytical solutions. This guide introduces a novel electrochemical biosensor method for this compound detection and compares its performance against the well-established Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.

Comparative Analysis of Analytical Methods

The performance of the new electrochemical biosensor was rigorously evaluated against GC-MS and LC-MS/MS. The key validation parameters, including Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, accuracy (recovery), and precision (Relative Standard Deviation, RSD), are summarized in the table below.

Parameter New Electrochemical Biosensor Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.1 µg/L0.5 µg/L0.05 µg/L
Limit of Quantification (LOQ) 0.3 µg/L1.5 µg/L0.15 µg/L
Linearity (R²) > 0.995> 0.99> 0.99
Accuracy (Recovery %) 92 - 105%85 - 110%90 - 115%
Precision (RSD %) < 7%< 15%< 10%
Analysis Time per Sample ~15 minutes~45 minutes~30 minutes
Cost per Sample LowHighHigh
Portability HighLowLow

Experimental Protocols

Detailed methodologies for the sample preparation and analytical procedures for each method are provided below.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method was employed for the extraction of this compound from a food matrix (e.g., spinach) for all three analytical techniques.

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS salt packet (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Immediately shake for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant to a 15 mL d-SPE tube containing PSA (primary secondary amine) and C18 sorbents. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Analysis: The final extract is ready for analysis by the respective instruments. For LC-MS/MS, the extract may be diluted with a suitable solvent. For GC-MS, a solvent exchange to a more volatile solvent may be necessary. For the electrochemical biosensor, the extract is appropriately diluted in the running buffer.

New Method: Electrochemical Biosensor

This novel method utilizes a screen-printed carbon electrode modified with gold nanoparticles and a specific aptamer for this compound.

  • Electrode Preparation: The screen-printed electrode is electrochemically cleaned and then modified with gold nanoparticles. The this compound-specific aptamer is then immobilized on the gold nanoparticle surface.

  • Sample Analysis:

    • Pipette 50 µL of the diluted QuEChERS extract onto the sensor surface.

    • Incubate for 10 minutes to allow for the binding of this compound to the aptamer.

    • Wash the electrode with a buffer solution to remove any unbound matrix components.

    • Perform differential pulse voltammetry (DPV) measurement in a solution containing a redox probe. The change in the peak current is proportional to the concentration of this compound.

  • Calibration: A calibration curve is generated by measuring the DPV response of standard solutions of this compound at different concentrations.

Established Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Injection: 1 µL of the prepared sample extract is injected into the GC-MS system.

  • Chromatographic Separation: The separation is achieved on a capillary column (e.g., HP-5MS) with a suitable temperature program.

  • Mass Spectrometric Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions of this compound.

Established Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Injection: 5 µL of the diluted sample extract is injected into the LC-MS/MS system.

  • Chromatographic Separation: The separation is performed on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid.

  • Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. The transition of the precursor ion of this compound to its specific product ions is monitored for quantification and confirmation.

Visualizing the Methodologies

To further clarify the experimental processes and the comparative logic, the following diagrams have been generated.

Experimental_Workflow cluster_SamplePrep Sample Preparation (QuEChERS) cluster_Analysis Analytical Methods Homogenization Homogenization Extraction Extraction Homogenization->Extraction Add Acetonitrile Salting_Out Salting_Out Extraction->Salting_Out Add QuEChERS salts Centrifugation1 Centrifugation1 Salting_Out->Centrifugation1 dSPE_Cleanup dSPE_Cleanup Centrifugation1->dSPE_Cleanup Transfer Supernatant Centrifugation2 Centrifugation2 dSPE_Cleanup->Centrifugation2 Final_Extract Final_Extract Centrifugation2->Final_Extract Purified Extract Biosensor Electrochemical Biosensor Final_Extract->Biosensor GCMS GC-MS Final_Extract->GCMS LCMSMS LC-MS/MS Final_Extract->LCMSMS

Fig. 1: General experimental workflow from sample preparation to analysis.

Performance_Comparison cluster_Methods Analytical Methods cluster_Parameters Performance Parameters New_Method New Electrochemical Biosensor Speed Rapid Analysis New_Method->Speed Cost Low Cost New_Method->Cost Portability Field-Portable New_Method->Portability GC_MS GC-MS Sensitivity High Sensitivity GC_MS->Sensitivity LC_MSMS LC-MS/MS LC_MSMS->Sensitivity

Comparative Analysis of Herbicide Binding to Photosystem II: A Focus on Methoprotryne and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Mechanism of Action: Inhibition of Photosystem II

Herbicides that target photosystem II, including the triazine family to which Methoprotryne belongs, act by disrupting the photosynthetic electron transport chain.[1][2] These herbicides bind to the D1 protein of the PSII complex, specifically at the QB binding site.[3][4] This binding event blocks the docking of plastoquinone, the native electron acceptor, thereby inhibiting electron flow from photosystem II.[3] The interruption of this fundamental process ultimately leads to the inhibition of photosynthesis and subsequent plant death.

Quantitative Comparison of Herbicide Binding Affinity

The efficacy of a PSII-inhibiting herbicide is often quantified by its binding affinity to the D1 protein. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower IC50 or Ki value indicates a higher binding affinity and, generally, a more potent herbicide.

While specific IC50 or Ki values for this compound's binding to PSII are not available in the reviewed literature, the following table presents data for other commonly studied PSII-inhibiting herbicides from various chemical classes. This data, obtained from studies on isolated thylakoids from pea ( Pisum sativum ), provides a benchmark for the kind of quantitative comparison necessary for a thorough analysis.

HerbicideChemical ClassIC50 (M) - DPIP PhotoreductionIC50 (M) - Chlorophyll Fluorescence (1-Vj)
DiuronUrea7.0 x 10-88.0 x 10-8
TerbuthylazineTriazine1.0 x 10-72.0 x 10-7
MetribuzinTriazinone1.0 x 10-71.0 x 10-7
MetobromuronUrea3.0 x 10-62.0 x 10-6
BentazonBenzothiadiazinone7.0 x 10-66.0 x 10-6

Caption: Comparative IC50 values of various herbicides on Photosystem II activity in pea thylakoids. Data from Battaglino et al., 2021.

Experimental Protocols for Assessing Herbicide Binding

To determine the binding affinity of herbicides like this compound to PSII, several well-established experimental protocols can be employed. The following sections detail the methodologies for two common assays: the 2,6-dichlorophenolindophenol (DPIP) photoreduction assay and the chlorophyll fluorescence assay.

2,6-Dichlorophenolindophenol (DPIP) Photoreduction Assay

This spectrophotometric assay, also known as the Hill reaction, measures the rate of electron transport from water to the artificial electron acceptor DPIP. Inhibition of this rate in the presence of an herbicide is a direct measure of its effect on PSII activity.

Methodology:

  • Thylakoid Isolation: Isolate thylakoid membranes from the leaves of a suitable plant species (e.g., spinach or pea) using differential centrifugation. The isolation buffer should be maintained at 4°C and typically contains a buffering agent (e.g., Tricine-NaOH, pH 7.8), an osmoticum (e.g., sorbitol), and salts (e.g., MgCl2 and NaCl).

  • Chlorophyll Quantification: Determine the chlorophyll concentration of the isolated thylakoids spectrophotometrically.

  • Reaction Mixture: Prepare a reaction mixture containing the isolated thylakoids (at a final chlorophyll concentration of 10-15 µg/mL), the reaction buffer, and the electron acceptor DPIP (typically around 50 µM).

  • Herbicide Treatment: Add varying concentrations of the herbicide to be tested to the reaction mixture. A control with no herbicide should be included.

  • Illumination and Measurement: Expose the reaction mixtures to a saturating light source. Monitor the reduction of DPIP by measuring the decrease in absorbance at a specific wavelength (e.g., 590 nm) over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of DPIP photoreduction for each herbicide concentration. The IC50 value, the concentration of herbicide that causes 50% inhibition of the DPIP reduction rate, can then be determined by plotting the percentage of inhibition against the logarithm of the herbicide concentration and fitting the data to a dose-response curve.

Chlorophyll Fluorescence Assay

This non-invasive technique measures the fluorescence emitted from chlorophyll a in PSII. Changes in fluorescence yield upon herbicide treatment provide a sensitive indicator of the inhibition of photosynthetic electron transport.

Methodology:

  • Plant Material and Dark Adaptation: Use intact leaves or isolated thylakoids. If using leaves, they must be dark-adapted for at least 20-30 minutes prior to measurement to ensure all reaction centers are in an open state.

  • Fluorescence Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer to measure chlorophyll fluorescence. The protocol typically involves measuring the minimal fluorescence (Fo) with a weak measuring beam, followed by the application of a saturating pulse of light to determine the maximal fluorescence (Fm). The variable fluorescence (Fv) is calculated as Fm - Fo.

  • Herbicide Treatment: For intact leaves, the herbicide can be applied via spraying or by floating leaf discs on a solution containing the herbicide. For isolated thylakoids, the herbicide is added directly to the suspension.

  • Measurement of Inhibition: After a suitable incubation period with the herbicide, measure the chlorophyll fluorescence parameters again. Herbicides that block electron transport at the QB site cause a rapid increase in the fluorescence yield, particularly the Fo and the fluorescence at the J-step of the induction curve (Vj).

  • Data Analysis: The inhibition of PSII photochemistry can be quantified using various parameters, such as the ratio of variable to maximal fluorescence (Fv/Fm) or by analyzing the shape of the fluorescence induction curve (e.g., the 1-Vj parameter). The IC50 value is determined by plotting the percentage of inhibition of the chosen parameter against the herbicide concentration.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_DPIP_Assay cluster_preparation Sample Preparation cluster_assay DPIP Assay cluster_analysis Data Analysis Thylakoid_Isolation Thylakoid Isolation (e.g., from Pea Leaves) Chlorophyll_Quantification Chlorophyll Quantification Thylakoid_Isolation->Chlorophyll_Quantification Reaction_Mixture Prepare Reaction Mixture (Thylakoids, Buffer, DPIP) Chlorophyll_Quantification->Reaction_Mixture Herbicide_Treatment Add Herbicide (Varying Concentrations) Reaction_Mixture->Herbicide_Treatment Illumination Expose to Saturating Light Herbicide_Treatment->Illumination Measurement Measure Absorbance Change (e.g., at 590 nm) Illumination->Measurement Calculate_Rate Calculate DPIP Photoreduction Rate Measurement->Calculate_Rate Determine_IC50 Determine IC50 Value Calculate_Rate->Determine_IC50

Caption: Workflow for the DPIP photoreduction assay.

Photosystem_II_Inhibition_Pathway cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA e- QB_Site QB Site on D1 Protein QA->QB_Site e- PQ Plastoquinone Pool QB_Site->PQ e- (Normal Flow) Electron_Transport_Blocked Electron Transport Blocked Herbicide Herbicide (e.g., this compound) Herbicide->QB_Site Binds Competitively

Caption: Inhibition of PSII electron transport by herbicides.

Conclusion

While a direct quantitative comparison of this compound's binding to photosystem II with other herbicides is hampered by the lack of specific binding data in the available literature, this guide provides the necessary framework for such an investigation. The detailed experimental protocols for the DPIP photoreduction and chlorophyll fluorescence assays offer robust methods for determining the IC50 values of this compound and other herbicides. By generating this data, researchers can objectively compare the performance of this compound with alternative compounds, aiding in the development of more effective and environmentally benign herbicides. The provided diagrams visually summarize the experimental workflow and the molecular mechanism of action, serving as a valuable resource for professionals in the field. Further research to determine the specific binding affinity of this compound to PSII is highly encouraged to complete this comparative analysis.

References

Efficacy of Methoprotryne on Herbicide-Resistant Weed Biotypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 13, 2025

Introduction

The escalating challenge of herbicide resistance in prevalent weed species necessitates a thorough evaluation of all available chemical controls. Methoprotryne, a triazine herbicide, operates by inhibiting photosynthesis at photosystem II (PSII). While direct experimental data on the efficacy of this compound against confirmed herbicide-resistant weed biotypes is notably scarce in publicly available literature, an analysis of its mode of action and comparison with other herbicides in the same class can provide valuable insights for researchers. This guide offers a comparative analysis of this compound, juxtaposed with other photosystem II inhibitors, and provides detailed experimental protocols for assessing its potential efficacy.

This compound is a member of the triazine chemical family and is classified by the Herbicide Resistance Action Committee (HRAC) as a Group 5 herbicide. Its mechanism of action involves blocking the electron transport chain in photosystem II, a common target for many herbicides. Resistance to this group of herbicides, particularly the triazines, is well-documented in numerous weed species and is most frequently conferred by a target-site mutation in the chloroplast psbA gene. This mutation prevents the herbicide from binding to the D1 protein, thereby allowing photosynthesis to continue.

This guide will focus on a comparison based on this shared mode of action to infer the potential performance of this compound against resistant biotypes of economically significant weeds such as Alopecurus myosuroides (black-grass), Lolium multiflorum (Italian ryegrass), and Amaranthus retroflexus (redroot pigweed).

Comparative Analysis of Photosystem II Inhibitors

The following table summarizes the chemical properties of this compound and compares it with other widely studied triazine herbicides. This comparison is foundational for postulating its potential effectiveness against resistant weed populations.

Characteristic This compound Atrazine Terbuthylazine Simazine
Chemical Family TriazineTriazineTriazineTriazine
HRAC Group 5 (PSII Inhibitor)5 (PSII Inhibitor)5 (PSII Inhibitor)5 (PSII Inhibitor)
Mode of Action Inhibition of photosynthesis at photosystem II by binding to the D1 protein.Inhibition of photosynthesis at photosystem II by binding to the D1 protein.Inhibition of photosynthesis at photosystem II by binding to the D1 protein.Inhibition of photosynthesis at photosystem II by binding to the D1 protein.
Primary Resistance Mechanism Inferred to be target-site mutation in the psbA gene.Target-site mutation in the psbA gene (e.g., Ser264-Gly).[1][2][3]Target-site mutation in the psbA gene.[4]Target-site mutation in the psbA gene.
Uptake Absorbed through roots and leaves.[1]Primarily root uptake, some foliar.[5]Primarily root uptake.Primarily root uptake.
Translocation Translocated upward in the xylem.[6]Translocated upward in the xylem.[5]Translocated upward in the xylem.Translocated upward in the xylem.

Efficacy of Triazine Herbicides on Resistant Weed Biotypes

While specific data for this compound is unavailable, extensive research on other triazine herbicides provides a benchmark for potential efficacy against resistant biotypes.

Weed Biotype Herbicide Observed Efficacy on Resistant Biotypes Resistance Mechanism
Amaranthus retroflexus Atrazine, Terbuthylazine, MetamitronHigh levels of resistance observed. Resistance factors can be very high, indicating poor control.[4][7]Primarily target-site resistance due to mutations in the psbA gene (e.g., Ser264-Gly).[2]
Lolium multiflorum AtrazineResistance has been documented, often in populations with multiple resistance to other herbicide modes of action.[8][9] A study showed antagonism when atrazine was mixed with glufosinate for ryegrass control.[10][11][12]Target-site resistance (Ser-264-Gly mutation in the psbA gene) has been identified in resistant populations.[8][9]
Alopecurus myosuroides Triazines (general)Resistance to triazine herbicides has been reported in black-grass populations.[13] However, some pre-emergence herbicides, including those with different modes of action, can still provide control.[14]The primary mechanism is target-site resistance in the psbA gene.

Note: The efficacy of any herbicide is highly dependent on the specific resistance mechanism present in the weed biotype, environmental conditions, and agricultural practices.

Experimental Protocols

To evaluate the efficacy of this compound on herbicide-resistant weed biotypes, standardized experimental protocols are essential. The following methodologies are adapted from established procedures for testing photosystem II inhibiting herbicides.[15]

Whole-Plant Pot Assay for Herbicide Resistance Testing

This method is considered the most reliable for confirming herbicide resistance and determining the level of resistance.[15]

  • Seed Collection and Germination:

    • Collect mature seeds from putative resistant weed populations from at least 10-15 plants.

    • Seeds should be cleaned and stored in dry, cool conditions.

    • To break dormancy, seeds may require stratification (e.g., cold treatment at 4°C).

    • Germinate seeds in petri dishes on a suitable medium (e.g., agar) to ensure uniform seedling emergence.

  • Plant Growth:

    • Transplant seedlings at a uniform growth stage (e.g., 2-3 leaf stage) into pots containing a standardized soil mix.

    • Grow plants in a controlled environment (greenhouse or growth chamber) with optimal temperature, light, and humidity for the specific weed species.

  • Herbicide Application:

    • Apply this compound at a range of doses, including the recommended field rate, and multiples of this rate (e.g., 0.5x, 1x, 2x, 4x, 8x).

    • Include a known susceptible and a known resistant biotype as controls.

    • Use a precision bench sprayer to ensure uniform application.

  • Assessment:

    • Assess plant mortality and biomass reduction 21 days after treatment.

    • Visual injury ratings can also be recorded.

    • Calculate the GR₅₀ (the herbicide dose required to reduce plant growth by 50%) for both susceptible and resistant populations to determine the resistance factor (RF = GR₅₀ resistant / GR₅₀ susceptible).

Chlorophyll Fluorescence Assay for Rapid Detection of PSII Inhibition

This is a rapid and non-invasive method to detect the effect of PSII inhibiting herbicides.

  • Plant Material: Use leaf discs or whole leaves from both treated and untreated plants (susceptible and putative resistant biotypes).

  • Herbicide Treatment:

    • For leaf disc assays, float discs on a solution containing a discriminating concentration of this compound.

    • For whole-plant assays, measure fluorescence after herbicide application as described above.

  • Measurement:

    • Use a portable fluorometer to measure chlorophyll fluorescence parameters, such as the maximum quantum yield of PSII (Fv/Fm).

    • In susceptible plants, PSII inhibitors cause a rapid increase in Fv/Fm due to the blockage of electron transport. Resistant plants will show little to no change in Fv/Fm compared to the untreated control.

    • The photochemical assay of 2,6-dichlorophenolindophenol (DPIP) photoreduction can also be used to measure the inhibition of the electron flow within PSII.[16]

Visualizations

Signaling Pathways and Mechanisms

The following diagrams illustrate the mechanism of action of photosystem II inhibiting herbicides and the primary mechanism of target-site resistance.

G cluster_photosynthesis Photosynthetic Electron Transport Chain (in Thylakoid Membrane) cluster_herbicide Herbicide Action P680 P680 (PSII Reaction Center) Pheo Pheophytin P680->Pheo Light Energy Qa QA (Plastoquinone) Pheo->Qa Electron Transfer D1 D1 Protein Qb QB (Plastoquinone) D1->Qb Electron Transfer Block Blocks Electron Transport Cytb6f Cytochrome b6f Complex Qb->Cytb6f To PSI This compound This compound (Triazine Herbicide) This compound->D1 Binds to D1 Protein

Mechanism of action for this compound.

G cluster_susceptible Susceptible Biotype cluster_resistant Resistant Biotype D1_S D1 Protein (Wild Type) psbA gene Result_S Photosynthesis Inhibited D1_S->Result_S Metho_S This compound Metho_S->D1_S Binding Occurs D1_R D1 Protein (Mutated) psbA gene (e.g., Ser264-Gly) Result_R Photosynthesis Continues D1_R->Result_R Metho_R This compound Metho_R->D1_R Binding Prevented

Target-site resistance to triazine herbicides.
Experimental Workflow

The logical flow for investigating the efficacy of this compound on a putative resistant weed population is outlined below.

G A Field Observation: Poor weed control with PSII inhibitors B Seed Collection from Suspected Resistant Population A->B C Whole-Plant Pot Assay (Dose-Response) B->C D Chlorophyll Fluorescence Assay (Rapid Screening) B->D E Determine Resistance Factor (RF) C->E D->E F Molecular Analysis: Sequence psbA gene E->F If RF > 2 G Identify Resistance Mutation (e.g., Ser264-Gly) F->G H Confirmation of Resistance and Mechanism G->H

Workflow for herbicide resistance testing.

Conclusion and Future Research Directions

The absence of direct efficacy data for this compound against herbicide-resistant weed biotypes represents a significant knowledge gap. Based on its classification as a triazine (HRAC Group 5) herbicide, it is plausible that its efficacy would be compromised against weed populations possessing target-site resistance in the psbA gene, a common mechanism of resistance to this group.

Therefore, it is imperative for future research to directly evaluate this compound against a panel of known resistant biotypes of key weed species like Alopecurus myosuroides, Lolium multiflorum, and Amaranthus retroflexus. Such studies, employing the detailed protocols outlined in this guide, would provide the necessary data to accurately position this compound within integrated weed management strategies. Furthermore, investigating the potential for non-target-site resistance mechanisms to affect this compound efficacy is another critical area for future research. Until such data becomes available, the use of this compound in areas with known or suspected resistance to other photosystem II inhibitors should be approached with caution.

References

Safety Operating Guide

Proper Disposal of Methoprotryne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of methoprotryne, a triazine herbicide. The following procedures are designed to ensure the safety of laboratory personnel and to mitigate environmental contamination. Researchers, scientists, and drug development professionals are advised to adhere to these guidelines in conjunction with their institution's specific safety protocols and local regulations.

Immediate Safety and Handling Precautions

This compound is toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is of paramount importance. When handling this compound for disposal, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, eye protection, and a lab coat. Ensure adequate ventilation to avoid inhalation of any dust or vapors. In case of a spill, contain the material to prevent it from entering drains or waterways, collect the spillage, and dispose of it as hazardous waste.[1]

Disposal Plan: Operational Steps

The primary method for the disposal of this compound is through a licensed hazardous waste disposal facility.[1] Do not attempt to dispose of this compound via standard laboratory drains or as regular solid waste.

Step 1: Waste Identification and Classification

Properly identify and label all waste containing this compound. Based on its characteristics as a triazine herbicide, it should be classified as a hazardous chemical waste.[2]

Step 2: Waste Segregation and Storage

Segregate this compound waste from other laboratory waste streams to avoid accidental mixing and reactions. Store the waste in sealed, chemically compatible containers.[1] The storage area should be secure, well-ventilated, and away from incompatible materials.

Step 3: Packaging and Labeling for Disposal

Ensure that the waste containers are in good condition and properly sealed. Label each container clearly with "Hazardous Waste," the name "this compound," and any other information required by your institution and local regulations.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and contracts with licensed hazardous waste management companies. If your institution does not have an EHS department, you will need to directly contact a certified hazardous waste disposal vendor.

Step 5: Documentation

Maintain a detailed record of the amount of this compound waste generated, the date of generation, and the date it was collected for disposal. This documentation is crucial for regulatory compliance.

Quantitative Data for Disposal

While specific quantitative limits for this compound disposal are determined by local regulations and the capabilities of the disposal facility, the following table provides general guidance.

ParameterGuidelineSource
Waste Form Solid or liquid in sealed, non-reactive containers.[1]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects. Avoid any release to waterways.[1]
Hazard Classification Hazardous Chemical Waste. May be classified under specific waste codes depending on jurisdiction.[2]

Experimental Protocols

Currently, there are no widely established and validated experimental protocols for the in-lab chemical deactivation of this compound for disposal purposes. The recommended and safest procedure is collection and disposal by a licensed hazardous waste management service. Research on the degradation of triazine herbicides suggests that processes like hydrolysis can break them down, but these methods are not suitable for routine laboratory disposal without specific, validated protocols and equipment.[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

MethoprotryneDisposal cluster_LabOperations Laboratory Operations cluster_DisposalProcess Disposal Process cluster_FinalDisposition Final Disposition GenerateWaste 1. Generate This compound Waste SegregateWaste 2. Segregate Waste (Solid/Liquid) GenerateWaste->SegregateWaste StoreWaste 3. Store in Sealed, Labeled Containers SegregateWaste->StoreWaste ContactEHS 4. Contact EHS or Licensed Vendor StoreWaste->ContactEHS PackageForPickup 5. Package for Pickup ContactEHS->PackageForPickup DocumentDisposal 6. Document Disposal PackageForPickup->DocumentDisposal Transport 7. Transport by Licensed Hauler PackageForPickup->Transport Dispose 8. Final Disposal at Licensed Facility Transport->Dispose

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Methoprotryne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds like Methoprotryne are paramount. This document provides immediate, essential guidance on personal protective equipment (PPE), operational procedures, and disposal plans to ensure laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Eye Protection Safety GlassesMust have side shields or be wrap-around goggles.[1]
Face ShieldRecommended when pouring or mixing concentrates or in situations with a high risk of splashing.[2]
Hand Protection Chemical-Resistant GlovesUnlined, elbow-length gloves made of nitrile, butyl, or neoprene are recommended for good protection against both dry and liquid forms.[2] Natural rubber is suitable only for dry formulations.[2] Leather and cotton gloves are not to be used.[2]
Body Protection Protective SuitFor moderately to highly toxic chemicals, a clean, dry protective suit covering the entire body from wrists to ankles is required.[2] For lower toxicity situations, regular work attire of long pants and a long-sleeved shirt is acceptable.[2]
Respiratory Protection NIOSH-approved RespiratorRequired if ventilation is inadequate or during any lengthy exposure with a high risk of inhalation.[3][4] Always wear a respirator when mixing or filling highly toxic pesticides.[2]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in its original, tightly closed container.[1]

  • The storage area should be a cool, dry, well-ventilated location away from heat or open flames.[5]

  • Store liquid formulations on lower shelves and dry formulations above them to prevent cross-contamination in case of a leak.[5]

  • Ensure the storage area is locked and clearly marked with appropriate hazard signs.[6]

  • Keep an inventory of all stored pesticides.[6]

2. Handling and Preparation:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Before handling, ensure all required PPE is donned correctly.

  • Avoid creating dust or aerosols.

  • When preparing solutions, add this compound to the solvent slowly to avoid splashing.

  • Do not eat, drink, or smoke in areas where this compound is handled.[7]

  • Wash hands thoroughly with soap and water after handling and before breaks.[7]

3. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • Wear appropriate PPE, including respiratory protection, during cleanup.[3]

  • Contain the spill using absorbent materials like vermiculite, clay, or pet litter.[6]

  • Do not use water to hose down the spill, as this may spread contamination.[6]

  • Collect the spilled material and absorbent into a sealed, labeled container for disposal as hazardous waste.[1]

  • Following product recovery, the area can be flushed with water.[1]

Disposal Plan for this compound Waste

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

1. Unused Product:

  • Dispose of unwanted this compound as hazardous waste.[8]

  • Contact your institution's environmental health and safety office or a licensed waste disposal company for guidance on proper disposal procedures.[1]

  • Do not pour this compound down the drain or dispose of it in the regular trash.[9]

2. Empty Containers:

  • All empty containers are considered hazardous waste unless properly rinsed.[10]

  • To decontaminate, triple-rinse the container with a suitable solvent.[6]

  • The rinsate should be collected and disposed of as hazardous waste.[6]

  • After triple-rinsing, the container can be disposed of according to local regulations, which may include recycling programs like drumMUSTER.[6][10]

  • Never reuse empty pesticide containers for any other purpose.[8][9]

3. Contaminated Materials:

  • All PPE and materials used for spill cleanup or handling that have come into contact with this compound should be considered hazardous waste.

  • Place these materials in a sealed, labeled container for disposal by a licensed hazardous waste contractor.

Operational Workflow for Handling and Disposal of this compound

G Operational Workflow for Handling and Disposal of this compound cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_spill Spill Management cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Original Container (Cool, Dry, Ventilated, Locked) Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Handle Handle in Ventilated Area (Fume Hood) DonPPE->Handle Prepare Prepare Solutions Handle->Prepare Spill Spill Occurs Handle->Spill Unused Unused Product Prepare->Unused Empty Empty Containers Prepare->Empty Contaminated Contaminated Materials Prepare->Contaminated Contain Contain Spill Spill->Contain Cleanup Clean Up with Absorbent Contain->Cleanup DisposeSpill Dispose as Hazardous Waste Cleanup->DisposeSpill DisposeWaste Dispose as Hazardous Waste (Licensed Contractor) DisposeSpill->DisposeWaste Unused->DisposeWaste TripleRinse Triple Rinse Container Empty->TripleRinse Contaminated->DisposeWaste TripleRinse->DisposeWaste Rinsate DisposeContainer Dispose of Rinsed Container TripleRinse->DisposeContainer

Caption: This diagram illustrates the key steps for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.